molecular formula C14H28N2O6 B597140 Boc-Lys-OMe acetate salt CAS No. 136832-75-2

Boc-Lys-OMe acetate salt

Cat. No.: B597140
CAS No.: 136832-75-2
M. Wt: 320.386
InChI Key: IQQHZKIYBAMWEX-FVGYRXGTSA-N
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Description

Boc-Lys-OMe acetate salt is a useful research compound. Its molecular formula is C14H28N2O6 and its molecular weight is 320.386. The purity is usually 95%.
BenchChem offers high-quality Boc-Lys-OMe acetate salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-Lys-OMe acetate salt including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

acetic acid;methyl (2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O4.C2H4O2/c1-12(2,3)18-11(16)14-9(10(15)17-4)7-5-6-8-13;1-2(3)4/h9H,5-8,13H2,1-4H3,(H,14,16);1H3,(H,3,4)/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQQHZKIYBAMWEX-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(C)(C)OC(=O)NC(CCCCN)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.CC(C)(C)OC(=O)N[C@@H](CCCCN)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Boc-Lys-OMe acetate salt chemical structure and properties

Technical Profile: -Boc-L-Lysine Methyl Ester Acetate Salt

A Bifunctional Scaffold for Orthogonal Peptide Modification [][2]

Executive Summary

234orthogonal protection scheme



This guide details the structural properties, handling requirements, and synthetic utility of this compound, designed for researchers requiring high-fidelity chemical modification of lysine side chains.[]

Part 1: Chemical Identity & Structural Analysis[1]

The molecule consists of an L-lysine backbone where the



Structural Specifications
ParameterDetail
IUPAC Name Methyl

-(tert-butoxycarbonyl)-L-lysinate acetate
Common Name Boc-Lys-OMe

AcOH
Molecular Formula

Molecular Weight 260.33 (Free Base) / 320.38 (Acetate Salt)
CAS Number 55757-60-3 (Generic for Boc-Lys-OMe/HCl); Acetate is often custom-prepared.[][3][5][6][7]
Chirality L-Enantiomer (

-configuration at

-carbon)
Molecular Connectivity Diagram

The following diagram illustrates the protection pattern and the ionic interaction at the

Gcluster_0Orthogonal ReactivityBocBoc Group(Acid Labile)AlphaNα-Amine(Protected)Boc->AlphaN ProtectsAlphaCα-Carbon(Chiral Center)AlphaN->AlphaCCarboxylMethyl Ester(Base Labile)AlphaC->CarboxylSideChainLysine Side Chain(C4 Spacer)AlphaC->SideChainEpsilonNε-Amine(Reactive Center)SideChain->EpsilonNAcetateAcetate Ion(Counter-Ion)Acetate->EpsilonN Ionic Bond

Figure 1: Structural connectivity of Boc-Lys-OMe acetate, highlighting the orthogonal protection of the backbone versus the reactive side chain.[]

Part 2: Physicochemical Properties[1][4]

Understanding the physical state of the acetate salt is crucial for accurate dosing and handling.[] Unlike the hydrochloride salt (which is typically a crystalline solid), the acetate salt often presents as a viscous oil or an amorphous, hygroscopic solid .[]

PropertyDescription & Causality
Physical State Viscous oil to waxy solid.[] The acetate ion is less capable of forming a tight crystal lattice compared to chloride, leading to lower melting points and amorphous character.[]
Solubility High: Water, Methanol, DMSO, DMF.Moderate: Dichloromethane (DCM), Chloroform.Low: Diethyl ether, Hexanes.Note: The salt form drives water solubility; for reactions in non-polar solvents (e.g., DCM), addition of a base (DIEA) is required to solubilize the free amine.[]
Hygroscopicity High. Acetate salts avidly absorb atmospheric moisture.[] Must be stored in a desiccator at -20°C.
pKa (

-NH

)
~10.[]5. The amine is fully protonated at neutral pH.[] Successful conjugation requires pH adjustment to ~8.5 to generate the nucleophilic free base.[]
Part 3: Synthetic Utility & Reaction Mechanisms[1]

The primary utility of

side-chain modification
Orthogonal Protection Strategy
  • 
    -Amine Functionalization (pH > 8):  The free amine reacts with NHS-esters, isocyanates, or aldehydes.[]
    
  • 
    -Amine Deprotection (Acidic):  TFA/DCM removes the Boc group, exposing the 
    
    
    -amine for peptide coupling.[]
  • C-Terminal Deprotection (Basic): LiOH or NaOH hydrolyzes the methyl ester to the free acid.[]

Reaction Pathway Diagram[]

ReactionFlowStartBoc-Lys-OMe(Acetate Salt)Step1Neutralization(DIEA or pH 8.5)Start->Step1 DeprotonationAcidTFA / DCMStart->Acid AcidolysisBaseLiOH / MeOHStart->Base SaponificationProduct1Reactive Free AmineStep1->Product1ConjugateSide-Chain Conjugate(e.g., Dye/Drug)Product1->Conjugate + Electrophile (R-NHS)DeprotNH-Lys-OMe(Boc Removed)Acid->DeprotNDeprotCBoc-Lys-OH(Ester Hydrolyzed)Base->DeprotC

Figure 2: Divergent synthetic pathways accessible from the Boc-Lys-OMe scaffold.[]

Part 4: Experimental Protocol
Protocol: Site-Specific

-Amine Acylation (Fluorophore Conjugation)

Objective: Conjugate an NHS-ester fluorophore to the lysine side chain while maintaining backbone protection.

Reagents:

  • Boc-Lys-OMe

    
     AcOH (1.0 eq)[]
    
  • Fluorophore-NHS Ester (1.1 eq)[]

  • N,N-Diisopropylethylamine (DIEA) (2.5 eq)[]

  • Anhydrous DMF (Dimethylformamide)[]

Methodology:

  • Preparation: Dissolve Boc-Lys-OMe

    
     AcOH in anhydrous DMF (Concentration ~0.1 M).
    
    • Why: DMF ensures solubility of both the polar salt and the hydrophobic fluorophore.[]

  • Activation: Add DIEA dropwise while stirring.

    • Mechanism:[2][5][8] The acetate salt buffers the pH.[] DIEA (2.5 eq) is required to neutralize the acetic acid (1.0 eq) and deprotonate the

      
      -ammonium (1.0 eq) to the nucleophilic amine.[]
      
  • Coupling: Add the Fluorophore-NHS ester immediately after base addition.[] Stir at Room Temperature (RT) for 2–4 hours.

    • Monitoring: Track disappearance of the free amine using Ninhydrin stain (TLC) or LC-MS.[]

  • Workup: Dilute with Ethyl Acetate, wash with 5% Citric Acid (removes excess DIEA), followed by Brine. Dry over

    
    .[]
    
  • Purification: Flash chromatography (DCM/MeOH gradient).

Critical Control Point: Do not use primary amine bases (like Tris) or alcohols (MeOH) during the coupling step, as they will compete with the lysine side chain for the NHS ester.[]

Part 5: Quality Control & Characterization[1]

To validate the identity of Boc-Lys-OMe acetate, look for these specific signals.

1. Proton NMR (

H-NMR, 400 MHz, DMSO-

)
  • 
     1.37 ppm (s, 9H):  The characteristic Boc  tert-butyl singlet.[]
    
  • 
     1.85 ppm (s, 3H):  The Acetate  counter-ion singlet (integral may vary if salt is non-stoichiometric).
    
  • 
     3.60 ppm (s, 3H):  The Methyl Ester  singlet (
    
    
    ).[]
  • 
     2.75 ppm (m, 2H):  The 
    
    
    -methylene protons (
    
    
    ).[]
2. Mass Spectrometry (ESI-MS)[]
  • Positive Mode: Expect a dominant peak at m/z 261.2

    
    .[]
    
  • Note: The acetate ion (MW 60) will not be observed in positive mode; it dissociates.[]

3. TLC Analysis
  • Mobile Phase: DCM:MeOH:AcOH (90:9:1).

  • Visualization: Ninhydrin stain.[]

    • Result: The spot will turn purple/blue upon heating, indicating a free primary amine (the

      
      -amine).[] If the spot is UV active but Ninhydrin negative, the amine is blocked (or not present).[]
      
References
  • Chem-Impex International. "N-alpha-Boc-L-lysine methyl ester acetate salt Product Data." Chem-Impex Catalog. Accessed February 2026.[][5][9] Link

  • PubChem. "Compound Summary: Boc-Lys-OMe Acetate."[][3][4] National Library of Medicine.[] Link

  • Bachem. "Peptide Synthesis Guide: Orthogonal Protection Strategies."[] Bachem Technical Library.[] Link

  • ChemicalBook. "Boc-Lys-OMe Properties and Safety."[] Link

A Technical Guide to the Strategic Application of Nα-Boc-L-Lysine Methyl Ester Acetate Salt in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of non-canonical or specially protected amino acids is a cornerstone of modern peptide science, enabling the synthesis of complex structures with tailored biological functions. Among these critical building blocks, Nα-Boc-L-Lysine Methyl Ester Acetate Salt (Boc-Lys-OMe) presents a unique combination of protecting groups that facilitates advanced synthetic strategies. This guide provides an in-depth technical analysis of Boc-Lys-OMe, elucidating the distinct roles of its Nα-Boc, C-terminal methyl ester, and acetate salt components. We explore its primary applications in solution-phase synthesis and, most critically, its function as a linchpin for creating branched peptides and site-specifically modified conjugates by leveraging its unprotected ε-amino side chain. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and troubleshooting considerations to effectively harness the synthetic potential of this versatile reagent.

Introduction to Lysine Protection Strategy

The chemical synthesis of peptides is a stepwise process of forming amide bonds between amino acid monomers. To ensure sequence fidelity and prevent unwanted side reactions, the reactive functional groups of each amino acid—the α-amino group, the C-terminal carboxyl group, and any side-chain functionalities—must be reversibly masked with protecting groups.[1] The choice of these groups dictates the overall synthetic strategy, with the two dominant approaches being tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS).[1][2]

Lysine, with its primary ε-amino group (Nε), presents a particular challenge and opportunity. This side chain is nucleophilic and must be protected during chain elongation to prevent it from forming a peptide bond, which would result in a branched peptide.[3] Typically, orthogonally protected lysine derivatives like Fmoc-Lys(Boc)-OH or Boc-Lys(2-Cl-Z)-OH are used, where the side-chain protection is stable to the conditions used for removing the temporary Nα-protecting group.[4][5][6]

Nα-Boc-L-Lysine Methyl Ester (Boc-Lys-OMe) deviates from this paradigm. By protecting the α-amino and C-terminal carboxyl groups while leaving the ε-amino group free (as a salt), it is specifically designed not for linear elongation in standard SPPS, but for specialized applications, primarily in solution-phase synthesis and as a key branching point or site for specific modification.[7][8]

Chemical Profile of Boc-Lys-OMe Acetate Salt

A thorough understanding of the molecular architecture of Boc-Lys-OMe is essential for its effective application. Each component serves a distinct and critical purpose in the synthetic workflow.

Molecular Structure Analysis

The compound consists of an L-lysine core with three key modifications: a tert-Butoxycarbonyl (Boc) group on the α-amino terminus, a methyl ester (OMe) on the C-terminus, and an acetate counter-ion forming a salt with the protonated ε-amino group.

Lys Nα-Boc-L-Lysine Methyl Ester Acetate Salt Boc Boc Group (Nα-protection) LysCore Lysine Core LysCore->Boc α-Amino Linkage OMe Methyl Ester (C-terminal protection) LysCore->OMe Carboxyl Linkage EpsilonAmine ε-Amino Group (Protonated, Unprotected) LysCore->EpsilonAmine Side Chain Acetate Acetate (Counter-ion) LysCore->Acetate Ionic Interaction

Caption: Key functional components of Boc-Lys-OMe Acetate Salt.

The Nα-Boc Protecting Group

The Boc group is a cornerstone of peptide chemistry, introduced by Carpino in 1957.[9] Its primary function is to serve as a temporary shield for the Nα-amino group.

  • Mechanism of Protection: It prevents the α-amino group from acting as a nucleophile during the coupling of the preceding amino acid's carboxyl group.

  • Stability and Lability: The Boc group is highly stable to basic and nucleophilic conditions but is readily cleaved under moderately acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM).[9][] This acid lability is fundamental to the Boc/Bzl protection strategy.[11]

The C-Terminal Methyl Ester (OMe)

Amino acid methyl esters are important intermediates in organic synthesis, particularly for solution-phase peptide synthesis.[12]

  • Carboxyl Protection: The OMe group protects the C-terminal carboxyl group, preventing it from being activated and reacting during peptide bond formation.[13][14]

  • Enhanced Solubility & Permeability: Esterification of the C-terminus increases the hydrophobicity of the amino acid or peptide, which can improve solubility in organic solvents used during synthesis and enhance membrane permeability in biological assays.[15]

  • Deprotection: The methyl ester is typically removed via saponification using a mild base like aqueous sodium hydroxide (NaOH), a condition under which the Nα-Boc group is stable.[]

The Unprotected ε-Amino Group: A Strategic Handle

The most defining feature of this reagent is the unprotected ε-amino group. While seemingly counterintuitive, this is a deliberate design for specific applications where this side chain is the intended site of reaction. It serves as a nucleophilic handle for:

  • Peptide Branching: A second peptide chain can be synthesized directly off the lysine side chain.[16]

  • Cyclization: The ε-amino group can form a lactam bridge with a C-terminal carboxyl group or an activated side chain of another residue (e.g., Asp or Glu).

  • Conjugation: It provides a site for the covalent attachment of molecules such as fluorescent dyes, biotin labels, polyethylene glycol (PEG), or cytotoxic drug payloads.[6]

The Role of the Acetate Salt

Peptides and amino acid derivatives with free amino groups are often supplied as salts. While TFA salts are common byproducts of HPLC purification, acetate is frequently the preferred counter-ion for several reasons.[17]

  • Improved Stability and Handling: The salt form is typically a stable, crystalline solid that is easier to handle and weigh accurately compared to a free base, which may be an oil or hygroscopic.

  • Enhanced Solubility: The salt form often improves solubility in aqueous or polar protic solvents.

  • Biocompatibility: Acetate is a biologically compatible counter-ion, which is a significant advantage over TFA for peptides intended for clinical or preclinical studies, as TFA salts have been associated with undesirable immune responses.[18]

  • pH Buffering: In solution, the acetate can act as a weak base or part of a buffering system, which can be relevant in certain coupling reactions.[19][20]

Strategic Applications in Peptide Synthesis

The unique architecture of Boc-Lys-OMe makes it unsuitable for standard automated SPPS but ideal for constructing complex peptide architectures that require selective side-chain functionalization.

Synthesis of Branched Peptides

Branched peptides are of significant interest in vaccine development (e.g., multiple antigenic peptides) and drug delivery. Boc-Lys-OMe is an ideal building block for initiating such a branch. The synthesis proceeds via an orthogonal protection strategy where the main peptide backbone and the branch are built using chemistry that does not interfere with the protecting groups of the other.

start Start with Boc-Lys-OMe (or incorporate into growing chain) step1 Synthesize Main Peptide Chain (e.g., using Fmoc-SPPS on C-terminus) start->step1 step2 Selectively Activate ε-Amino Group (Already deprotected) step1->step2 step3 Synthesize Branch Peptide Chain (Couple first Fmoc-AA-OH to ε-NH₂) step2->step3 step4 Continue Branch Synthesis (Iterative Fmoc deprotection & coupling) step3->step4 step5 Global Deprotection (Cleave side-chain groups & OMe) step4->step5 end Purified Branched Peptide step5->end

Caption: Workflow for synthesizing a branched peptide using Boc-Lys-OMe.

This strategy relies on the orthogonality between the acid-labile Boc group, the base-labile Fmoc group (used for the branch), and the base-labile OMe group.

Site-Specific Labeling and Conjugation

The ε-amino group of lysine is the most common site for labeling peptides with probes or tags. Using Boc-Lys-OMe in a solution-phase synthesis allows for precise, stoichiometric attachment of a label to a single, defined position within the peptide sequence.

Example Application: Synthesis of a C-terminally biotinylated peptide.

  • Synthesize a peptide fragment using solution-phase methods, ending with the coupling of Boc-Lys-OMe.

  • Deprotect the Nα-Boc group of lysine with TFA.

  • Couple the next amino acid to the newly freed Nα-amino group.

  • Once the full linear peptide is assembled, react the peptide ester with an activated biotin derivative (e.g., Biotin-NHS ester), which will selectively acylate the free ε-amino group of the lysine residue.

  • Perform final deprotection (saponification of the methyl ester) and purification.

Experimental Protocols & Methodologies

The following protocols provide a framework for the practical application of Boc-Lys-OMe. All operations should be conducted in a fume hood with appropriate personal protective equipment.

Protocol: Solution-Phase Coupling of Boc-Lys-OMe

This protocol describes the coupling of Boc-Lys-OMe to an N-terminally deprotected peptide ester (Peptide-OMe).

Materials:

  • Peptide-OMe (as HCl or TFA salt)

  • Boc-Lys-OMe acetate salt

  • Coupling agent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: Diisopropylethylamine (DIEA)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolution: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the starting Peptide-OMe salt (1.0 eq) in anhydrous DMF.

    • Rationale: Anhydrous conditions are critical to prevent hydrolysis of the activated carboxyl group and ensure high coupling efficiency.

  • Neutralization: Add DIEA (2.5 eq) to the solution and stir for 5-10 minutes at room temperature.

    • Rationale: The starting peptide is a salt. The base neutralizes the ammonium salt to liberate the free amine, which is the active nucleophile required for the coupling reaction.[21]

  • Pre-activation: In a separate flask, dissolve Boc-Lys-OMe acetate salt (1.1 eq) and HBTU (1.1 eq) in anhydrous DMF. Add DIEA (2.5 eq) and stir for 2-5 minutes.

    • Rationale: This pre-activates the carboxyl group of the incoming lysine derivative, forming a highly reactive OBt-ester intermediate, which minimizes the risk of racemization.

  • Coupling: Add the pre-activated Boc-Lys-OMe solution to the neutralized peptide solution. Stir the reaction mixture at room temperature.

    • Rationale: The nucleophilic N-terminus of the peptide attacks the activated carboxyl group of the lysine derivative to form the new peptide bond.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting peptide is consumed (typically 2-4 hours).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate, and brine to remove unreacted starting materials and coupling byproducts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude dipeptide ester by flash column chromatography.

Protocol: Orthogonal Deprotection Strategies

The selective removal of protecting groups is central to using Boc-Lys-OMe effectively.

Protecting Group Deprotection Reagent Typical Conditions Mechanism Orthogonal To References
Nα-Boc Trifluoroacetic Acid (TFA)25-50% TFA in DCM, 30 min, RTAcidolysisFmoc, OMe, Z[9][11]
C-terminal OMe Sodium Hydroxide (NaOH)1M NaOH in MeOH/H₂O, 1 hr, RTSaponification (Base Hydrolysis)Boc, Fmoc, Z[][14]
Nε-Fmoc (on branch)Piperidine20% Piperidine in DMF, 2 x 10 min, RTBase-catalyzed β-eliminationBoc, OMe, Z[1][]

Troubleshooting and Technical Considerations

  • Premature Deprotection: When working with Boc-Lys-OMe acetate salt, ensure that subsequent reaction steps are not performed under acidic conditions that could prematurely cleave the Nα-Boc group.

  • Side-Chain Reactivity: During coupling of Boc-Lys-OMe, the free ε-amino group can potentially compete with the intended Nα-amino group of the peptide chain. This is generally minimized by the fact that the Nα-amino group is more sterically accessible and often more nucleophilic. However, using a slight excess (1.1-1.2 eq) of the activated amino acid is recommended.

  • Purification: The presence of the basic ε-amino group can cause streaking on silica gel chromatography. It is often beneficial to perform chromatography with a small amount of a basic additive like triethylamine (0.1-1%) in the eluent.

  • Storage: Boc-Lys-OMe acetate salt should be stored in a cool, dry place, preferably under an inert atmosphere, to prevent degradation.[7]

Conclusion

Nα-Boc-L-Lysine Methyl Ester Acetate Salt is a highly specialized and powerful tool in the arsenal of the peptide chemist. Its unique configuration, featuring a temporarily blocked N-terminus, a semi-permanent C-terminus, and a strategically available side-chain amine, makes it an indispensable reagent for the rational design and synthesis of non-linear and conjugated peptides. By understanding the distinct chemical properties of each functional moiety, researchers can move beyond simple linear sequences and construct sophisticated molecular architectures for advanced applications in drug discovery, diagnostics, and materials science.

References

  • ChemicalBook. (2024). Fmoc-Lys(Boc)(Me)
  • Chem-Impex. Boc-Lys(Boc)-Pro-OH.
  • Anonymous. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group.
  • Benchchem. A Technical Guide to Boc-Lys(Ac)
  • AAPPTec. Planning a Peptide Synthesis.
  • Biom
  • Anonymous.
  • Benchchem. Application Notes and Protocols for the Use of Boc-Lys(Msc)-OH in Bioactive Peptide Synthesis.
  • ResearchGate. (2021). What is the role of sodium acetate in acetylation of primary amine with acetic anhydride?.
  • BOC Sciences. Amino Acid Protection & Deprotection Services.
  • AmbioPharm. Which salt form should I choose for my peptide?.
  • Dolezal, O., et al. (2020). The Role of Counter-Ions in Peptides—An Overview. PMC.
  • Vagner, J., et al. Introduction to Peptide Synthesis. PMC - NIH.
  • Anonymous. Boc-Amino Acids for Peptide Synthesis: Focus on Boc-Lys-OH.
  • ChemPep. Boc Solid Phase Peptide Synthesis.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • BOC Sciences. Peptide Synthesis.
  • Aapptec Peptides. Fmoc-Lys(Boc)-OH.
  • Anonymous.
  • ChemScene. 55757-60-3 | Boc-Lys-OMe.
  • Anonymous. (2012). Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring. PMC.
  • Anonymous. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Danishefsky, S. J., et al. (2016).
  • Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry.
  • Brik, A., et al. (2023). Biocompatible Lysine Protecting Groups for the Chemoenzymatic Synthesis of K48/K63 Heterotypic and Branched Ubiquitin Chains. ACS Central Science.
  • ResearchGate. (2025).
  • ResearchGate. (2017). How to selectively protect the e-amino group in lysine?.
  • Anonymous. A Convenient Synthesis of Amino Acid Methyl Esters. PMC.
  • iGEM. The Deprotection of Boc-Lysine.
  • Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis.
  • RSC Publishing. Organic & Biomolecular Chemistry.

Sources

CAS 55757-60-3 Boc-Lys-OMe acetate salt MSDS and safety data

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, safety protocols, and experimental applications of Boc-Lys-OMe acetate salt (CAS 55757-60-3) .

Content Type: Technical Whitepaper & Safety Guide Audience: Synthetic Chemists, Peptide Scientists, and Drug Development Professionals

Executive Summary & Chemical Identity

Boc-Lys-OMe acetate salt (


-tert-Butoxycarbonyl-L-lysine methyl ester acetate) is a specialized amino acid derivative used critically in liquid-phase peptide synthesis (LPPS)  and bioconjugation .

Unlike standard fully protected amino acids, this molecule features a free


-amino group  on the side chain, while the 

-amine and C-terminus are orthogonally protected (Boc and Methyl Ester, respectively). This unique architecture makes it an ideal scaffold for synthesizing branched peptides, dendrimers, or side-chain modified lysine conjugates (e.g., fluorophores, biotinylation) without affecting the peptide backbone precursors.
Chemical Profile Table[1][2]
PropertySpecification
Chemical Name

-Boc-L-lysine methyl ester acetate salt
CAS Number 55757-60-3
Molecular Formula

Molecular Weight 320.38 g/mol (Acetate salt)
Appearance Colorless to pale yellow oil or white hygroscopic solid
Solubility Soluble in Water, Methanol, DMF, DCM
Purity Grade

98% (TLC/HPLC)
Structure

-amine: Boc-protected; C-term: Methyl ester; Side-chain: Free amine

Safety Data Sheet (SDS) Analysis

Note: While often classified as non-hazardous by some vendors due to low acute toxicity, the presence of a free primary amine and the acetate counterion necessitates standard laboratory precautions for irritants.

GHS Classification[5][7]
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[2]

Precautionary Protocols
  • PPE Requirements: Nitrile gloves (0.11 mm min thickness), safety goggles with side shields, and lab coat. Use a fume hood when handling dry powder to avoid inhalation.

  • Storage: Store at 2–8°C (refrigerated). The substance is hygroscopic ; store under inert gas (Nitrogen/Argon) in a desiccator.

  • Spill Response: Sweep up dry spills to avoid dust generation.[3] For oils, absorb with vermiculite. Neutralize surfaces with mild soap and water.[4][3][2]

Emergency First Aid
  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[2]

  • Skin Contact: Wash with plenty of soap and water.[4][3][2] If irritation persists, seek medical advice.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

Technical Application: Orthogonal Functionalization

The core value of Boc-Lys-OMe lies in its differential protection .

  • Boc (

    
    ):  Acid-labile (removed by TFA/HCl). Stable to base.
    
  • OMe (C-term): Base-labile (saponification). Stable to acid.

  • Free

    
    -Amine:  Nucleophilic. Available for acylation, alkylation, or reductive amination.
    

This allows the chemist to modify the side chain first, then deprotect the N- or C-terminus to extend the chain, enabling the synthesis of isopeptides or antibody-drug conjugate (ADC) linkers .

Mechanism of Action: Selective Acylation

Because the


-amine is Boc-protected, reaction with an activated ester (e.g., NHS-ester) occurs exclusively at the 

-amine.

ReactionPathway Start Boc-Lys-OMe (Free ε-NH2) Intermediate Transition State (Nucleophilic Attack) Start->Intermediate pH 8.0-9.0 (Neutralization) Reagent Activated Electrophile (R-CO-NHS) Reagent->Intermediate Product Boc-Lys(ε-R)-OMe (Side-chain Modified) Intermediate->Product -NHS (Amide Bond Formation)

Figure 1: Selective functionalization of the lysine side chain.

Experimental Protocol: Synthesis of Side-Chain Conjugates

Objective: Conjugate a fluorophore (e.g., FITC or NHS-Rhodamine) to the


-amine of Boc-Lys-OMe.
Materials
  • Boc-Lys-OMe

    
     AcOH (CAS 55757-60-3)[5][6][7][8][9]
    
  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Anhydrous)

  • R-NHS Ester (Fluorophore or Drug linker)

Step-by-Step Methodology
  • Dissolution & Neutralization:

    • Dissolve 1.0 eq (e.g., 320 mg, 1 mmol) of Boc-Lys-OMe acetate in 5 mL anhydrous DMF.

    • Critical Step: Add 2.0–2.5 eq of DIPEA. The first equivalent neutralizes the acetate salt; the second ensures the

      
      -amine is deprotonated and nucleophilic.
      
  • Coupling Reaction:

    • Add 1.1 eq of the R-NHS ester dropwise to the stirring solution.

    • Stir at Room Temperature (RT) for 2–4 hours under Nitrogen.

    • Monitoring: Check reaction progress via TLC (System: DCM/MeOH 9:1). The free amine starting material (ninhydrin positive) should disappear.

  • Workup:

    • Dilute reaction mixture with EtOAc (50 mL).

    • Wash successively with:

      • 5% Citric Acid (removes excess DIPEA).

      • Water (x2).[3]

      • Brine (x1).

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Validation:

    • Verify product mass via LC-MS (ESI+).

    • The resulting Boc-Lys(R)-OMe is now ready for C-terminal hydrolysis (LiOH) or N-terminal deprotection (TFA) for further peptide assembly.

Synthetic Route to CAS 55757-60-3

If the compound is unavailable commercially, it can be synthesized via catalytic hydrogenolysis of the Z-protected precursor. This route ensures the Acetate salt is formed directly.

SynthesisRoute Step1 Starting Material: Boc-Lys(Z)-OH Step2 Intermediate: Boc-Lys(Z)-OMe Step1->Step2 1. Cs2CO3, MeOH 2. MeI (Methylation) Step3 Final Product: Boc-Lys-OMe Acetate Salt Step2->Step3 H2, Pd/C Acetic Acid (Solvent/Source) (Z-group removal)

Figure 2: Synthesis of Boc-Lys-OMe Acetate via Hydrogenolysis.

Protocol Logic: Using Acetic Acid as the solvent during the hydrogenation of the Z (Cbz) group effectively traps the released free amine as the acetate salt. This prevents side reactions (like diketopiperazine formation) that might occur with the free base methyl ester.

References

  • PubChem. (2024).[5] Boc-Lys-OMe acetate salt | C14H28N2O6.[5] National Library of Medicine. [Link]

  • Carl Roth. (2021).[4] Safety Data Sheet: Boc-L-Lysine Derivatives. [Link]

Sources

Difference between Boc-Lys-OMe acetate and hydrochloride salt

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Selection in Peptide Synthesis and Enzymatic Applications

Executive Summary

In the precise engineering of peptides and peptidomimetics, the counter-ion of a building block is rarely a trivial detail—it is a functional component of the reaction system. This guide analyzes the critical distinctions between the Acetate (AcOH) and Hydrochloride (HCl) salts of


-Boc-L-Lysine Methyl Ester (Boc-Lys-OMe) .

While the HCl salt is the industry standard for stability and storage , the Acetate salt is often the superior choice for enzymatic synthesis and HPLC applications . However, the Acetate form introduces a latent risk of


-terminal acetylation  during chemical coupling, a side reaction that can compromise yield and purity. This document provides the physicochemical grounding and operational protocols to navigate this selection.

Molecular Architecture & Physicochemical Profile

To understand the functional differences, we must first define the molecular species. The subject molecule is


-tert-butoxycarbonyl-L-lysine methyl ester .
  • 
    -Position:  Protected by Boc (Acid-labile, Base-stable).
    
  • C-Terminus: Protected as a Methyl Ester (OMe) (Base-labile, Enzyme-labile).

  • 
    -Position:  The site of salt formation. The side-chain amine (
    
    
    
    ) is protonated (
    
    
    ) and paired with a counter-ion.
Comparative Properties Table
FeatureHydrochloride Salt (HCl) Acetate Salt (AcOH)
Formula


Stoichiometry 1:1 Strong Acid Salt1:1 Weak Acid Salt
Physical State Crystalline Solid (White/Off-white)Viscous Oil, Syrup, or Amorphous Solid
Hygroscopicity Moderate (Stable if desiccated)High (Often deliquescent)
Acidity (0.1M aq) pH ~4.0 - 5.0pH ~6.0 - 7.0 (Buffered)
Solubility High in

, MeOH; Low in non-polar organic
High in

, Organic solvents (DCM/DMF)
Primary Use Long-term storage, Chemical SynthesisEnzymatic Synthesis, HPLC Standards

Synthetic Implications: The "Counter-Ion Effect"

The choice of salt dictates the reaction pathway and necessary precautions.

Chemical Coupling (The Acetylation Trap)

In standard peptide synthesis (liquid phase or SPPS) where the


-amine is to be coupled to an activated carboxylic acid:
  • The HCl Advantage: Chloride ions (

    
    ) are non-nucleophilic. When neutralized with a tertiary base (e.g., DIPEA), they form inert salts (DIPEA
    
    
    
    HCl). They do not interfere with the activated ester.
  • The Acetate Risk (Critical): Acetate ions (

    
    ) are nucleophilic carboxylates. If a coupling reagent (EDC, HATU, DCC) is introduced before the acetate is fully removed or if the activation is slow, the coupling reagent can activate the acetate counter-ion itself.
    
    • Mechanism: Active Ester of Acetic Acid forms

      
       Attacks 
      
      
      
      -amine
      
      
      
      
      -Acetyl-Boc-Lys-OMe
      .
    • Result: Permanent capping of the lysine side chain. The desired peptide bond is not formed.

Expert Insight: Never use Boc-Lys-OMe Acetate salt with carbodiimide (DCC/EDC) coupling reagents unless you have performed a salt exchange or are using a large excess of the target acid to outcompete the acetate.

Enzymatic Synthesis (Trypsin Kinetics)

Boc-Lys-OMe is a classic substrate for Trypsin , which cleaves (or synthesizes, in reverse hydrolysis) bonds at the lysine carboxyl side.

  • The HCl Problem: Dissolving the HCl salt releases strong acid, significantly dropping the pH. Trypsin activity is optimal at pH 7.5–8.5. The high ionic strength of chlorides can also perturb the

    
     of certain enzymes.
    
  • The Acetate Advantage: The acetate salt acts as a self-buffering system near neutral pH. It is "softer" on the enzyme structure and prevents denaturation caused by local acidity during substrate addition.

Visualization: Decision Logic & Reaction Pathways

Diagram 1: Salt Selection Decision Matrix

This workflow guides the researcher to the correct salt form based on the downstream application.

SaltSelection Start Start: Boc-Lys-OMe Application AppType Select Application Type Start->AppType ChemSyn Chemical Coupling (Amide Bond Formation) AppType->ChemSyn Synthetic Chemistry EnzSyn Enzymatic Reaction (Trypsin/Papain) AppType->EnzSyn Biocatalysis HPLC HPLC Purification/ Standard AppType->HPLC Analytical HCl_Path Use HCl Salt ChemSyn->HCl_Path Preferred (Inert Anion) Warning CRITICAL WARNING: Acetate ions can cause N-Acetylation with EDC/HATU ChemSyn->Warning If Acetate used Ac_Path Use Acetate Salt EnzSyn->Ac_Path Preferred (pH Buffer) HPLC->Ac_Path Volatile Buffer Compatible

Figure 1: Decision matrix for selecting the appropriate Boc-Lys-OMe salt form based on experimental constraints.

Diagram 2: The Acetylation Side-Reaction Mechanism

Visualizing why the Acetate salt is dangerous in chemical coupling.

AcetylationRisk Substrate Boc-Lys-OMe (Acetate Salt) Intermed Activated Acetate (O-Acylisourea / Active Ester) Substrate->Intermed Acetate ion competes with Target Acid Product Desired Peptide (R-CO-Lys...) Substrate->Product Only if Acetate removed (Salt Exchange) Reagent Coupling Reagent (EDC / HATU) Reagent->Intermed SideProduct SIDE REACTION: N-Acetyl-Boc-Lys-OMe (Dead End) Intermed->SideProduct Intramolecular/Intermolecular Attack on Amine Target Target Acid (R-COOH) Target->Product

Figure 2: Mechanism of the "Acetylation Trap" where acetate counter-ions act as competing substrates.

Protocols: Handling and Salt Exchange

Protocol: Salt Exchange (HCl Acetate)

Objective: Convert commercial stable HCl salt to Acetate salt for enzymatic use. Method: Anion Exchange Resin (Batch Mode).

  • Preparation: Swell 10g of Dowex 1x8 (Acetate form) or equivalent strong base anion exchange resin in deionized water for 30 minutes.

  • Loading: Dissolve 1g of Boc-Lys-OMe

    
    HCl  in minimal water (approx. 5-10 mL).
    
  • Exchange: Pour the peptide solution over the resin column (or stir in batch mode) for 20 minutes.

    • Mechanism:[1]

      
      
      
  • Elution: Wash with water. Collect fractions. Monitor UV (210 nm) or TLC.

  • Lyophilization: Freeze-dry the aqueous filtrate.

    • Note: The product will likely be an oil or sticky gum. Store at -20°C under argon.

Protocol: Neutralization for Coupling (HCl Salt)

Objective: Free the


-amine for reaction without causing racemization or hydrolysis.
  • Dissolution: Dissolve Boc-Lys-OMe

    
    HCl in DMF or DCM.
    
  • Base Addition: Add 0.95 - 1.0 equivalents of DIPEA (Diisopropylethylamine).

    • Caution: Do not use a large excess of base. Excess base can catalyze the hydrolysis of the methyl ester (saponification) or cause racemization at the

      
      -carbon.
      
  • Verification: Verify "wet" pH is approx 8-9 using damp pH paper held above the solution (vapor check) or spotting a micro-aliquot.

References

  • AmbioPharm. (n.d.). Which salt form should I choose for my peptide? Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). The Role of Counter-Ions in Peptides—An Overview. PMC7764974. Retrieved from [Link]

  • ACS Omega. (2020). Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis.[2] Retrieved from [Link]

Sources

Technical Guide: Solubility Profile and Handling of Boc-Lys-OMe Acetate Salt

[1][2]

Executive Summary

Boc-Lys-OMe acetate salt (CAS: 55757-60-3) exhibits a distinct amphiphilic solubility profile driven by the competition between its lipophilic protecting groups (Boc, Methyl Ester) and its ionic side-chain pairing (Lysine


12
  • Primary Solvent: Water and lower alcohols (Methanol, Ethanol).[2] The acetate salt is highly water-soluble due to the ionization of the side chain.

  • Organic Compatibility: Soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in chlorinated solvents (DCM, Chloroform), often requiring a small percentage of alcohol (e.g., 5-10% MeOH) to stabilize the ionic cluster in non-polar media.[1][2]

  • Insolubility: Insoluble in non-polar hydrocarbons (Hexanes, Heptane) and ethers (Diethyl Ether, MTBE), which are the standard anti-solvents used for its precipitation and purification.[2]

Part 1: Molecular Architecture & Solubility Mechanism[1][2]

To master the handling of this compound, one must understand the "Push-Pull" mechanism of its functional groups.[2]

Structural Analysis

The molecule consists of three distinct domains that dictate its interaction with solvents:

  • The Hydrophobic Shield (Lipophilic):

    • 
      -Amino Protection:  The tert-Butyloxycarbonyl (Boc) group is bulky and hydrophobic.[1][2]
      
    • C-Terminal Protection: The Methyl Ester (OMe) caps the carboxylic acid, removing the possibility of zwitterion formation at the

      
      -carbon and increasing lipophilicity.[1][2]
      
    • Impact: These groups promote solubility in organic solvents like Dichloromethane (DCM) and Ethyl Acetate.[2]

  • The Ionic Anchor (Hydrophilic):

    • Side Chain: The lysine butyl chain ends in a primary amine (

      
      -NH
      
      
      ).[1][2]
    • Salt Formation: In the acetate salt form, this amine is protonated (

      
      -NH
      
      
      ) and ionically paired with an acetate anion (CH
      
      
      COO
      
      
      ).[1][2]
    • Impact: This ionic pair dominates the solubility profile, forcing the molecule into the aqueous phase or highly polar organic phases, often overriding the lipophilicity of the Boc/OMe groups in pure non-polar solvents.[2]

The Acetate Factor

Unlike Hydrochloride (HCl) salts, which are "hard" salts that crystallize well but often have poor solubility in organics like DCM, Acetate salts are "softer."[2] The acetate counterion is less hydrophilic than chloride.

  • Consequence: Boc-Lys-OMe Acetate is more likely to be soluble in halogenated organic solvents (like DCM or Chloroform) than its HCl counterpart, but it is also more hygroscopic and prone to forming oils rather than crystalline solids.[1][2]

Part 2: Solubility Data & Solvent Compatibility[1][2]

The following table summarizes the solubility behavior based on standard laboratory concentrations (0.1 M - 0.5 M).

Solvent ClassSpecific SolventSolubility RatingTechnical Notes
Aqueous Water (pH 7)High Dissolves readily.[1][2] Solution will be slightly acidic (pH ~6).[2]
Acidic BuffersHigh Stable.[1][2][3] Ideal for HPLC purification.[2]
Alcohols Methanol (MeOH)High Excellent solvent for transfer and reactions.[1][2]
Ethanol (EtOH)High Good, though slightly less than MeOH.[1][2]
Chlorinated Dichloromethane (DCM)Moderate Critical Distinction: May require 2-5% MeOH to fully solubilize high concentrations or prevent "oiling out."[1][2]
ChloroformModerate Similar to DCM.[1][2]
Polar Aprotic DMF / DMSOHigh Soluble, but difficult to remove.[1][2] Use only if necessary.
Ethers Diethyl EtherInsoluble Primary Anti-Solvent. Used to precipitate the salt.
MTBEInsoluble Safer alternative to ether for precipitation.[1][2]
Hydrocarbons Hexanes / HeptaneInsoluble Used to wash away non-polar impurities.[1][2]

Part 3: Experimental Protocols

Protocol: Validated Solubility Testing

Objective: To determine the precise solubility limit for a specific batch, as acetate salts can vary in hydration state.[2]

  • Preparation: Weigh 10 mg of Boc-Lys-OMe Acetate into a 1.5 mL microcentrifuge tube.

  • Titration: Add the target solvent in 10

    
    L increments.
    
  • Agitation: Vortex vigorously for 10 seconds after each addition.

  • Observation:

    • Clear Solution: Soluble.

    • Cloudy/Particulate: Insoluble.[2]

    • Biphasic/Oiling: "Oiling out" (Common with acetate salts in ether/DCM mixtures).[2]

  • Calculation: If 10 mg dissolves in 50

    
    L, solubility is 
    
    
    200 mg/mL.[2]
Protocol: Salt Exchange (HCl to Acetate)

Context: Most commercial vendors supply the HCl salt.[2] If your application requires the Acetate salt (e.g., for pH-sensitive biology or specific catalysis), use this protocol.

Reagents:

  • Boc-Lys-OMe[1][2][3][4][5][6][7]·HCl (Starting Material)[1][2][3][8][9]

  • Dichloromethane (DCM)[2][10]

  • Sodium Bicarbonate (Sat.[2][11] Aq.)

  • Acetic Acid (Glacial)[2]

  • Magnesium Sulfate (Anhydrous)[2]

Workflow:

  • Free Basing: Dissolve Boc-Lys-OMe·HCl in DCM.[8] Wash this organic phase twice with Saturated Aqueous NaHCO

    
    .[2] The lysine 
    
    
    -amine will deprotonate.[1][2]
  • Extraction: Dry the DCM layer (containing Boc-Lys-OMe Free Base) over MgSO

    
     and filter.
    
  • Salt Formation: Add exactly 1.0 equivalent of Glacial Acetic Acid to the DCM filtrate.

  • Isolation: Concentrate the DCM in vacuo. The residue is Boc-Lys-OMe[1][2][3][4][5][6][7]·AcOH.

    • Note: If it forms an oil, re-dissolve in a minimum volume of DCM and precipitate by adding excess Diethyl Ether or Hexane (See Diagram below).[2]

Protocol: Purification via "Crash" Precipitation

Objective: Remove non-polar impurities or excess free base.[1][2]

  • Dissolve crude Boc-Lys-OMe Acetate in a minimum volume of Methanol or DCM/MeOH (9:1) .[1][2]

  • Place the vessel in an ice bath (

    
    C).
    
  • Slowly add cold Diethyl Ether (dropwise) with vigorous stirring.

    • Ratio: Target a 10:1 ratio of Ether to Solvent.

  • A white precipitate (or thick oil) should form.[2]

  • Decant the supernatant (containing impurities).[2]

  • Dry the residue under high vacuum to remove traces of ether.

Part 4: Visualization of Workflows

Figure 1: Solubility & Purification Decision Tree

This diagram illustrates the logical flow for handling Boc-Lys-OMe Acetate based on solvent interactions.[1][2]

SolubilityWorkflowStartBoc-Lys-OMe Acetate SaltSolventCheckSelect Solvent SystemStart->SolventCheckWaterPathAqueous / BufferSolventCheck->WaterPathOrganicPathOrganic SolventSolventCheck->OrganicPathWaterResultFully Soluble(pH ~6.0)Ideal for Biological AssaysWaterPath->WaterResultPolarOrgPolar (MeOH, DMF)OrganicPath->PolarOrgNonPolarNon-Polar (Hexane, Ether)OrganicPath->NonPolarChlorinatedChlorinated (DCM)OrganicPath->ChlorinatedPolarResultSolubleUse for SynthesisPolarOrg->PolarResultNonPolarResultInsoluble / PrecipitateUse for PurificationNonPolar->NonPolarResultDCMResultVariable SolubilityRisk of 'Oiling Out'Add 5% MeOH to StabilizeChlorinated->DCMResult

Caption: Solubility decision matrix for Boc-Lys-OMe Acetate. Green paths indicate high solubility; Red indicates insolubility (precipitation); Yellow indicates conditional solubility requiring additives.[1][2]

References

  • National Center for Biotechnology Information (NCBI). (2024).[2] PubChem Compound Summary for CID 56777160, Boc-Lys-OMe acetate salt. Retrieved from [Link]

  • Needham, T. E. (1970).[2][12] The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, Open Access Dissertations.[2][12] Retrieved from [Link][1][2]

  • Hirano, A., et al. (2021).[2][13] The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules. Retrieved from [Link]

An In-depth Technical Guide to the Physicochemical Characterization of Nα-Boc-L-Lysine Methyl Ester Acetate Salt: Refractive Index and Optical Rotation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the precise world of peptide synthesis and pharmaceutical development, the purity and structural integrity of building blocks are paramount. Nα-Boc-L-lysine methyl ester acetate salt is a cornerstone reagent, a derivative of the essential amino acid L-lysine, widely employed in the synthesis of complex peptides and therapeutic agents.[1][] Its dual-protected structure, with a tert-butyloxycarbonyl (Boc) group on the alpha-amine and a methyl ester on the carboxyl group, allows for controlled, sequential peptide bond formation.[3][4]

The identity, purity, and stability of this crucial reagent are verified not just by chromatographic or spectroscopic methods, but also by fundamental physicochemical properties. Among the most critical of these are optical rotation and refractive index. These properties serve as rapid, non-destructive indicators of both the stereochemical integrity (chirality) and the bulk purity of the material.

This guide provides researchers, scientists, and drug development professionals with a robust framework for understanding and measuring these two key parameters. We will delve into the theoretical underpinnings of each measurement, present field-proven, step-by-step protocols for their determination, and discuss the interpretation of the results as a critical component of quality control.

Section 1: Compound Profile

A clear understanding of the material's basic properties is the foundation for any technical analysis.

PropertyValueSource(s)
Chemical Name Nα-(tert-butoxycarbonyl)-L-lysine methyl ester acetate salt[1]
Synonyms Boc-L-Lys-OMe·AcOH[1][5]
CAS Number 55757-60-3[1]
Molecular Formula C₁₂H₂₄N₂O₄·C₂H₄O₂[1][5]
Molecular Weight 320.38 g/mol [1][5]
Appearance Colorless to pale yellow oil[1]

Section 2: Optical Rotation - A Measure of Chirality and Purity

Theoretical Background: Why This Measurement is Critical

Optical activity is an intrinsic property of chiral molecules, which are molecules that are non-superimposable on their mirror images.[6] When plane-polarized light passes through a solution containing a chiral compound, the plane of the light is rotated.[7] This rotation is the cornerstone of polarimetry.

  • Observed Rotation (α): This is the raw angle of rotation measured by a polarimeter. It is dependent on several variables, including the concentration of the sample, the length of the light path through the sample, temperature, and the wavelength of the light used.[8]

  • Specific Rotation ([α]): To create a standardized, characteristic value for a compound, the observed rotation is normalized. The specific rotation is a physical constant defined as the observed rotation for a solution with a concentration of 1 g/mL in a 1 decimeter (100 mm) path length tube.[6]

For Nα-Boc-L-lysine methyl ester acetate salt, the "L" designation refers to its specific stereochemical configuration. A correct specific rotation measurement confirms this L-configuration and can indicate the presence of its enantiomeric (D-form) impurity or other optically inactive impurities. A deviation from the expected value suggests potential racemization or contamination, compromising its suitability for stereospecific synthesis.

Reported Data for Nα-Boc-L-Lysine Methyl Ester Acetate Salt

The accepted specific rotation for this compound provides a benchmark for experimental verification.

ParameterValueConditionsSource(s)
Specific Rotation [α] = -17.0 to -13.0°T = 25°C, λ = 589 nm (Na D-line), c = 1% (1 g/100 mL) in Methanol[1]

The negative sign explicitly indicates that this compound is levorotatory , meaning it rotates the plane of polarized light counter-clockwise.[9] This is consistent with the L-configuration of the parent amino acid. A closely related compound, the hydrochloride salt, shows a similar specific rotation of -19 ± 1.5º under the same conditions, demonstrating that the counter-ion has a minimal effect on the optical activity.[10]

Detailed Experimental Protocol for Measuring Specific Rotation

This protocol outlines a self-validating system for obtaining a trustworthy measurement using a standard polarimeter.

Objective: To accurately measure the specific rotation of a sample of Nα-Boc-L-lysine methyl ester acetate salt.

Materials:

  • Calibrated Polarimeter with a sodium lamp (589 nm) and temperature control.

  • 100 mm (1 dm) polarimeter cell.

  • Analytical balance (readable to 0.1 mg).

  • 10 mL volumetric flask (Class A).

  • Methanol (HPLC grade or equivalent).

  • Nα-Boc-L-lysine methyl ester acetate salt sample.

Workflow Diagram:

G cluster_prep Preparation cluster_measure Measurement cluster_calc Calculation & Conclusion start Start instrument_prep Instrument Preparation: 1. Turn on Sodium Lamp (30 min warm-up). 2. Set Temperature to 25.0°C. 3. Clean and dry polarimeter cell. start->instrument_prep sample_prep Sample Preparation: 1. Accurately weigh ~100 mg of sample. 2. Transfer to 10 mL volumetric flask. 3. Dissolve and dilute to mark with Methanol. 4. Mix thoroughly. instrument_prep->sample_prep zero Zeroing: 1. Fill cell with Methanol (blank). 2. Ensure no air bubbles in light path. 3. Perform zero calibration. sample_prep->zero measure_sample Sample Measurement: 1. Rinse and fill cell with sample solution. 2. Equilibrate to 25.0°C. 3. Record observed rotation (α) after stabilization. zero->measure_sample calculate Calculation: 1. Calculate concentration (c) in g/mL. 2. Use formula: [α] = α / (l * c). 3. l = 1 dm. measure_sample->calculate end Compare result to specification (-17.0 to -13.0°) calculate->end

Caption: Workflow for Specific Optical Rotation Measurement.

Step-by-Step Methodology:

  • Instrument Preparation:

    • Power on the polarimeter and the sodium lamp source, allowing at least 30 minutes for the lamp to stabilize.

    • Set the instrument's temperature control system to 25.0°C and allow it to equilibrate.

    • Thoroughly clean the polarimeter cell with the solvent (methanol) and dry it completely. The cleanliness of the cell windows is critical to prevent light scattering.

  • Sample Preparation (c = 1% w/v):

    • Accurately weigh approximately 100 mg of Nα-Boc-L-lysine methyl ester acetate salt using an analytical balance. Record the exact weight.

    • Quantitatively transfer the weighed sample into a 10 mL Class A volumetric flask.

    • Add a portion of methanol to dissolve the sample, then dilute to the calibration mark with methanol.

    • Cap the flask and invert it multiple times to ensure the solution is homogeneous. This step is crucial for an accurate concentration value.

  • Zeroing the Instrument (Blank Measurement):

    • Carefully fill the 100 mm polarimeter cell with the blank solvent (methanol). When placing the end-cap, tilt the cell to ensure any small air bubbles are trapped in the bubble-recess and not in the light path.[9]

    • Place the cell in the polarimeter and allow the temperature to stabilize at 25.0°C.

    • Perform the zeroing or blank correction procedure according to the instrument's manual. This corrects for any minor rotation caused by the solvent or the cell itself.[7]

  • Sample Measurement:

    • Empty the cell of the blank solvent. Rinse it once or twice with a small amount of the prepared sample solution.

    • Fill the cell with the sample solution, again ensuring no air bubbles are in the light path.

    • Place the cell in the instrument, allow it to thermally equilibrate, and take a reading. A stable reading is key; modern instruments will often average multiple readings. Record the observed rotation, α.

  • Calculation of Specific Rotation:

    • First, calculate the concentration (c) in g/mL. For example, if you weighed 102.5 mg, c = 0.1025 g / 10.0 mL = 0.01025 g/mL.

    • Use the standard formula to calculate the specific rotation: [α]D25 = α / (l × c) Where:

      • α = observed rotation in degrees.

      • l = path length in decimeters (for a 100 mm cell, l = 1).

      • c = concentration in g/mL.

Section 3: Refractive Index - A Fundamental Physical Constant

Theoretical Background: An Indicator of Bulk Identity

The refractive index (n) of a substance is a dimensionless number that describes how fast light travels through that material.[11] It is defined as the ratio of the speed of light in a vacuum to the speed of light in the substance. This property is dependent on the temperature of the sample and the wavelength of the light used for the measurement.[12]

For a pure liquid or oil, the refractive index is a unique and characteristic physical property, much like a melting point is for a solid.[11] It is a powerful tool for:

  • Identity Confirmation: Verifying that a material is what it purports to be by comparing its refractive index to a known standard.[11]

  • Purity Assessment: Any soluble impurity will alter the refractive index of the substance. This makes it a sensitive method for detecting contamination in the bulk material.

While a specific refractive index for Nα-Boc-L-lysine methyl ester acetate salt is not widely published in standard chemical databases, its physical form as an oil makes it an ideal candidate for characterization by refractometry.[1][13]

Detailed Experimental Protocol for Measuring Refractive Index

This protocol describes the use of a standard Abbe refractometer, a common and reliable instrument for this purpose.

Objective: To accurately measure the refractive index of Nα-Boc-L-lysine methyl ester acetate salt at a specified temperature and wavelength.

Materials:

  • Abbe Refractometer with a monochromatic light source (e.g., sodium lamp, 589 nm) and temperature-controlled prisms.

  • Circulating water bath set to 20.0°C or 25.0°C.

  • Refractive index standard (e.g., distilled water, n_D_²⁰ = 1.3330).

  • Soft lens cleaning tissue and a suitable solvent (e.g., ethanol or acetone).

Step-by-Step Methodology:

  • Instrument Setup and Calibration:

    • Turn on the refractometer's light source.

    • Ensure the circulating water bath is on and set to the desired temperature (e.g., 20.0°C). Allow sufficient time for the refractometer prisms to reach thermal equilibrium. Temperature control is the most critical variable for high-accuracy measurements. [11] * Open the prisms and clean them meticulously with a soft tissue moistened with ethanol or acetone, followed by a dry tissue. Do not touch the prism surface with bare hands.

    • Place a drop of a known standard, such as distilled water, onto the lower prism. Close the prisms securely.

    • Look through the eyepiece and adjust the instrument to bring the light/dark boundary into sharp focus at the center of the crosshairs.

    • Read the refractive index from the scale. If the value does not match the known value for the standard at that temperature, perform a calibration adjustment as per the instrument's manual.

  • Sample Measurement:

    • Clean the standard from the prisms as described above and ensure they are completely dry.

    • Apply one or two drops of the Nα-Boc-L-lysine methyl ester acetate salt oil directly onto the surface of the lower prism. [14] * Close the prism assembly firmly.

    • Allow at least one minute for the sample to reach the same temperature as the prisms.

    • Adjust the eyepiece and controls until the dividing line between the light and dark fields is sharp and precisely aligned with the center of the crosshairs. If color dispersion is visible at the boundary (a colored fringe), adjust the dispersion compensator to eliminate it.

    • Read the refractive index value from the scale to four decimal places.

[15]3. Cleanup:

  • Immediately after the measurement, open the prisms and thoroughly clean the sample oil from both prism surfaces using a soft tissue and an appropriate solvent.

Conclusion: An Integrated Approach to Quality Assurance

The optical rotation and refractive index are powerful, orthogonal analytical techniques that provide a comprehensive quality profile for Nα-Boc-L-lysine methyl ester acetate salt. Optical rotation directly probes the molecule's chiral center, offering a definitive check on stereochemical identity and purity. Refractive index, conversely, characterizes the bulk physical properties of the material, serving as a sensitive indicator of overall purity and identity.

By implementing the rigorous, field-proven protocols detailed in this guide, researchers, scientists, and quality control professionals can establish a self-validating system to ensure the integrity of this critical building block. This commitment to meticulous characterization is fundamental to achieving reproducibility in peptide synthesis and ensuring the safety and efficacy of next-generation therapeutics.

References

  • McMeekin, T. L., Groves, M. L., & Hipp, N. J. (1949). Refractive Indices of Amino Acids, Proteins, and Related Substances. Journal of the American Chemical Society, 71(10), 3298–3300. Retrieved from [Link]

  • ASTM International. (2009). D1747-09: Standard Test Method for Refractive Index of Viscous Materials. Retrieved from [Link]

  • ASTM International. (2019). D1747: Standard Test Method for Refractive Index of Viscous Materials. Retrieved from [Link]

  • IBZ Messtechnik. (n.d.). Chiral compound analyses and Faraday polarimetry. Retrieved from [Link]

  • ResearchGate. (n.d.). Refractive Indices, n D , of α-Amino Acids in. Retrieved from [Link]

  • Scribd. (n.d.). Refractive Index of Viscous Materials: Standard Test Method For. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 5.5: Polarimetry. Retrieved from [Link]

  • Matmake. (n.d.). Refractive Index of Amino Acids - Table. Retrieved from [Link]

  • Reagecon. (n.d.). Refractive Index (RI) and Brix Standards – Theory and Application. Reagecon Knowledge Centre. Retrieved from [Link]

  • PubMed. (2020). Determination and Correlation of Refractive Index of Amino Acids Ionic Liquids-Water-Ethanol Binary and Ternary System. Retrieved from [Link]

  • Savant Labs. (n.d.). ASTM D1218 - Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids. Retrieved from [Link]

Sources

Strategic Utilization of Boc-Lys-OMe Acetate Salt in Bioconjugation and Linker Design

[1][2]

Executive Summary

Boc-Lys-OMe acetate salt (

1trifunctional orthogonality


1

This guide dissects the physicochemical properties of the acetate salt form versus the more common hydrochloride, details the activation of the

1

Structural Anatomy & Functional Zones[1][2][3]

To utilize this molecule effectively, one must understand its three distinct chemical zones.[1] Unlike simple amino acids, Boc-Lys-OMe is designed for directional synthesis .[1]

The Molecule at a Glance

The acetate salt form (

1

BocLysOMe_StructureCoreL-Lysine Core(Chiral Backbone)BocN-alpha Protection(Boc Group)Acid LabileCore->Boc  Permanent    Protection  OMeC-Term Protection(Methyl Ester)Base LabileCore->OMe  C-Term    Masking  EpsilonEpsilon-Amine(Conjugation Site)Protonated (NH3+ OAc-)Core->Epsilon  Reactive    Vector  

Figure 1: Functional decomposition of Boc-Lys-OMe Acetate. The molecule is a tripartite scaffold allowing selective chemistry at three distinct termini.[1]

The Conjugation Vector: The -Amine[2]

The

1

1
The pKa Challenge

The intrinsic pKa of the lysine

10.5123

1
  • Acetate vs. HCl: The acetate counter-ion is the conjugate base of a weak acid (acetic acid, pKa ~4.76).[1] While less acidic than HCl, the salt still buffers the local pH.[1]

  • Activation: You generally do not need to perform an extractive free-basing step.[1] In situ neutralization with a tertiary base (DIPEA or TEA) is sufficient and preferred to prevent oxidation or side reactions.[1]

Reactivity Profile
Electrophile TargetReaction TypeOptimal pHProduct Linkage
NHS-Ester Acylation8.0 - 8.5Amide Bond (Stable)
Isothiocyanate Addition8.5 - 9.0Thiourea (Stable)
Aldehyde Reductive Amination6.0 - 7.0Secondary Amine
Sulfonyl Chloride Sulfonylation> 9.0Sulfonamide

Orthogonal Deprotection Strategy

The power of Boc-Lys-OMe lies in its ability to withstand reaction conditions at the

1
The Orthogonality Matrix[2]
  • Boc (N-Terminus): Stable to base (LiOH, DIPEA).[1] Removed by Acid (TFA, HCl).[1]

  • OMe (C-Terminus): Stable to acid (TFA).[1] Removed by Base (LiOH, NaOH).[1]

This allows for "bi-directional" chain extension.[1] You can conjugate a drug to the side chain, then deprotect the C-terminus to attach a targeting peptide, OR deprotect the N-terminus to attach a spacer.[1]

Orthogonalitycluster_acidPathway A: N-Term Extensioncluster_basePathway B: C-Term ExtensionStartBoc-Lys(Conj)-OMeAcidStepAdd TFA / DCMStart->AcidStep Acid Lability BaseStepAdd LiOH / MeOHStart->BaseStep Base Lability ResultAH2N-Lys(Conj)-OMe(Free N-Terminus)AcidStep->ResultAResultBBoc-Lys(Conj)-OH(Free Carboxyl)BaseStep->ResultB

Figure 2: Orthogonal deprotection pathways.[1] Pathway A exposes the amine for peptide coupling; Pathway B exposes the carboxylic acid for esterification or amidation.[1]

Validated Experimental Protocols

Protocol A: In-Situ Neutralization & NHS-Conjugation

Context: Conjugating a fluorophore or drug linker (NHS ester) to the lysine side chain.[1]

  • Dissolution: Dissolve Boc-Lys-OMe Acetate (1.0 eq) in anhydrous DMF or DMSO. Concentration: 0.1 M.[1]

  • Activation: Add DIPEA (N,N-Diisopropylethylamine) (2.5 - 3.0 eq).

    • Why: 1.0 eq neutralizes the acetate; the excess ensures the

      
      -amine remains deprotonated (
      
      
      ) for reaction.[1]
  • Coupling: Add the NHS-Ester payload (1.0 - 1.1 eq) dropwise.[1]

  • Incubation: Stir under Nitrogen at Room Temperature for 2–4 hours.

  • Monitoring: Check via TLC (MeOH/DCM) or LC-MS. The disappearance of the NHS ester and the mass shift (+Payload) confirms conjugation.[1]

  • Workup: Dilute with Ethyl Acetate, wash with 5% Citric Acid (removes DIPEA), then Brine. Dry over

    
    .[1]
    
Protocol B: Selective C-Terminal Hydrolysis (Methyl Ester Removal)

Context: Preparing the conjugated molecule for attachment to a solid support or another amine.[1]

  • Solvent System: Dissolve the Boc-Lys(Conjugate)-OMe in THF/Water (3:1 ratio).

  • Reagent: Add LiOH

    
    H2O  (2.0 eq) at 0°C.
    
    • Why LiOH? NaOH is harsher and may racemize the chiral center.[1] LiOH is milder and sufficient for methyl esters.[1]

  • Reaction: Stir at 0°C for 30 mins, then warm to RT for 1–2 hours.

  • Quench: Carefully acidify to pH 3–4 using 1M HCl.

    • Critical: Do not go too low (< pH 2) or you risk removing the Boc group.[1]

  • Extraction: Extract with EtOAc immediately to recover the Boc-Lys(Conjugate)-OH free acid.[1]

Protocol C: Selective N-Terminal Deprotection (Boc Removal)

Context: Preparing the molecule for peptide coupling at the N-terminus.[1]

  • Reagent: Prepare a solution of TFA/DCM (1:1 v/v) or 4M HCl in Dioxane .

  • Reaction: Add to the substrate at 0°C. Stir for 30–60 minutes.

  • Scavenging (Optional): If the conjugate contains oxidation-sensitive moieties (e.g., Methionine, Tryptophan), add Triisopropylsilane (TIPS) (2.5%) as a cation scavenger.[1]

  • Workup: Evaporate solvent under reduced pressure. Co-evaporate with Toluene or Ether to remove residual acid.[1] The product will be the TFA or HCl salt of the amine.[1]

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Low Conjugation Yield Incomplete neutralization of Acetate salt.[1]Increase DIPEA to 3.0 eq. Verify pH of reaction mixture is >8.0 (damp pH paper).
Racemization Base hydrolysis (LiOH) too warm or too long.[1]Keep hydrolysis at 0°C. Switch to Trimethyltin hydroxide (highly specific mild reagent) if LiOH fails.[1]
Boc Loss during Workup Acid wash (Citric Acid) too strong or prolonged.[1]Use dilute KHSO4 or perform rapid washes.[1] Ensure pH doesn't drop below 3.0 for extended periods.
Solubility Issues Acetate salt not dissolving in DCM.Switch to DMF or DMSO for the reaction, then dilute with DCM for workup.

References

  • PubChem. (2024).[1][4] Boc-Lys-OMe acetate salt | C14H28N2O6.[4] National Library of Medicine.[1] [Link][1]

  • Organic Chemistry Portal. (n.d.).[1] Boc Protecting Group: Stability and Deprotection Conditions. [Link]

  • National Institutes of Health (PMC). (2021). Site-selective lysine conjugation methods and applications towards antibody–drug conjugates. [Link]

Strategic Sourcing and Technical Utilization of Boc-Lys-OMe Acetate

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Scientist’s Guide to Quality, Handling, and Application

Executive Summary

Boc-Lys-OMe acetate salt (


-tert-Butoxycarbonyl-L-lysine methyl ester acetate) is a specialized amino acid derivative (CAS: 55757-60-3) critical for orthogonal peptide synthesis and dendrimer construction.[1] Unlike its more common hydrochloride counterpart, the acetate salt offers unique solubility profiles and buffering capacities essential for pH-sensitive conjugation reactions. However, its hygroscopic nature and tendency to exist as a viscous oil or low-melting solid present distinct handling challenges. This guide provides a rigorous technical analysis of sourcing options, purity grades, and self-validating quality control protocols.

Part 1: Chemical Architecture & Criticality

The Orthogonal Advantage

In complex peptide chemistry, the utility of Boc-Lys-OMe lies in its differential protection scheme.

  • 
    -Amine:  Protected by Boc  (Acid-labile, removed by TFA).
    
  • Carboxyl Group: Protected as Methyl Ester (Base-labile, removed by saponification).

  • 
    -Amine (Side Chain): FREE  (Available for immediate functionalization).
    

The Acetate Counter-ion (AcOH) is the defining feature of this specific variant. While the HCl salt is a stable crystalline solid, the Acetate salt is often preferred when:

  • Chloride Ion Interference: Avoidance of

    
     is necessary for subsequent metal-catalyzed reactions or sensitive biological assays.
    
  • pH Buffering: The acetate provides a mild buffering effect during nucleophilic attacks on the

    
    -amine.
    
  • Solubility: Enhanced solubility in certain organic solvents (e.g., DCM, DMF) compared to the more polar HCl salt.

Chemical Specifications
PropertySpecification
Chemical Name

-Boc-L-lysine methyl ester acetate salt
CAS Number 55757-60-3 (Note: Often refers to free base; verify salt form on CoA)
Molecular Formula

Molecular Weight 320.38 g/mol (Salt); 260.33 g/mol (Free Base)
Appearance Colorless/Pale Yellow Viscous Oil or Low-Melting Hygroscopic Solid
Solubility Soluble in Water, Methanol, DCM; Sparingly soluble in Ether

Part 2: Sourcing Landscape & Purity Grades

The supply chain for Boc-Lys-OMe acetate is bifurcated into Catalog Suppliers (Research Scale) and CROs (Bulk Scale). Due to its hygroscopic nature, "purity" must be evaluated in the context of solvent content and counter-ion stoichiometry.

Supplier Matrix & Grade Analysis
SupplierCatalog #GradePurity SpecificationFormBest For
Chem-Impex Int'l 05555Research

(TLC)
Oil / SolidBench-scale synthesis
Santa Cruz Biotech sc-257181Research

Solid/OilProteomics research
Sigma-Aldrich Sourced*Synthesis

Powder/OilGeneral application
Bachem CustomGMP/Res

CrystallineClinical development

*Note: Sigma and other major aggregators often source this specific salt form via third-party networks (e.g., Chem-Impex or Enamine) due to its niche status compared to the HCl salt.

Purity Tiers Defined
  • Synthesis Grade (

    
    ):  Suitable for standard solid-phase or solution-phase coupling. The remaining 2% is typically residual solvent (EtOAc, MeOH) or trace free lysine.
    
  • High Purity / GMP (

    
    ):  Required for pharmaceutical intermediates. Must strictly control the D-Enantiomer  content (
    
    
    
    ) to prevent racemization in downstream therapeutics.

Part 3: Quality Control & Validation Protocols

As a scientist, you must validate the reagent upon receipt, especially given its tendency to absorb water and degrade.

Workflow Visualization: The "Go/No-Go" QC Decision Tree

QC_Workflow Start Receipt of Boc-Lys-OMe Acetate Visual Visual Inspection (Oil vs. Solid) Start->Visual TLC TLC Analysis (Purity Check) Visual->TLC Homogeneous NMR 1H-NMR (Acetate Stoichiometry) TLC->NMR Single Spot Kaiser Quantitative Kaiser Test (Free Epsilon-Amine) NMR->Kaiser Correct Integral Decision Does it meet specs? Kaiser->Decision Approve Release for Synthesis Decision->Approve Yes Reject Reject / Repurify Decision->Reject No

Figure 1: Systematic Quality Control Workflow for Boc-Lys-OMe Acetate.

Protocol 1: Self-Validating Purity Check (TLC)
  • Objective: Confirm absence of free Lysine (fully deprotected) or Boc-Lys-OH (hydrolyzed ester).

  • Stationary Phase: Silica Gel 60

    
    .
    
  • Mobile Phase:

    
     (85 : 10 : 5).
    
  • Visualization:

    • UV (254 nm): Weak absorption (Boc group).

    • Ninhydrin Stain: CRITICAL STEP.

      • Result: The spot should turn Dark Blue/Purple upon heating.

      • Reasoning: The

        
        -amine is free. If the spot is yellow or faint, the amine may be blocked or degraded.
        
  • Rf Values:

    • Boc-Lys-OMe: ~0.5 - 0.6

    • Free Lysine: ~0.0 (Baseline)

    • Boc-Lys-OH: ~0.3

Protocol 2: Acetate Stoichiometry via -NMR

Because the material is a salt, the molar ratio of acetate to peptide is vital for accurate weighing.

  • Dissolve ~10 mg in

    
     or 
    
    
    
    .
  • Integrate the Boc group singlet (

    
     ppm, 9H).
    
  • Integrate the Acetate singlet (

    
     ppm, 3H).
    
  • Calculation:

    
    
    
    • Target: Ratio should be

      
      . If 
      
      
      
      , the sample contains excess acetic acid (solvent). If
      
      
      , it may be partially free base.

Part 4: Handling & Storage (The "Sticky" Reality)

The acetate salt is notoriously difficult to handle compared to the HCl salt.

  • Hygroscopicity: It absorbs atmospheric moisture rapidly, turning a solid into a goo.

    • Action: Always weigh in a glovebox or a desiccated environment. Allow the bottle to warm to room temperature before opening to prevent condensation.

  • Physical State: Often supplied as a viscous oil.

    • Action: If an oil, do not attempt to scrape. Dissolve the entire content in a known volume of dry DCM or DMF to create a Standardized Stock Solution (e.g., 0.5 M). Aliquot this solution for reactions.

  • Storage:

    
     under Argon/Nitrogen.
    

References

  • PubChem. Compound Summary: Boc-Lys-OMe acetate salt (CID 56777160). National Library of Medicine. Retrieved from [Link]

Sources

Methodological & Application

Protocol for selective epsilon-amine modification of Boc-Lys-OMe

Application Note: Strategic Functionalization of the -Amine in Boc-Lys-OMe


Abstract & Scope

This guide details the chemoselective modification of the side-chain (

Boc-Lys-OMe1

BocMethyl Ester12

The challenge lies in modifying the

acylation (using NHS esters)thiourea formation (using isothiocyanates)1

Chemical Logic & Selectivity Strategy

To successfully modify the

The Challenge: Orthogonality
  • Boc Group: Labile to strong acids (TFA, HCl). Stable to bases.

  • Methyl Ester (OMe): Labile to strong aqueous bases (saponification) and nucleophiles (hydrazinolysis).[1] Stable to acids.[1]

  • 
    -Amine Target:  The 
    
    
    -amine (
    
    
    ) exists as an unreactive ammonium salt (
    
    
    ) in the commercially available HCl salt form.[1] It must be deprotonated to
    
    
    to act as a nucleophile.[1]
The Solution: The "Goldilocks" Base

We cannot use strong aqueous bases (NaOH) due to ester hydrolysis risk. We cannot use acidic conditions due to Boc loss.[1] Strategy: Use a non-nucleophilic organic base (e.g., DIEA or TEA ) in an anhydrous organic solvent (DMF or DCM ).[1] This effectively neutralizes the HCl salt and activates the

Visualization: The Selectivity Landscape

The following diagram illustrates the operational window for this protocol.

SelectivityLandscapeSubstrateBoc-Lys-OMe(Starting Material)AcidAcidic Conditions(TFA / HCl)Substrate->AcidBaseAqStrong Aq. Base(NaOH / LiOH)Substrate->BaseAqMildBaseMild Organic Base(DIEA / TEA in DMF)Substrate->MildBaseResult1Boc Deprotection(FAILURE)Acid->Result1Result2Ester Hydrolysis(FAILURE)BaseAq->Result2Result3Selective epsilon-Modification(SUCCESS)MildBase->Result3

Figure 1: Reaction condition landscape.[1] The green path represents the only viable route for selective side-chain modification.

Pre-Protocol Checklist

ComponentSpecificationPurpose
Substrate Boc-Lys-OMe · HClStarting material.[1] Note the HCl salt adds molecular weight and requires neutralization.
Solvent Anhydrous DMF or DCMDMF is preferred for polar modifiers; DCM for simple acyl chlorides. Must be dry to prevent hydrolysis.[1][2]
Base DIEA (Diisopropylethylamine)Non-nucleophilic base to neutralize the HCl salt and scavenge protons.
Electrophile NHS-Ester or IsothiocyanateThe molecule to be conjugated to the lysine side chain.
Monitoring TLC (Ninhydrin Stain)To monitor the disappearance of the free amine.

Protocol A: Acylation via NHS Esters

Best for: Conjugating fluorophores, biotin, or PEG chains.

Step 1: Preparation of the Free Base

Commercially available Boc-Lys-OMe is typically supplied as the Hydrochloride salt (MW ~296.8 g/mol ).[1]

  • Weigh 1.0 equivalent of Boc-Lys-OMe[1]·HCl.

  • Dissolve in anhydrous DMF (concentration ~0.1 M).

  • Add 1.2 equivalents of DIEA .[1]

    • Note: The first 1.0 eq of base is consumed solely to neutralize the HCl. The 0.2 eq excess ensures the

      
      -amine remains deprotonated.
      
    • Observation: The solution may warm slightly. Ensure complete dissolution.

Step 2: Coupling Reaction
  • Dissolve 1.1 equivalents of the NHS-Ester (R-CO-NHS) in a minimal volume of DMF.[1]

  • Add the NHS-ester solution dropwise to the lysine solution under stirring.

  • Flush the reaction vessel with Nitrogen or Argon (inert atmosphere).

  • Stir at Room Temperature (20–25°C) for 2–4 hours .

Step 3: Monitoring (QC Checkpoint 1)

Perform Thin Layer Chromatography (TLC).[1]

  • Mobile Phase: DCM:MeOH (95:5).[1]

  • Stain: Ninhydrin.[1]

  • Success Criteria: The starting material spot (Boc-Lys-OMe) should stain purple initially.[1] As the reaction proceeds, this spot should disappear (or become very faint). The product (amide) will not stain purple with Ninhydrin because the

    
    -amine is now acylated.[1]
    
Step 4: Workup & Purification
  • Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) (approx 10x reaction volume).

  • Wash 1 (Base Removal): Wash with 5% Citric Acid or 0.5 M KHSO

    
     (aq).[1]
    
    • Critical: Do strictly limit exposure time.[1] Mild acid removes excess DIEA but prolonged exposure could risk Boc removal.[1] Do not use HCl.

  • Wash 2 (Salt Removal): Wash with Saturated NaCl (Brine).

  • Drying: Dry the organic layer over anhydrous MgSO

    
    , filter, and concentrate in vacuo.
    
  • Purification: If necessary, purify via Flash Column Chromatography (Silica gel, Hexane:EtOAc gradient).

Protocol B: Thiourea Formation (Isothiocyanates)

Best for: Introducing FITC (Fluorescein) or other dyes.[1]

Workflow Modification

The chemistry is similar to Protocol A, but reaction times are often longer.

  • Dissolution: Dissolve Boc-Lys-OMe·HCl (1.0 eq) in DMF.

  • Neutralization: Add TEA (Triethylamine) (1.5 eq).

    • Why TEA? TEA is often preferred for isothiocyanate couplings as it is less sterically hindered than DIEA, though DIEA is acceptable.

  • Addition: Add Isothiocyanate (R-N=C=S) (1.1 eq).[1]

  • Reaction: Stir overnight (12–16 hours) in the dark (if using a fluorophore).

  • Workup: Similar to Protocol A. The product will contain a thiourea linkage (

    
    ).[1]
    

Experimental Workflow Diagram

WorkflowStartWeigh Boc-Lys-OMe·HClSolubilizeDissolve in Anhydrous DMFStart->SolubilizeNeutralizeAdd Base (DIEA, 1.2 eq)Free the epsilon-amineSolubilize->NeutralizeReactAdd Electrophile (NHS-Ester)Stir 2-4 hrs, RTNeutralize->ReactQCTLC Check(Ninhydrin Negative?)React->QCQC->ReactNo (Add more time/base)WorkupAcidic Wash (Citric Acid)Remove BaseQC->WorkupYesFinalConcentrate & PurifyBoc-Lys(R)-OMeWorkup->Final

Figure 2: Step-by-step experimental workflow for selective acylation.

Troubleshooting & Optimization

ProblemProbable CauseSolution
Low Yield Incomplete neutralization of HCl salt.Ensure you used at least 1.0 eq of base plus a slight excess (1.2–1.5 eq total).[1]
Boc Loss Workup too acidic or reaction solvent contaminated.[1]Use Citric Acid or KHSO

for washes, never HCl. Ensure DMF is amine-free.
Hydrolysis (OMe to OH) pH too high or water present.[1]Use anhydrous solvents.[1] Avoid inorganic bases (NaOH/NaHCO

) if possible; stick to DIEA/TEA.[1]
Oligomerization Reaction too concentrated.[1]Dilute reaction to <0.1 M to prevent intermolecular side reactions.

References

  • Greene, T.W., & Wuts, P.G.M. (1999).[3] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for Boc/Ester stability). [1]

  • Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd ed.).[1] Academic Press.[1] (Authoritative guide on NHS/Isothiocyanate chemistry).

  • Sigma-Aldrich. (n.d.).[1] Protocol for Conjugating NHS-Ester Modifications. (General industry standard for amine acylation).[1]

  • Thermo Fisher Scientific. (n.d.).[1] Amine-Reactive Crosslinker Chemistry. (Detailed mechanism of NHS ester reactions).

Using Boc-Lys-OMe acetate salt as a scaffold for branched peptides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Leveraging Boc-Lys-OMe Acetate Salt as a Foundational Scaffold for Branched Peptide Architectures

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Linearity - The Power of Branched Peptides

In the landscape of therapeutic and diagnostic development, peptides offer unparalleled specificity and biocompatibility.[1] However, linear peptides often suffer from limitations such as rapid enzymatic degradation and short in-vivo half-lives.[2] Branched peptide architectures, inspired by dendritic structures, provide a compelling solution to these challenges. By creating multivalent structures on a core scaffold, researchers can dramatically enhance biological activity, improve stability against proteases, and create novel platforms for drug delivery and vaccine development.[2][3][4]

At the heart of this strategy lies the scaffold—the molecular starting point from which new peptide chains diverge. L-Lysine is an ideal candidate for this role due to its two distinct primary amines: the α-amino group at the peptide backbone and the ε-amino group on its side chain. By employing an orthogonal protection strategy, these two sites can be addressed independently, allowing for the controlled, stepwise synthesis of complex, branched molecules.[5][6]

This guide provides a comprehensive overview and detailed protocols for using lysine derivatives, conceptually rooted in the utility of building blocks like Boc-Lys-OMe acetate salt, as scaffolds for branched peptide synthesis, with a primary focus on the robust and widely adopted Solid-Phase Peptide Synthesis (SPPS) methodology.

Core Concepts: The Chemistry of Orthogonal Synthesis

The successful synthesis of well-defined branched peptides hinges on the principle of orthogonal protection . This strategy involves using multiple classes of protecting groups, each of which can be removed by a specific chemical reaction that leaves the others intact.[7] For a lysine scaffold, the most common and powerful orthogonal pairing is the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[6]

  • Boc (tert-butyloxycarbonyl) Group: Removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA).[8][9][] The mechanism involves protonation and subsequent formation of a stable tert-butyl cation, which is captured by scavengers to prevent side reactions.[]

  • Fmoc (9-fluorenylmethoxycarbonyl) Group: Removed by a β-elimination reaction under mild basic conditions, most commonly with a solution of piperidine in a polar aprotic solvent like N,N-Dimethylformamide (DMF).[][11]

By placing a Boc group on one of the lysine's amines and an Fmoc group on the other (e.g., using Fmoc-Lys(Boc)-OH or Boc-Lys(Fmoc)-OH), one can selectively deprotect and build a peptide chain from one amine, and then, in a subsequent series of steps, deprotect the second amine to initiate the growth of another chain.[12] This precise control is the cornerstone of creating defined, non-statistical branched structures.

Visualizing the Orthogonal Strategy

The diagram below illustrates the core decision-making process in synthesizing a two-branched peptide on a solid support using an Fmoc-Lys(Boc)-OH scaffold.

G start_node Start: Fmoc-Lys(Boc)-OH coupled to Resin deprotect_fmoc Step 1: Selective Fmoc Deprotection (20% Piperidine/DMF) start_node->deprotect_fmoc Base Treatment elongate_alpha Elongate Peptide Chain 1 (at α-amine) deprotect_fmoc->elongate_alpha Standard SPPS Cycles deprotect_boc Step 2: Selective Boc Deprotection (TFA/DCM) elongate_alpha->deprotect_boc Acid Treatment elongate_epsilon Elongate Peptide Chain 2 (at ε-amine) deprotect_boc->elongate_epsilon Standard SPPS Cycles final_cleavage Final Cleavage & Global Deprotection (TFA Cocktail) elongate_epsilon->final_cleavage Strong Acid end_node Purified Branched Peptide final_cleavage->end_node HPLC Purification

Caption: Orthogonal synthesis workflow for a two-branched peptide.

Experimental Protocols

These protocols are designed for manual Solid-Phase Peptide Synthesis (SPPS) using standard laboratory equipment. All steps should be performed in a fume hood with appropriate personal protective equipment.

Protocol 1: Scaffold Coupling to Solid Support

Objective: To attach the initial orthogonally protected lysine scaffold to the resin, setting the stage for branched synthesis.

Materials:

  • Rink Amide resin (or other suitable resin for peptide amides)

  • Fmoc-Lys(Boc)-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • HCTU (or other suitable coupling reagent)

  • N,N-Diisopropylethylamine (DIEA)

  • 20% (v/v) Piperidine in DMF

Procedure:

  • Resin Swelling: Place the resin (e.g., 0.1 mmol scale) in a reaction vessel. Add DMF (approx. 10 mL/g of resin) and gently agitate for 1 hour to swell the resin beads. Drain the DMF.

  • Fmoc Deprotection (of Resin): Add the 20% piperidine/DMF solution to the resin. Agitate for 3 minutes, drain. Add a fresh portion of 20% piperidine/DMF and agitate for an additional 10 minutes. Drain.[11]

    • Scientist's Note: This initial deprotection removes the Fmoc group from the Rink Amide linker, exposing the free amine required for coupling the first amino acid (our scaffold).

  • Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to completely remove residual piperidine.

  • Scaffold Activation: In a separate vial, dissolve Fmoc-Lys(Boc)-OH (3 eq. to resin loading), HCTU (2.9 eq.), and DIEA (6 eq.) in DMF. Allow to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate for 2 hours at room temperature.

  • Confirmation of Coupling: Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. A negative result (yellow beads) indicates a successful coupling. If positive (blue beads), the coupling step should be repeated.

  • Washing: Drain the coupling solution and wash the resin with DMF (5x) and DCM (3x). The resin is now ready for the elongation of the first branch.

Protocol 2: Elongation of the First Peptide Branch (α-Amine)

Objective: To synthesize the first peptide chain on the α-amine of the lysine scaffold.

Procedure:

  • Fmoc Deprotection: Remove the Fmoc group from the scaffold's α-amine by following the procedure in Protocol 1, Step 2 . This leaves the Boc group on the ε-amine intact.

  • Washing: Perform the washing steps as described in Protocol 1, Step 3 .

  • Amino Acid Coupling: Couple the next desired Fmoc-protected amino acid using the activation and coupling procedure from Protocol 1, Steps 4-5 .

  • Iterative Cycles: Repeat steps 1-3 of this protocol for each subsequent amino acid to build the first peptide chain to its desired length.

Protocol 3: Elongation of the Second Peptide Branch (ε-Amine)

Objective: To deprotect the ε-amine and synthesize the second peptide chain.

Procedure:

  • Final N-terminal Protection: After the last amino acid of the first branch is coupled, ensure its N-terminal Fmoc group is either left on or, if removed, is capped (e.g., by acetylation with acetic anhydride/DIEA) to prevent it from reacting further.

  • Selective Boc Deprotection:

    • Wash the resin with DCM (5x).

    • Treat the resin with a solution of 30-50% TFA in DCM for 5 minutes. Drain.[9]

    • Treat again with 30-50% TFA in DCM for 25 minutes.[9]

    • Scientist's Note: This step is critical. The controlled acid treatment removes the Boc group from the lysine side chain while leaving the Fmoc group (if present) and other acid-labile side-chain protecting groups (like tBu, Trt) on the peptide chains largely unaffected.[8]

  • Washing and Neutralization:

    • Wash the resin thoroughly with DCM (5x) to remove TFA.

    • Wash with DMF (3x).

    • Neutralize the resulting TFA salt by washing with a 10% DIEA in DMF solution (2 x 5 minutes).[13]

    • Wash again with DMF (5x) to remove excess base.

  • Elongation of Second Branch: Proceed with iterative coupling cycles as described in Protocol 2, Steps 3-4 to build the second peptide chain from the now-free ε-amine.

Visualizing the Synthesis Workflow

Caption: Step-by-step workflow for solid-phase branched peptide synthesis.

Protocol 4: Final Cleavage, Purification, and Characterization

Objective: To release the crude branched peptide from the solid support, remove all remaining side-chain protecting groups, and purify it for final analysis.

Materials:

  • Cleavage Cocktail: e.g., Reagent K (TFA/water/phenol/thioanisole/EDT) or a simpler TFA/TIS/Water (95:2.5:2.5 v/v) cocktail for peptides without sensitive residues.

  • Cold diethyl ether

  • Acetonitrile (ACN) and Water (H₂O) with 0.1% TFA (HPLC grade)

  • Reversed-Phase HPLC system with a C18 column

  • Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)

Procedure:

  • Preparation: Dry the final peptide-resin thoroughly under vacuum.

  • Cleavage: Add the cleavage cocktail to the resin (approx. 10 mL/g) and incubate at room temperature with occasional swirling for 2-3 hours.

    • Scientist's Note: Scavengers like triisopropylsilane (TIS) and water are crucial to quench the reactive carbocations generated from the protecting groups during cleavage, preventing modification of sensitive residues like Trp and Met.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the solution dropwise into a centrifuge tube containing cold diethyl ether (approx. 10x the volume of the TFA solution).

  • Isolation: Centrifuge the mixture to pellet the precipitated peptide. Carefully decant the ether. Wash the pellet with cold ether 2-3 more times to remove residual scavengers.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN/water).

    • Purify the peptide using preparative reversed-phase HPLC.[14][15] Collect fractions and analyze them by analytical HPLC to identify those containing the pure product.

  • Lyophilization: Combine the pure fractions and lyophilize to obtain a stable, fluffy white powder.

  • Characterization: Confirm the identity and purity of the final branched peptide using mass spectrometry to verify the molecular weight and analytical HPLC for purity assessment.[16][17] Amino acid analysis can provide compositional verification.[18]

Data Presentation: Key Reagent Summary

Reagent ClassExample Reagent(s)PurposeTypical Concentration/Conditions
Solvents DMF, DCMResin swelling, washing, reaction mediumN/A
Boc Deprotection Trifluoroacetic Acid (TFA)Removes Boc and other acid-labile groups30-100% in DCM
Fmoc Deprotection PiperidineRemoves Fmoc group20% in DMF
Coupling Reagents HCTU, HATU, HBTUActivates carboxylic acids for amide bond formation2.9-4 equivalents per coupling
Bases DIEANeutralization, activation6-10 equivalents for activation/neutralization
Cleavage Scavengers TIS, Water, EDT, ThioanisoleQuench reactive cations during final cleavage2.5-5% in cleavage cocktail

Applications and Future Directions

The ability to synthesize well-defined branched peptides opens up a vast array of possibilities in drug development and biotechnology.

  • Drug Delivery: Branched peptides can be engineered to carry cytotoxic agents, creating peptide-drug conjugates that selectively target tumor cells, thereby increasing therapeutic efficacy and reducing side effects.[3][19]

  • Vaccine Development: The Multiple Antigen Peptide (MAP) system, which typically uses a poly-lysine core, allows for the presentation of multiple copies of an antigenic epitope, eliciting a potent immune response without the need for a carrier protein.[2]

  • Antimicrobial Agents: Branching can enhance the activity and stability of antimicrobial peptides, leading to new candidates for combating multi-drug resistant bacteria.[4][18]

  • Biomaterials: The self-assembly properties and multivalency of branched peptides make them excellent building blocks for hydrogels and scaffolds in tissue engineering.[3]

As synthesis strategies become more refined, the complexity and functionality of these molecules will continue to expand, solidifying the role of branched peptides as a cornerstone of modern molecular design.

References

  • Overview of Solid Phase Peptide Synthesis (SPPS). (URL: )
  • Electronic Supplementary Information. The Royal Society of Chemistry. (URL: )
  • An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. ACS Central Science. (2022-01-26). (URL: )
  • Analysis and Purification of Synthetic Peptides by Liquid Chrom
  • Boc Solid Phase Peptide Synthesis. ChemPep. (URL: )
  • Facile Solid-Phase Synthesis of Well-Defined Defect Lysine Dendrimers. Semantic Scholar. (2022-06-17). (URL: )
  • Solid-Phase Peptide Synthesis Using a Four-Dimensional (Safety-Catch) Protecting Group Scheme. The Journal of Organic Chemistry. (2022-07-11). (URL: )
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (URL: )
  • Peptide Synthesis. BOC Sciences. (URL: )
  • Branched peptides as therapeutics. PubMed. (URL: )
  • Structure-Function Characterization and Optimization of a Plant-Derived Antibacterial Peptide. PMC - PubMed Central. (URL: )
  • Application Notes and Protocols for the Use of Boc-Lys(Msc)-OH in Bioactive Peptide Synthesis. Benchchem. (URL: )
  • Evolution of branched peptides as novel biomaterials. RSC Publishing. (2025-01-13). (URL: )
  • Orthogonal and safety-catch protecting group strategies in solid-phase...
  • Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. (URL: )
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
  • Overview of Peptide Purific
  • Orthogonal ligation strategies for peptide and protein. PubMed - NIH. (URL: )
  • Branched peptides as bioactive molecules for drug design | Request PDF.
  • Fmoc vs Boc: Choosing the Right Amino Acid Deriv
  • Synthesis, Characterization and Evaluation of Peptide Nanostructures for Biomedical Applic
  • Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich. (URL: )
  • Peptide Characterization Techniques: FAQs Answered by Experts. (2025-06-06). (URL: )
  • Peptides in Therapeutic Applications. BroadPharm. (2025-07-03). (URL: )
  • Selecting Orthogonal Building Blocks. Sigma-Aldrich. (URL: )
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
  • Peptide Drug: Design and Clinical Applic
  • Peptide Synthesis with the Boc Protecting Group. YouTube. (2020-04-21). (URL: )

Sources

Application Note: A Practical Guide to the Divergent Synthesis of Lysine-Based Dendrimers Using a Boc-Lys-OMe Acetate Core Strategy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Lysine-based dendrimers are a class of highly branched, monodisperse macromolecules that have garnered significant interest in the biomedical field, particularly for drug and gene delivery applications.[1][2][3] Their biocompatibility, biodegradability, and the presence of numerous primary amine surface groups for functionalization make them ideal candidates for therapeutic carriers.[1][4] This application note provides a detailed, field-proven guide for the synthesis of poly-L-lysine (PLL) dendrimers using a divergent strategy. We will specifically focus on a practical approach that utilizes the readily available Nα-Boc-L-lysine methyl ester acetate (Boc-Lys-OMe acetate) to construct the dendrimer core, followed by iterative generation building with Nα,Nε-di-Boc-L-lysine. This guide is intended for researchers and professionals in chemistry, materials science, and drug development, offering both detailed protocols and the scientific rationale behind the experimental choices.

Introduction: The Architectural Advantage of Lysine Dendrimers

Dendrimers are characterized by their unique, tree-like architecture emanating from a central core.[2] Unlike linear polymers, dendrimers are grown in a layer-by-layer fashion, with each layer, or "generation," exponentially increasing the number of terminal functional groups. This precise, generation-dependent control over size, molecular weight, and surface functionality is a key advantage of dendrimeric structures.[5]

Lysine, with its two amine functionalities (α-amino and ε-amino), serves as an excellent natural building block for creating branched structures. The divergent synthesis method, the focus of this guide, starts from a central core molecule and builds the dendrimer outwards.[6] This is achieved through a two-step iterative cycle:

  • Coupling: The free amine groups on the surface of the current generation are reacted with a lysine monomer that has both its amine groups protected.

  • Deprotection: The protecting groups on the newly added outer layer are removed, revealing a new set of free amine groups ready for the next coupling step.

This process allows for the precise construction of dendrimers up to a desired generation, typically yielding highly pure and monodisperse products.[6]

The Strategic Choice of Reagents

The success of dendrimer synthesis hinges on the careful selection of the core molecule, the building block monomer, protecting groups, and coupling chemistry. Our protocol is designed around a robust and efficient set of reagents.

  • Core Moiety (Generation 0): We initiate the synthesis with Nα-Boc-L-lysine methyl ester acetate . This molecule is advantageous as it provides a single reactive primary amine (the ε-amino group) for initial coupling, while the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group and the carboxylic acid is protected as a methyl ester (-OMe). The acetate salt form enhances its stability and handling. We will react this with a bifunctional linker, ethylenediamine , to create a symmetrical Generation 0 (G0) core.

  • Building Block (Generations 1+): For subsequent generations, Nα,Nε-di-Boc-L-lysine (Boc-Lys(Boc)-OH) is the monomer of choice.[7][8] Here, both amino groups are protected, leaving a single carboxylic acid available for coupling to the primary amines of the previous generation.

  • Protecting Group Chemistry: The Boc group is a cornerstone of this synthetic strategy.[9] Its key advantage is its stability under the basic or neutral conditions required for amide bond formation, yet it can be cleanly and efficiently removed under acidic conditions (acidolysis), typically with trifluoroacetic acid (TFA).[6] This orthogonality is crucial for the iterative deprotection-coupling cycle.

  • Coupling Chemistry: Amide bond formation is facilitated by a coupling agent. We recommend HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) . HBTU is an aminium-based coupling reagent that efficiently activates the carboxylic acid of the Boc-Lys(Boc)-OH monomer, making it highly susceptible to nucleophilic attack by the amine groups on the dendrimer surface. This reaction is typically performed in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) to neutralize the acids formed during the reaction.

Experimental Workflow and Protocols

The synthesis of lysine dendrimers is a sequential process. Meticulous purification and characterization at each stage are paramount to prevent the propagation of defects in subsequent generations.

Overall Synthetic Scheme

The divergent synthesis workflow is illustrated below. It begins with the formation of the G0 core and proceeds through iterative cycles of deprotection and coupling to build higher generations (G1, G2, etc.).

G cluster_0 Generation 0 Synthesis cluster_1 Iterative Generation Building A Boc-Lys-OMe Acetate C G0-(Boc)2 Dendrimer Core A->C HBTU/DIPEA B Ethylenediamine B->C D G(n)-(Boc)x Dendrimer C->D Start Cycle (n=0) E G(n)-(NH3+)x Dendrimer D->E TFA/DCM F Boc-Lys(Boc)-OH G G(n+1)-(Boc)2x Dendrimer E->G HBTU/DIPEA F->G G A Gn-(Boc)x B Deprotection (TFA/DCM) A->B C Gn-(NH3+)x B->C D Coupling (Boc-Lys(Boc)-OH, HBTU, DIPEA) C->D E G(n+1)-(Boc)2x D->E F Purification E->F G Repeat for next generation F->G G->A Start next cycle

Sources

Application Note: A Comprehensive Guide to the Deprotecting of Boc-Lys-OMe Acetate Salt

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy in modern organic synthesis, particularly in the assembly of peptides and complex molecules. Its widespread use stems from its stability under a variety of reaction conditions and its facile, selective removal under acidic conditions.[1][2] This application note provides a detailed, experience-driven guide for researchers, scientists, and drug development professionals on the procedure for removing the Boc group from Boc-L-Lysine methyl ester (Boc-Lys-OMe) acetate salt. We will delve into the underlying chemical principles, compare common protocols, provide step-by-step experimental instructions, and offer practical troubleshooting advice to ensure a high-yielding and clean deprotection.

The Chemistry of Boc Deprotection: Mechanism and Considerations

A foundational understanding of the reaction mechanism is critical for optimizing conditions and troubleshooting unexpected outcomes. The deprotection of a Boc-protected amine is a classic example of an acid-catalyzed cleavage reaction.

The Acid-Catalyzed E1-type Mechanism

The process is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid (e.g., TFA or HCl).[2][3] This protonation enhances the electrophilicity of the carbonyl carbon and weakens the adjacent tert-butyl-oxygen bond. The subsequent, and typically rate-determining, step is the unimolecular cleavage of this bond to generate a highly stable tert-butyl cation and an unstable carbamic acid intermediate.[3][4] The carbamic acid readily undergoes spontaneous decarboxylation to yield the free amine, which is then protonated by the excess acid in the medium to form the corresponding ammonium salt (trifluoroacetate or hydrochloride).[1][4]

Boc_Deprotection_Mechanism Figure 1: Acid-Catalyzed Boc Deprotection Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Cleavage (Rate-Limiting) cluster_2 Step 3: Decarboxylation & Salt Formation BocLys Boc-Lys-OMe Protonated Protonated Intermediate BocLys->Protonated + H+ CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid tBu tert-Butyl Cation Protonated->tBu FreeAmine Lys-OMe (Free Amine) CarbamicAcid->FreeAmine - CO₂ AmmoniumSalt Lys-OMe Ammonium Salt FreeAmine->AmmoniumSalt + H+ CO2 CO₂

Caption: Figure 1: Acid-Catalyzed Boc Deprotection Mechanism.

The Tert-Butyl Cation: A Key Intermediate and Potential Pitfall

The generation of the tert-butyl cation is a crucial aspect of this reaction that demands careful consideration.[5][6] This electrophilic species can react with nucleophilic sites within the substrate or other molecules in the reaction mixture, leading to unwanted side products.[5] While Lysine itself lacks highly susceptible side chains like Tryptophan or Methionine, the potential for N- or O-alkylation exists, particularly in complex substrates.[7]

To mitigate this risk, scavengers such as anisole, thioanisole, or triethylsilane are often added to the reaction mixture.[6][8] These electron-rich compounds act as sacrificial nucleophiles, efficiently trapping the tert-butyl cation and preventing it from reacting with the desired product.[6]

Protocol Selection: Navigating Reagents and Conditions

The choice of acid and solvent is the most critical decision in designing a Boc deprotection experiment. The two most prevalent and reliable systems are Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) and Hydrogen Chloride (HCl) in 1,4-Dioxane.

ParameterTrifluoroacetic Acid (TFA) / DCM4M Hydrogen Chloride (HCl) / Dioxane
Typical Concentration 20-50% v/v TFA in DCM4M HCl in Dioxane (used directly)
Reaction Time 30 - 120 minutes30 - 60 minutes
Temperature 0 °C to Room TemperatureRoom Temperature
Pros - Very fast and effective[9] - Volatile, easy to remove in vacuo- Often cleaner, fewer side reactions[] - Product precipitates as HCl salt, aiding isolation - Can be more selective than TFA[11]
Cons - Highly corrosive and hazardous[12][13][14][15] - Can promote side reactions (e.g., t-butylation)[5][16]- Dioxane is a peroxide-former and suspected carcinogen - Reagent has a limited shelf-life
Work-up Evaporation, trituration with ether, or basic wash & extractionEvaporation to yield the hydrochloride salt directly

Detailed Experimental Protocols

This section provides validated, step-by-step protocols for the deprotection of Boc-Lys-OMe acetate salt.

General Considerations & Safety
  • Safety: Trifluoroacetic acid is extremely corrosive and causes severe burns.[14][15] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[13]

  • Reagents: Use anhydrous solvents to prevent potential hydrolysis of the methyl ester, especially under prolonged reaction times or during work-up.

  • Reaction Monitoring: The reaction progress should be monitored by Thin-Layer Chromatography (TLC). The disappearance of the starting material (Boc-Lys-OMe) and the appearance of the product at the baseline (due to its salt form) can be visualized. Staining the TLC plate with ninhydrin will produce a distinct color (usually purple or yellow) for the newly formed primary amine of the product.

Protocol A: Deprotection using TFA in Dichloromethane (DCM)

This method is robust and generally provides complete deprotection in a short timeframe.

Materials:

  • Boc-Lys-OMe acetate salt (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Diethyl ether (cold)

  • Round-bottom flask, magnetic stirrer, and stir bar

Procedure:

  • Setup: To a clean, dry round-bottom flask, add Boc-Lys-OMe acetate salt (1.0 eq). Dissolve the starting material in anhydrous DCM (approx. 0.1-0.2 M concentration). Cool the flask to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add TFA (e.g., for a 25% v/v solution, add 1 part TFA to 3 parts DCM solution) to the stirred solution at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 1-2 hours. Monitor the reaction by TLC until the starting material is fully consumed.[17]

  • Work-up & Isolation:

    • Concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove the DCM and excess TFA. Caution: Ensure your rotary evaporator is equipped with a base trap to neutralize acidic vapors.

    • The resulting oil or residue is the crude Lys-OMe trifluoroacetate salt.

    • To obtain a solid, add a sufficient volume of cold diethyl ether to the residue and stir or sonicate vigorously. The product should precipitate as a solid.

    • Collect the solid by vacuum filtration, wash with additional cold diethyl ether, and dry under high vacuum to yield the desired product as its trifluoroacetate salt.

  • Optional Neutralization: If the free amine is required for a subsequent step, dissolve the crude TFA salt in DCM and wash carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until CO₂ evolution ceases.[18] Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Note: This basic wash carries a risk of hydrolyzing the methyl ester; it should be performed quickly and at a low temperature.[19]

Protocol B: Deprotection using 4M HCl in 1,4-Dioxane

This is an excellent alternative that often yields a cleaner product directly as the hydrochloride salt.[11][20]

Materials:

  • Boc-Lys-OMe acetate salt (1.0 eq)

  • 4M HCl in 1,4-Dioxane solution

  • Diethyl ether (optional, for precipitation)

  • Round-bottom flask, magnetic stirrer, and stir bar

Procedure:

  • Setup: To a clean, dry round-bottom flask, add Boc-Lys-OMe acetate salt (1.0 eq).

  • Reagent Addition: Add a sufficient volume of 4M HCl in 1,4-Dioxane (typically 10-20 eq of HCl) to the starting material. The substrate should dissolve, and the mixture is stirred at room temperature.

  • Reaction: Stir the solution at room temperature for 30-60 minutes.[8][11] The reaction is typically complete within this timeframe. Monitor by TLC to confirm the consumption of the starting material.

  • Work-up & Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove the dioxane and excess HCl.[21]

    • The resulting solid or semi-solid is the desired Lys-OMe hydrochloride salt.

    • If the product does not solidify upon evaporation, trituration with diethyl ether can be performed to induce precipitation.

    • Dry the product thoroughly under high vacuum. The material is often used in the next step without further purification.

Experimental Workflow Visualization

Experimental_Workflow Figure 2: General Experimental Workflow start Dissolve Boc-Lys-OMe in Anhydrous Solvent add_acid Add Deprotection Acid (TFA or HCl/Dioxane) start->add_acid react Stir at RT (or 0°C -> RT) (30-120 min) add_acid->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Solvent Evaporation & Product Isolation monitor->workup Complete precipitate Precipitate/Triturate with Ether workup->precipitate purify Purification (if necessary) precipitate->purify end Characterize Product (NMR, MS) purify->end

Caption: Figure 2: General Experimental Workflow.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Incomplete Reaction - Insufficient acid or reaction time.- Presence of water in reagents/solvents.- Poor quality of HCl/Dioxane reagent.- Add more acid or extend the reaction time, monitoring by TLC.- Ensure all glassware is dry and use anhydrous solvents.- Use a fresh bottle of HCl/Dioxane.
Product is an Oil/Gummy Solid - Product is hygroscopic.- Residual solvent or impurities present.- Dry extensively under high vacuum.- Triturate with a non-polar solvent like cold diethyl ether or hexane to induce precipitation.- Dissolve in a minimal amount of methanol and precipitate with ether.
Side Product Formation - t-butylation of the amine or other nucleophiles.- Ester hydrolysis during basic work-up.- Add a scavenger (e.g., 5% anisole) to the reaction mixture.- Avoid or minimize exposure to basic conditions during work-up. Isolate the product as the HCl or TFA salt instead of the free amine.
Low Yield - Product is water-soluble and lost during aqueous work-up.- Mechanical losses during filtration/transfer.- Avoid aqueous work-up if possible; isolate the salt directly by evaporation and trituration.[19]- If an aqueous wash is necessary, perform back-extraction of the aqueous layer.- Ensure complete precipitation before filtration.

Conclusion

The deprotection of Boc-Lys-OMe acetate salt is a routine yet critical transformation in synthetic chemistry. A successful outcome hinges on a solid understanding of the reaction mechanism, careful selection of reagents, and meticulous execution of the experimental protocol. Both the TFA/DCM and HCl/Dioxane methods are highly effective, with the choice often depending on the scale of the reaction, the sensitivity of the substrate to harsh acidity, and the desired final salt form of the product. By following the detailed protocols and troubleshooting advice provided in this note, researchers can confidently and efficiently perform this essential deprotection step, paving the way for successful subsequent synthetic transformations.

References

Sources

Optimizing Methyl Ester Deprotection (Saponification) of Boc-Lys-OMe: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of peptide synthesis and the development of complex pharmaceutical intermediates, the strategic use of protecting groups is paramount. The tert-butyloxycarbonyl (Boc) group is a cornerstone for amine protection due to its stability across a range of chemical conditions and its facile removal under acidic environments.[1][2][3] When synthesizing or modifying lysine derivatives, it is common to encounter the dual-protected species, Nα-Boc-L-lysine methyl ester (Boc-Lys-OMe).[1][4] The selective deprotection of the methyl ester via saponification to yield the corresponding carboxylic acid is a critical transformation that requires careful optimization to ensure high yield and purity while preserving the acid-labile Boc group.

This comprehensive guide provides an in-depth analysis of the saponification of Boc-Lys-OMe, detailing the underlying chemical principles, critical process parameters, and step-by-step protocols. We will explore the causality behind experimental choices, address potential side reactions, and offer robust methodologies for reaction monitoring and product isolation. This document is intended for researchers, scientists, and drug development professionals seeking to master this fundamental synthetic transformation.

The Chemistry of Saponification: A Mechanistic Overview

Saponification is the base-mediated hydrolysis of an ester to yield a carboxylate salt and an alcohol.[5] The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This addition forms a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the methoxide as a leaving group and forming the carboxylic acid. In the basic reaction medium, the carboxylic acid is immediately deprotonated by the methoxide or another equivalent of base to form a highly stable carboxylate salt.[5][6] This final acid-base step renders the overall reaction essentially irreversible under basic conditions.[5]

Orthogonality: Preserving the Boc Protecting Group

A key challenge in the saponification of Boc-Lys-OMe is the preservation of the Boc protecting group. The Boc group is known for its sensitivity to acidic conditions, which facilitate its removal through the formation of a stable tert-butyl cation.[7][8] Conversely, the carbamate linkage of the Boc group is generally stable to basic conditions, making saponification a viable method for selective methyl ester cleavage.[2][9] This difference in liability under acidic versus basic conditions is a classic example of an "orthogonal" protection strategy, allowing for the selective deprotection of one functional group in the presence of another.[3]

Key Parameters for Optimization

The successful saponification of Boc-Lys-OMe hinges on the careful control of several key experimental parameters. The interplay between these factors determines the reaction rate, yield, and purity of the final product.

  • Choice of Base: While sodium hydroxide (NaOH) and potassium hydroxide (KOH) are common bases for saponification, lithium hydroxide (LiOH) is frequently the reagent of choice for the hydrolysis of amino acid esters.[5][10][11][12] The smaller ionic radius of the lithium cation is thought to coordinate more effectively with the carbonyl oxygen and the incoming hydroxide, facilitating the nucleophilic attack. This can lead to faster and cleaner reactions at lower temperatures, minimizing the risk of side reactions.

  • Solvent System: The solvent must be capable of dissolving both the organic substrate (Boc-Lys-OMe) and the inorganic base. A mixture of water and a water-miscible organic solvent is typically employed. Common choices for the organic co-solvent include tetrahydrofuran (THF), methanol (MeOH), and 1,4-dioxane.[5][10] The ratio of the organic solvent to water can influence the reaction rate and solubility of the starting material and product.

  • Temperature: The reaction is typically conducted at or below room temperature to mitigate potential side reactions. Elevated temperatures can increase the rate of hydrolysis but also risk side reactions such as racemization at the α-carbon of the amino acid.[13] For sensitive substrates, conducting the reaction at 0°C is a prudent starting point.

  • Stoichiometry of the Base: A slight excess of the base (typically 1.1 to 1.5 equivalents) is generally used to ensure complete consumption of the starting material. Using a large excess of base should be avoided as it can complicate the workup and potentially lead to undesired side reactions.

  • Reaction Time and Monitoring: The reaction progress should be carefully monitored to determine the point of complete conversion and to avoid prolonged exposure to basic conditions. Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the disappearance of the starting material and the appearance of the product.

Potential Side Reactions and Mitigation Strategies

While saponification is a robust reaction, there are potential side reactions to be aware of, particularly when working with chiral amino acid derivatives.

  • Racemization: The α-proton of the amino acid ester is acidic and can be abstracted under basic conditions, leading to racemization. This is a significant concern, especially if the reaction is heated or run for an extended period. The use of milder bases like LiOH and lower reaction temperatures can significantly suppress this side reaction.[13]

  • Hydrolysis of the Boc Group: Although generally stable to base, prolonged exposure to harsh basic conditions or elevated temperatures could potentially lead to some degradation of the Boc group. Therefore, it is crucial to monitor the reaction and quench it once the starting material is consumed.

  • Transesterification: If an alcohol other than methanol is used as a co-solvent, there is a possibility of transesterification, where the methyl ester is converted to a different ester.[14] While saponification is generally in equilibrium with transesterification, the irreversible formation of the carboxylate drives the reaction towards hydrolysis.[14][15] Using a co-solvent like THF or dioxane, which cannot participate in transesterification, eliminates this possibility.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the saponification of Boc-Lys-OMe.

Protocol 1: Standard Saponification using Lithium Hydroxide

This protocol is a reliable and widely applicable method for the selective deprotection of the methyl ester of Boc-Lys-OMe.

Materials:

  • Boc-Lys-OMe (or its hydrochloride salt, Boc-Lys-OMe·HCl)

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve Boc-Lys-OMe (1.0 eq) in a mixture of THF and water (typically a 3:1 to 1:1 v/v ratio). The concentration should be approximately 0.1-0.2 M. If starting with Boc-Lys-OMe·HCl, an additional equivalent of base will be consumed to neutralize the hydrochloride salt.

  • Reagent Preparation: In a separate container, prepare a solution of lithium hydroxide monohydrate (1.2 eq) in deionized water.

  • Reaction Initiation: Cool the solution of Boc-Lys-OMe to 0°C using an ice bath. Slowly add the LiOH solution dropwise to the stirred reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at 0°C and monitor its progress by TLC (e.g., using a 10% MeOH in dichloromethane eluent system) or HPLC. The reaction is typically complete within 1-4 hours.

  • Workup - Quenching and Acidification: Once the reaction is complete, remove the ice bath. Carefully add 1 M HCl to the reaction mixture with stirring until the pH is acidic (pH ~2-3). This step protonates the lithium carboxylate to form the free carboxylic acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with water and then with brine to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude Boc-Lys-OH.

  • Purification (if necessary): The crude product is often of high purity. If further purification is required, it can be achieved by recrystallization or flash column chromatography.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the saponification of Boc-Lys-OMe.

ParameterConditionRationaleExpected YieldPurity
Base LiOH·H₂O (1.2 eq)Mild and effective for amino acid esters, minimizing racemization.[11][12]>95%>98%
Solvent THF:H₂O (2:1 v/v)Good solubility for both substrate and reagent.
Temperature 0°C to Room TempMinimizes side reactions, particularly racemization.[13]
Reaction Time 1-4 hoursTypically sufficient for complete conversion, monitor by TLC/HPLC.
Workup Acidification with 1 M HCl, followed by EtOAc extractionProtonates the carboxylate for extraction into an organic solvent.[6]

Visualization of the Workflow

The following diagram illustrates the key steps in the saponification and workup process.

Saponification_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation A Dissolve Boc-Lys-OMe in THF/H₂O B Add LiOH solution at 0°C A->B C Stir and Monitor (TLC/HPLC) B->C D Acidify with 1M HCl to pH ~2-3 C->D Reaction Complete E Extract with Ethyl Acetate D->E F Wash with H₂O and Brine E->F G Dry (Na₂SO₄) and Concentrate F->G H Purify (if needed) G->H

Caption: Workflow for the saponification of Boc-Lys-OMe.

The chemical transformation occurring during the saponification is depicted below.

Saponification_Mechanism Start Boc-Lys-OMe Intermediate Tetrahedral Intermediate Start->Intermediate + OH⁻ Product_Salt Boc-Lys-O⁻ Li⁺ Intermediate->Product_Salt - CH₃OH Final_Product Boc-Lys-OH Product_Salt->Final_Product + H⁺ (from HCl)

Caption: Key stages in the saponification of Boc-Lys-OMe.

Conclusion

The saponification of Boc-Lys-OMe is a fundamental yet nuanced transformation in synthetic organic chemistry. By understanding the underlying mechanism and carefully controlling key reaction parameters such as the choice of base, solvent, and temperature, researchers can achieve high yields of the desired carboxylic acid while maintaining the integrity of the acid-labile Boc protecting group. The protocols and insights provided in this application note serve as a robust foundation for the successful execution and optimization of this critical deprotection step.

References

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Sciforum. (n.d.). Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. Retrieved from [Link]

  • Google Patents. (n.d.). EP0523461B1 - Process for the saponification of aminoacid-/peptide esters.
  • Gagnon, D., Boudreault, P.-L., & Charette, A. B. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(9), 2736. Retrieved from [Link]

  • Lamaty, F., Lazaro, R., & Martinez, J. (2001). Saponification of esters of chiral alpha-amino acids anchored through their amine function on solid support. Tetrahedron Letters, 42(43), 7713-7715. Retrieved from [Link]

  • Google Patents. (n.d.). EP0523461A2 - Process for the saponification of aminoacid-/peptide ester.
  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341. Retrieved from [Link]

  • OperaChem. (2024, April 27). Saponification-Typical procedures. Retrieved from [Link]

  • Khan Academy. (n.d.). Saponification - Base promoted ester hydrolysis. Retrieved from [https://www.khanacademy.org/science/organic-chemistry/carboxylic-acids-derivatives/ester-reactions/v/saponification-base-promoted-ester-hydrolysis]([Link] hydrolysis)

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • RSC Publishing. (n.d.). Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide. Retrieved from [Link]

  • iGEM. (n.d.). The Deprotection of Boc-Lysine. Retrieved from [Link]

  • ResearchGate. (n.d.). Boc deprotection conditions tested. Retrieved from [Link]

  • Roy, A., & Singh, M. S. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23835-23839. Retrieved from [Link]

  • Reddit. (2024, November 13). Why is boc stable to hydrolysis under basic conditions? Retrieved from [Link]

  • ResearchGate. (2025, August 6). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. Retrieved from [Link]

  • ACS Publications. (2023, October 30). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

Sources

Application Notes and Protocols for Bioconjugation using Nε-Boc-L-lysine Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Leveraging a Versatile Lysine Derivative for Advanced Bioconjugation Strategies

Abstract

This guide provides a comprehensive overview and detailed protocols for the use of Nε-Boc-L-lysine methyl ester (Boc-Lys-OMe) in bioconjugation. This versatile amino acid derivative serves as a critical building block for researchers, scientists, and drug development professionals aiming to perform precise molecular modifications. By presenting a free α-amino group for conjugation while the ε-amino group remains protected by a tert-butyloxycarbonyl (Boc) group, this reagent enables strategic, site-specific introductions of lysine moieties onto a variety of molecules.[1] We will delve into the mechanistic principles of common amine-reactive chemistries, provide step-by-step experimental protocols for N-Hydroxysuccinimide (NHS) ester and carbodiimide (EDC/NHS) coupling, and discuss downstream applications, including orthogonal deprotection for creating complex, branched structures.

Introduction to Nε-Boc-L-lysine Methyl Ester in Bioconjugation

Bioconjugation, the covalent linking of biomolecules to other molecules, is a cornerstone of modern therapeutic and diagnostic development, enabling the creation of antibody-drug conjugates (ADCs), labeled probes, and functionalized surfaces.[] The selection of appropriate chemical handles and building blocks is paramount for achieving desired outcomes. Lysine, with its primary ε-amino group, is a frequent target for bioconjugation due to its nucleophilicity and common presence on protein surfaces.[]

However, for more complex synthetic schemes, a protected lysine derivative is often required. Nε-Boc-L-lysine methyl ester is an exemplary reagent for this purpose. It offers three key features:

  • A Reactive Primary Amine: The α-amino group is free (typically available as a hydrochloride or acetate salt) and serves as the primary point of conjugation.

  • An Orthogonal Protecting Group: The ε-amino group is protected by the acid-labile Boc group. This prevents the side chain from participating in the initial conjugation and allows for its selective deprotection at a later stage using strong acids like trifluoroacetic acid (TFA).[3]

  • A Protected Carboxyl Group: The C-terminus is protected as a methyl ester, preventing its reaction in chemistries like EDC coupling.

This unique trifunctional nature allows for a modular and controlled approach to building complex molecular architectures.

Reagent Overview: Nε-Boc-L-lysine Methyl Ester

Before proceeding to protocols, it is essential to understand the properties of the core reagent.

Chemical Structure:

N_alpha H₂N⁺ CH_alpha CH N_alpha->CH_alpha COO_Me COOCH₃ CH_alpha->COO_Me side_chain_1 CH₂ CH_alpha->side_chain_1 side_chain_start side_chain_2 CH₂ side_chain_1->side_chain_2 side_chain_3 CH₂ side_chain_2->side_chain_3 side_chain_4 CH₂ side_chain_3->side_chain_4 N_epsilon NH side_chain_4->N_epsilon Boc_group Boc N_epsilon->Boc_group counter_ion Cl⁻ / CH₃COO⁻

Caption: Structure of Nε-Boc-L-lysine Methyl Ester Salt.

Table 1: Physicochemical Properties of Nε-Boc-L-lysine Methyl Ester Hydrochloride

PropertyValueReference(s)
Synonyms Nε-Boc-L-lysine methyl ester HCl, H-Lys(Boc)-OMe.HCl[4][5]
CAS Number 2389-48-2[5]
Molecular Formula C₁₂H₂₄N₂O₄·HCl[4]
Molecular Weight 296.79 g/mol [4]
Appearance White to light yellow powder or crystal[5]
Purity ≥98%[5]
Storage Conditions Room temperature, recommended cool (<15°C) and dark place. Store under inert gas as it can be air sensitive and hygroscopic.[5][6]

Core Bioconjugation Chemistries for Primary Amines

The free α-amino group of Boc-Lys-OMe is a nucleophile that readily reacts with electrophilic partners. The two most common and robust chemistries for this purpose are detailed below.

Amine Acylation via N-Hydroxysuccinimide (NHS) Esters

NHS esters are one of the most popular classes of reagents for modifying primary amines.[] They react with the unprotonated amine nucleophile in a physiological to slightly alkaline pH range (7.2-9.0) to form a stable and irreversible amide bond, releasing NHS as a byproduct.[7]

Causality Behind the Method: The choice of pH is critical. A pH between 8.0 and 8.5 is often optimal because it keeps a sufficient fraction of the primary amine deprotonated and nucleophilic, while minimizing the competing hydrolysis reaction of the NHS ester, which becomes more rapid at higher pH.[8] Buffers must be free of primary amines (e.g., Tris, glycine) as they will compete with the target molecule for reaction with the NHS ester.[9]

G BocLysOMe Boc-Lys-OMe (Free α-Amine) Reaction Amide Bond Formation (pH 8.0-8.5) BocLysOMe->Reaction Nucleophilic Attack NHSEster Molecule-NHS Ester NHSEster->Reaction Conjugate Boc-Lys-OMe Conjugate Reaction->Conjugate Stable Product Byproduct N-Hydroxysuccinimide Reaction->Byproduct Released

Caption: Workflow for NHS Ester Conjugation to Boc-Lys-OMe.

Amide Bond Formation via Carbodiimide (EDC/NHS) Chemistry

When the molecule to be conjugated possesses a carboxylic acid instead of a pre-activated NHS ester, carbodiimide chemistry is the method of choice. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a zero-length crosslinker that activates carboxyl groups to form a highly reactive O-acylisourea intermediate.[10] This intermediate is unstable in aqueous solution and can be hydrolyzed.[11] To improve efficiency and stability, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is added. NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This semi-stable intermediate can then be reacted with the primary amine of Boc-Lys-OMe.[12]

Causality Behind the Method: This is typically performed as a two-step reaction. The first step, carboxyl activation with EDC/NHS, is most efficient at a slightly acidic pH (4.5-6.0) to minimize hydrolysis of the O-acylisourea intermediate.[13] The second step, reaction with the amine, is performed at a physiological to slightly basic pH (7.2-8.0) for the same reasons outlined in the NHS ester chemistry section.[12] This two-step process is crucial for preventing unwanted polymerization when the molecule to be conjugated also contains amine groups.[12]

G cluster_step1 Step 1: Carboxyl Activation (pH 4.5-6.0) cluster_step2 Step 2: Amine Coupling (pH 7.2-8.0) CarboxylMolecule Molecule-COOH EDC EDC CarboxylMolecule->EDC Activation NHS NHS / Sulfo-NHS EDC->NHS Reacts with ActiveEster Molecule-NHS Ester (Semi-stable intermediate) NHS->ActiveEster Forms BocLysOMe Boc-Lys-OMe ActiveEster->BocLysOMe Conjugation Conjugate Final Conjugate BocLysOMe->Conjugate

Caption: Two-step EDC/NHS conjugation workflow.

Detailed Experimental Protocols

Protocol A: Conjugation via NHS Ester Chemistry

Objective: To conjugate an NHS-ester activated payload (e.g., fluorescent dye, biotin) to the α-amine of Nε-Boc-L-lysine methyl ester.

Materials:

  • Nε-Boc-L-lysine methyl ester salt (e.g., HCl or Acetate)

  • NHS-ester activated payload

  • Reaction Buffer: 100 mM sodium phosphate or sodium bicarbonate, pH 8.3

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., preparative RP-HPLC)

  • Analytical instruments (e.g., LC-MS, NMR)

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before opening, especially the moisture-sensitive NHS ester.[9]

    • Prepare a 10 mg/mL stock solution of Nε-Boc-L-lysine methyl ester in the Reaction Buffer.

    • Immediately before use, prepare a 10 mg/mL stock solution of the NHS-ester payload in anhydrous DMSO or DMF. Do not store this solution.[9]

  • Conjugation Reaction:

    • In a reaction vessel, add the desired amount of the Boc-Lys-OMe solution.

    • While stirring, add a 1.5 to 5-fold molar excess of the dissolved NHS-ester payload to the Boc-Lys-OMe solution. The optimal ratio should be determined empirically.

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C, protected from light if the payload is light-sensitive.[14]

  • Reaction Quenching (Optional but Recommended):

    • Add Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the reaction mixture to separate the desired conjugate from unreacted starting materials, the NHS byproduct, and quenched payload. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for small molecule purification.[15]

    • Collect fractions and analyze via analytical HPLC or LC-MS to identify the pure product.

  • Characterization:

    • Confirm the identity and purity of the final conjugate using LC-MS to verify the expected molecular weight.

    • Further structural confirmation can be obtained via NMR spectroscopy if required.

Protocol B: Conjugation via EDC/NHS Chemistry

Objective: To conjugate a molecule containing a carboxylic acid to the α-amine of Nε-Boc-L-lysine methyl ester.

Materials:

  • Carboxyl-containing molecule

  • Nε-Boc-L-lysine methyl ester salt

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: 100 mM sodium phosphate, pH 7.5

  • Purification and analytical instruments as in Protocol A

Procedure:

  • Carboxyl Group Activation:

    • Dissolve the carboxyl-containing molecule in Activation Buffer.

    • Add a 5 to 10-fold molar excess of both EDC and Sulfo-NHS to the solution. Note: Weigh and dissolve EDC and Sulfo-NHS immediately before use.

    • Incubate for 15-30 minutes at room temperature to generate the semi-stable Sulfo-NHS ester.[11]

  • Conjugation to Boc-Lys-OMe:

    • In a separate tube, dissolve Nε-Boc-L-lysine methyl ester in the Coupling Buffer at a concentration that will result in a 1.5 to 10-fold molar excess relative to the starting carboxyl-molecule.

    • Immediately add the activated carboxyl solution from step 1 to the Boc-Lys-OMe solution.

    • Allow the reaction to proceed for 2 hours at room temperature.

  • Purification and Characterization:

    • Purify and characterize the final conjugate using the methods described in Protocol A (steps 4 and 5).

Downstream Processing: Orthogonal Deprotection

A key advantage of using Nε-Boc-L-lysine methyl ester is the ability to selectively deprotect the ε-amino group for subsequent modifications.

Protocol C: Boc Group Removal

  • Ensure the purified conjugate is completely dry (lyophilized).

  • Prepare a cleavage cocktail, typically 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). TIS acts as a scavenger to trap reactive carbocations generated during cleavage.[3]

  • Add the cleavage cocktail to the dried conjugate and incubate for 1-2 hours at room temperature.

  • Remove the TFA by rotary evaporation or by precipitating the product with cold diethyl ether.

  • Wash the precipitated product several times with cold ether to remove residual TFA and scavengers.

  • Dry the final product, which now possesses a free ε-amino group, ready for a second round of conjugation.

G Start Boc-Lys-OMe Step1 Protocol A or B: Conjugate Payload 1 to α-Amine Start->Step1 Intermediate Mono-Conjugate (ε-Amine still Boc-protected) Step1->Intermediate Step2 Protocol C: Boc Deprotection with TFA Intermediate->Step2 ActivatedIntermediate Mono-Conjugate (Free ε-Amine) Step2->ActivatedIntermediate Step3 Secondary Conjugation: React Payload 2 with ε-Amine ActivatedIntermediate->Step3 Final Dual-Functionalized / Branched Product Step3->Final

Caption: Overall workflow for creating dual-functionalized molecules.

Troubleshooting

Table 2: Common Issues and Solutions in Boc-Lys-OMe Conjugation

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conjugation Yield 1. Inactive NHS ester due to hydrolysis. 2. Primary amine buffer (Tris, Glycine) used. 3. Incorrect pH for the reaction. 4. Inactive EDC.1. Use fresh, anhydrous DMSO/DMF for NHS ester. Equilibrate vial to RT before opening. 2. Use amine-free buffers like PBS, MES, HEPES. 3. Verify buffer pH. For NHS esters, use pH 8.0-8.5. For EDC activation, use pH 4.5-6.0. 4. Use fresh EDC; it is moisture-sensitive.
Multiple Products / Side Reactions 1. (EDC/NHS) Self-polymerization of a molecule containing both -COOH and -NH₂ groups. 2. Reaction with other nucleophiles in the sample.1. Strictly follow the two-step EDC/NHS protocol. Do not add the amine-containing Boc-Lys-OMe until after the carboxyl activation step. 2. Ensure starting materials are pure.
Boc Group Accidentally Cleaved Exposure to strong acidic conditions during conjugation or workup.Maintain the recommended pH ranges for all conjugation steps. Avoid pH < 4 for extended periods.

Conclusion

Nε-Boc-L-lysine methyl ester is a powerful and versatile reagent in the bioconjugation toolkit. Its unique arrangement of a reactive primary amine, a protected side-chain amine, and a protected carboxyl group provides researchers with exceptional control over the synthesis of complex biomolecular conjugates. By understanding the core chemical principles and following robust, validated protocols as detailed in this guide, scientists can confidently leverage this building block to advance their research in drug development, diagnostics, and beyond.

References

  • Anaspec. (n.d.). Understanding the Chemistry of Fmoc-Lys(Boc)-OH in Peptide Synthesis. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Boc-L-Lysine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Boc-L-Lys(Z)-OMe. PubChem Compound Database. Retrieved from [Link]

  • Bio-Techne. (n.d.). Conjugation Protocol for Amine Reactive Dyes. Retrieved from [Link]

  • ResearchGate. (2018). How to achieve effective purification of lysine after conjugation with succinimidyl esters?. Retrieved from [Link]

  • Springer Nature. (n.d.). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Retrieved from [Link]

  • ResearchGate. (2023). How to conjugate two primary amines?. Retrieved from [Link]

  • Royal Society of Chemistry. (2011). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Report 32.26. Retrieved from [Link]

  • ResearchGate. (2021). Liquid-phase Fmoc deprotection of Fmoc-Lys(Boc)-OH in DMF at room temperature.... Retrieved from [Link]

  • Royal Society of Chemistry. (2023). A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. Chemical Communications. Retrieved from [Link]

  • G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]

  • Matos, M. J., Jiménez-Osés, G., & Bernardes, G. J. L. (n.d.).
  • ScienceDirect. (2025). β-alkoxy enones for biocompatible primary amine conjugation. Retrieved from [Link]

  • Google Patents. (2002). Preparation of amino-protected lysine derivatives.
  • CenoBiologics. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Chemical Conjugation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Lysine-Directed Site-Selective Bioconjugation for the Creation of Radioimmunoconjugates. PubMed Central. Retrieved from [Link]

  • AAPPTEC. (n.d.). Boc-Amino Acids for Peptide Synthesis Archives. Retrieved from [Link]

Sources

Application Note: Strategic Synthesis of Lysine-Branched Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Protocols for Solid-Phase vs. Solution-Phase Utilization of Boc-Lys-OMe Acetate


-Boc-L-lysine methyl ester acetate (CAS: 55757-60-3)
Executive Summary & Technical Rationale

The synthesis of lysine-based dendrimers, branched peptides, and isopeptide conjugates relies heavily on the orthogonal protection of lysine's diamine structure. Boc-Lys-OMe acetate represents a unique "monomer" in this landscape. Unlike standard Solid-Phase Peptide Synthesis (SPPS) building blocks (e.g., Fmoc-Lys(Boc)-OH) where the


-amine is the reactive growth point, Boc-Lys-OMe presents a free 

-amine (as an acetate salt) while the

-amine and C-terminus are capped.

This configuration dictates its primary utility: it acts as a nucleophilic branching unit.

This guide contrasts two distinct workflows:

  • Solution-Phase Synthesis: Utilizing Boc-Lys-OMe as the core repeating unit for divergent dendrimer growth.

  • Solid-Phase Synthesis (SPPS): Utilizing Boc-Lys-OMe as a solution-phase reagent to functionalize resin-bound carboxylic acids, creating site-specific isopeptide bridges.

Critical Analysis: Solution vs. Solid-Phase Selection

The choice between solution and solid-phase methodologies using this specific derivative is governed by the structural complexity of the target and the required purity profile.

ParameterSolution-Phase (Divergent Growth)Solid-Phase (Resin Modification)
Role of Boc-Lys-OMe Core building block (Monomer).Capping reagent / Branching nucleophile.
Primary Mechanism Amide bond formation via free

-NH

.
On-resin acylation of resin-bound COOH.
Scale Potential Multi-gram to Kilogram.Milligram to Gram.[1][2][3]
Purity Control Stepwise purification (crystallization/column) ensures defect-free generations.HPLC required; "Deletion sequences" are difficult to remove.
Atom Economy High; stoichiometric control possible.Lower; requires excess reagent to drive on-resin reaction.
Key Application Lysine Dendrimers (G1-G3), Drug Delivery Carriers.Ubiquitin-like modifications, Side-chain PEGylation handles.
Application I: Solution-Phase Synthesis of Lysine Dendrons

Objective: Synthesis of a Generation 1 (G1) Lysine Dendron using Boc-Lys-OMe acetate.

Mechanistic Insight

In solution phase, the acetate salt of Boc-Lys-OMe acts as a stable precursor. The acetate counterion is less hygroscopic than the hydrochloride equivalent and is easily displaced by tertiary amines (e.g., DIPEA) during coupling. The synthesis follows a divergent strategy: the free


-amine of the monomer reacts with a core dicarboxylic acid.
Protocol A: Divergent Coupling

Reagents:

  • Core: Adipic acid (or similar dicarboxylic acid).

  • Monomer: Boc-Lys-OMe acetate (2.2 equivalents relative to core).

  • Coupling Agents: EDC·HCl / HOBt (or HATU for difficult couplings).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: DMF/DCM (1:1).

Step-by-Step Methodology:

  • Activation: Dissolve Adipic acid (1.0 eq) in dry DMF/DCM under N

    
    . Add EDC·HCl (2.4 eq) and HOBt (2.4 eq). Stir at 0°C for 15 minutes.
    
  • Neutralization: In a separate vial, dissolve Boc-Lys-OMe acetate (2.2 eq) in minimal DMF. Add DIPEA (2.5 eq) to neutralize the acetate salt and liberate the

    
    -amine.
    
    • Note: The acetate salt buffers the solution; ensure pH is >8 (wet pH paper) before addition.

  • Coupling: Add the neutralized lysine solution to the activated acid mixture dropwise. Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

  • Work-up: Dilute with Ethyl Acetate. Wash sequentially with:

    • 5% KHSO

      
       (removes unreacted amine/DIPEA).
      
    • Sat. NaHCO

      
       (removes unreacted acid/HOBt).
      
    • Brine.

  • Purification: Dry over MgSO

    
    , filter, and concentrate. If necessary, purify via silica gel chromatography (Hexane:EtOAc).
    

Self-Validating Checkpoint:

  • TLC: Disappearance of the ninhydrin-positive spot (free amine of Boc-Lys-OMe) indicates reaction completion.

  • NMR: Appearance of amide protons and integration of the Boc singlet (18H for a dimer) confirms bis-substitution.

Application II: Solid-Phase On-Resin Modification

Objective: Site-specific introduction of a methylated lysine branch onto a resin-bound peptide (e.g., creating a pseudo-isopeptide bond).

Mechanistic Insight

Here, the peptide chain is built on the resin.[2] An orthogonal protecting group (e.g., Alloc, ivDde, or O-Allyl) is removed from a Glutamic Acid (Glu) or Aspartic Acid (Asp) side chain to expose a free carboxyl group. Boc-Lys-OMe acetate is then used as a high-value nucleophile in excess to cap this site.

Protocol B: On-Resin Branching

Reagents:

  • Resin-Bound Peptide: Peptidyl-Resin with free side-chain COOH (e.g., Glu).

  • Reagent: Boc-Lys-OMe acetate (5.0 equivalents).[4]

  • Coupling Agent: PyBOP or HATU.

  • Base: DIPEA (10 equivalents).

Step-by-Step Methodology:

  • Resin Preparation: Swell the resin (with free COOH sites) in DCM for 20 mins. Drain.

  • Pre-Activation: Dissolve Boc-Lys-OMe acetate (5 eq) and HATU (4.9 eq) in dry DMF.

  • Base Addition: Add DIPEA (10 eq). The solution may warm slightly.

    • Critical Step: The excess base is vital to fully neutralize the acetate salt and activate the uronium salt (HATU).

  • Reaction: Add the activated mixture to the resin. Shake/vortex at RT for 2–4 hours.

  • Monitoring (Kaiser Test):

    • Standard Kaiser Test is invalid here (no primary amine on resin).

    • Alternative: Cleave a micro-sample of resin. Analyze via HPLC/MS. A mass shift corresponding to +[Boc-Lys-OMe minus H

      
      O] (+~288 Da) confirms coupling.
      
  • Washing: Drain and wash resin with DMF (3x), DCM (3x), and MeOH (2x) to remove excess Boc-Lys-OMe acetate.

Visualization of Workflows

The following diagrams illustrate the logic flow for both applications.

Diagram 1: Solution-Phase Divergent Synthesis Logic

SolutionPhase Start Starting Materials: Core Diacid + Boc-Lys-OMe Acetate Activation Activation (EDC/HOBt) Formation of Active Ester Start->Activation Activate Core Neutralization Salt Neutralization (DIPEA displaces Acetate) Start->Neutralization Prep Monomer Coupling Nucleophilic Attack (Epsilon-Amine -> Active Ester) Activation->Coupling Neutralization->Coupling Workup Acid/Base Wash Removal of Byproducts Coupling->Workup Product Final Construct: Boc-Protected Lysine Dendron Workup->Product

Caption: Divergent synthesis pathway utilizing Boc-Lys-OMe acetate as the nucleophilic monomer.

Diagram 2: Solid-Phase Side-Chain Modification Logic

SolidPhase Resin Resin-Bound Peptide (Glu-O-Allyl protected) Deprotect Orthogonal Deprotection (Pd(PPh3)4 / PhSiH3) Resin->Deprotect Remove Allyl FreeAcid Resin-Bound Peptide (Free Glu-COOH) Deprotect->FreeAcid Coupling On-Resin Coupling (Isopeptide Bond Formation) FreeAcid->Coupling Solid Support ReagentPrep Reagent Prep: Boc-Lys-OMe Acetate + HATU/DIPEA ReagentPrep->Coupling Solution Reagent Cleavage Final Cleavage (TFA Cocktail) Coupling->Cleavage

Caption: Workflow for anchoring Boc-Lys-OMe to a resin-bound peptide via side-chain carboxyl.

Troubleshooting & Handling
IssueCauseSolution
Low Coupling Efficiency Acetate salt buffering the pH.Increase DIPEA to 2.5–3.0 eq per amine. Ensure reaction pH is >8.
Solubility Issues Acetate salt is polar.Use a small amount of DMF to dissolve the salt before adding to DCM (if using DCM as main solvent).
Racemization Over-activation of the resin-bound acid.Use HOBt/DIC or PyBOP instead of HATU if racemization of the resin-bound Glu/Asp is a concern.
Hygroscopicity Acetate salt absorbs moisture.Store at -20°C in a desiccator. Warm to RT before opening to prevent condensation.
References
  • PubChem. (n.d.).[5] Boc-Lys-OMe acetate salt | C14H28N2O6.[5] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Zhang, X., et al. (2022).[6] Facile Solid-Phase Synthesis of Well-Defined Defect Lysine Dendrimers. ACS Omega.[3] Retrieved from [Link]

Sources

Application Note: A Detailed Guide to Cross-Linking Hyaluronic Acid with Boc-Lys-OMe Acetate Salt for Advanced Hydrogel Formulation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Hyaluronic Acid Modification

Hyaluronic acid (HA), a naturally occurring glycosaminoglycan, is a cornerstone of biomedical research and development due to its exceptional biocompatibility, biodegradability, and high-water retention capacity.[1][2] Found abundantly in the extracellular matrix of connective tissues, skin, and synovial fluid, its applications span from viscosupplementation in osteoarthritis treatment to advanced dermal fillers and drug delivery systems.[1][3] However, in its native state, HA exhibits poor mechanical properties and is rapidly degraded by enzymes like hyaluronidase, limiting its utility in applications requiring long-term stability and structural integrity.[1][4]

To overcome these limitations, chemical cross-linking is employed to form a stable, three-dimensional hydrogel network.[][6] This process enhances the mechanical strength, modulates the degradation rate, and improves the viscoelastic properties of HA, making it suitable for a wider range of biomedical applications.[4][][7] Among the various cross-linking strategies, the use of amino acid-based cross-linkers, such as L-lysine methyl ester (Lys-OMe), offers a biocompatible alternative to harsher chemical agents. This application note provides a comprehensive guide to the cross-linking of hyaluronic acid using Nα-tert-Butoxycarbonyl-L-lysine methyl ester acetate salt (Boc-Lys-OMe), facilitated by the carbodiimide chemistry of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

The Chemistry of Cross-Linking: A Mechanistic Overview

The cross-linking of hyaluronic acid with Boc-Lys-OMe is a two-step process that leverages the carboxyl groups on the glucuronic acid residues of HA and the primary amine groups of lysine.

  • Activation of Hyaluronic Acid: The process begins with the activation of the carboxyl groups (-COOH) on the HA backbone using EDC in the presence of NHS. EDC reacts with the carboxyl groups to form a highly reactive O-acylisourea intermediate.[8] This intermediate is unstable in aqueous solutions. The addition of NHS stabilizes this reactive intermediate by converting it into a more stable NHS ester, which is less susceptible to hydrolysis and more reactive towards primary amines.[8][9] This two-step activation is most efficient in a slightly acidic environment (pH 4.5-6.5).[8]

  • Amide Bond Formation: The Boc-Lys-OMe, which contains two primary amine groups (α- and ε-amines), acts as the cross-linker. The activated NHS ester of HA readily reacts with the primary amine groups of Boc-Lys-OMe to form stable amide bonds, resulting in the formation of a cross-linked hydrogel network.[10] The Boc protecting group on the α-amine can be subsequently removed under acidic conditions if desired, exposing an additional primary amine for further functionalization. However, for the initial cross-linking, both amines of lysine can participate in forming connections between different HA chains.

Visualizing the Reaction Pathway

The following diagram illustrates the key steps in the cross-linking of hyaluronic acid with Boc-Lys-OMe.

Crosslinking_Mechanism cluster_activation Activation of Hyaluronic Acid cluster_crosslinking Cross-linking with Boc-Lys-OMe HA-COOH Hyaluronic Acid (-COOH) O-acylisourea O-acylisourea intermediate HA-COOH->O-acylisourea + EDC EDC EDC NHS NHS HA-NHS_ester HA-NHS ester (Activated HA) O-acylisourea->HA-NHS_ester + NHS Crosslinked_HA Cross-linked HA (Hydrogel) HA-NHS_ester->Crosslinked_HA + Boc-Lys-OMe Boc-Lys-OMe Boc-Lys-OMe (-NH2) Workflow cluster_synthesis Hydrogel Synthesis cluster_purification Purification cluster_characterization Characterization A Dissolve HA in MES buffer B Add EDC/NHS for activation A->B C Add Boc-Lys-OMe for cross-linking B->C D Allow gelation C->D E Dialysis against DI water D->E F Lyophilization E->F G Rheological Analysis F->G H Swelling Studies F->H I FTIR Spectroscopy F->I J SEM Imaging F->J

Caption: Experimental workflow for HA hydrogel synthesis.

Protocol 2: Characterization of the Cross-linked Hydrogel

A thorough characterization of the hydrogel is crucial to validate the cross-linking process and to understand its physical and chemical properties.

  • Swelling Studies:

    • Weigh a known amount of lyophilized hydrogel (Wd).

    • Immerse the hydrogel in PBS (pH 7.4) at 37°C.

    • At predetermined time intervals, remove the hydrogel, gently blot the surface to remove excess water, and weigh it (Ws).

    • Calculate the swelling ratio: Swelling Ratio = (Ws - Wd) / Wd.

    • The swelling ratio provides an indication of the cross-linking density; a lower swelling ratio generally corresponds to a higher degree of cross-linking.

  • Rheological Analysis:

    • Rheological measurements are essential to determine the viscoelastic properties of the hydrogel. [11][12] * Use a rheometer with a parallel plate or cone-plate geometry.

    • Perform frequency sweep tests to determine the storage modulus (G') and loss modulus (G'').

    • A successful hydrogel will exhibit a G' greater than G'', indicating a predominantly elastic behavior. [13]The magnitude of G' is indicative of the hydrogel's stiffness. [13]

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • FTIR spectroscopy can be used to confirm the formation of amide bonds.

    • Acquire spectra of native HA, Boc-Lys-OMe, and the cross-linked hydrogel.

    • Look for the appearance of new peaks corresponding to the amide I (~1650 cm⁻¹) and amide II (~1550 cm⁻¹) bands in the spectrum of the cross-linked hydrogel, which are absent in the native HA spectrum.

  • Scanning Electron Microscopy (SEM):

    • SEM imaging of the lyophilized hydrogel can reveal its porous microstructure.

    • The pore size and interconnectivity can influence cell infiltration and nutrient transport in tissue engineering applications.

Expected Results and Data Interpretation

The properties of the resulting hydrogel are highly dependent on the reaction parameters. The following table summarizes the expected trends.

ParameterEffect of Increasing the ParameterRationale
HA Concentration Increased stiffness (G'), decreased swellingHigher polymer density leads to a more robust network.
EDC/NHS to HA Ratio Increased cross-linking density, increased stiffness, decreased swellingMore activated carboxyl groups are available for reaction with the cross-linker.
Boc-Lys-OMe to HA Ratio Increased cross-linking density, increased stiffness, decreased swellingMore cross-linker molecules are available to form bridges between HA chains.
Reaction Time Increased cross-linking density (up to a plateau)Allows for more complete reaction between activated HA and the cross-linker.

Troubleshooting and Key Considerations

  • Incomplete Gelation: This may be due to insufficient activation (low EDC/NHS concentration), low cross-linker concentration, or deactivation of the NHS ester by hydrolysis. Ensure that the pH of the reaction buffer is optimal and that the reagents are fresh.

  • High Swelling Ratio: This indicates a low cross-linking density. Increase the concentration of the cross-linker or the activation reagents.

  • Biocompatibility: While EDC and NHS are generally considered biocompatible, it is crucial to thoroughly purify the hydrogel to remove any unreacted reagents, as they can be cytotoxic. [9] Applications and Future Directions

Hyaluronic acid hydrogels cross-linked with Boc-Lys-OMe are promising biomaterials for a variety of applications, including:

  • Dermal Fillers: The tunable mechanical properties and degradation rates make them suitable for soft tissue augmentation. [14]* Drug Delivery: The hydrogel matrix can encapsulate and provide sustained release of therapeutic agents. [15]* Tissue Engineering: The biocompatible and porous scaffold can support cell growth and tissue regeneration. [15] Future research may focus on further functionalization of the hydrogel by deprotecting the Boc group on the lysine to introduce additional bioactive molecules.

References

  • Tomihata, K., & Ikada, Y. (1997). Crosslinking of hyaluronic acid with water-soluble carbodiimide. Journal of Biomedical Materials Research, 37(2), 243-251. [Link]

  • ResearchGate. (n.d.). Crosslinking Chemistry -EDC/NHS: the carbodiimide conjugation works.... Retrieved from [Link]

  • Ye, M., et al. (2022). Effect of a New Hyaluronic Acid Hydrogel Dermal Filler Cross-Linked With Lysine Amino Acid for Skin Augmentation and Rejuvenation. Journal of Cosmetic Dermatology, 21(1), 185-194. [Link]

  • Barbucci, R., & Magnani, A. (2001). Cross-linked hyaluronic acids and medical uses thereof.
  • Pinsky, M. A. (2014). Crosslinked hyaluronic acid compositions.
  • Vasi, A. M., et al. (2017). Crosslinking method of hyaluronic-based hydrogel for biomedical applications. Journal of Materials Science: Materials in Medicine, 28(9), 139. [Link]

  • Al-Maawi, S., et al. (2024). The Effect of Carbodiimide Crosslinkers on Gelatin Hydrogel as a Potential Biomaterial for Gingival Tissue Regeneration. Gels, 10(1), 47. [Link]

  • Wei, C., et al. (2021). An in situ mechanical adjustable double crosslinking hyaluronic acid/poly-lysine hydrogel matrix: Fabrication, characterization and cell morphology. International Journal of Biological Macromolecules, 179, 440-449. [Link]

  • Xue, Y., et al. (2020). Synthesis of hyaluronic acid hydrogels by crosslinking the mixture of high-molecular-weight hyaluronic acid and low-molecular-weight hyaluronic acid with 1,4-butanediol diglycidyl ether. RSC Advances, 10(12), 7206-7213. [Link]

  • Vlierberghe, S. V., et al. (2011). Synthesis and characterization of hyaluronic acid hydrogels crosslinked using a solvent-free process for potential biomedical applications. Acta Biomaterialia, 7(5), 2045-2054. [Link]

  • Zerbinati, N., & Calligaro, A. (2020). Method for the manufacture and use of a bionic hydrogel composition for medical applications.
  • La Gatta, A., et al. (2013). Rheological properties of cross-linked hyaluronic acid dermal fillers. Journal of the Mechanical Behavior of Biomedical Materials, 20, 240-246. [Link]

  • Wang, S., et al. (2015). Hyaluronic acid/EDC/NHS-crosslinked green electrospun silk fibroin nanofibrous scaffolds for tissue engineering. RSC Advances, 5(29), 22625-22634. [Link]

  • La Gatta, A., et al. (2019). Chemical Characterization of Hydrogels Crosslinked with Polyethylene Glycol for Soft Tissue Augmentation. Open Access Macedonian Journal of Medical Sciences, 7(8), 1269-1275. [Link]

  • Cellendes GmbH. (2025). Preparation of 3-D Life Hyaluronic Acid (HA) Hydrogels. Retrieved from [Link]

  • Abbadessa, A., et al. (2016). Hyaluronic Acid Hydrogels Crosslinked in Physiological Conditions: Synthesis and Biomedical Applications. Polymers, 8(8), 284. [Link]

  • La Gatta, A., et al. (2021). Investigation of Crosslinking Parameters and Characterization of Hyaluronic Acid Dermal Fillers: From Design to Product Performances. Polymers, 13(2), 249. [Link]

  • van der Asdonk, A. C., et al. (2021). Introducing Hyaluronic Acid into Supramolecular Polymers and Hydrogels. Biomacromolecules, 22(11), 4647-4655. [Link]

  • La Gatta, A., et al. (2013). Rheological Properties of Cross-Linked Hyaluronic Acid Dermal Fillers. Journal of the Mechanical Behavior of Biomedical Materials, 20, 240-246. [Link]

  • Vasi, A. M., et al. (2017). Crosslinking method of hyaluronic-based hydrogel for biomedical applications. Journal of Materials Science: Materials in Medicine, 28(9), 139. [Link]

  • Brown, M. B., & Jones, S. A. (2005). Physical properties of crosslinked hyaluronic acid hydrogels. Journal of Materials Science: Materials in Medicine, 16(2), 151-158. [Link]

  • Abbadessa, A., et al. (2019). Strategies for Hyaluronic Acid-Based Hydrogel Design in Drug Delivery. Polymers, 11(8), 1334. [Link]

  • Eimec. (2023). Rheology And Physicochemical Properties Of Hyaluronic Acid: Important Characteristics For Use In Clinical Practice. Retrieved from [Link]

  • Abbadessa, A., et al. (2019). Strategies for Hyaluronic Acid-Based Hydrogel Design in Drug Delivery. Polymers, 11(8), 1334. [Link]

  • La Gatta, A., et al. (2019). Chemical Characterization of Hydrogels Crosslinked with Polyethylene Glycol for Soft Tissue Augmentation. Open Access Macedonian Journal of Medical Sciences, 7(8), 1269-1275. [Link]

  • Fallacara, A., et al. (2022). Advances in Hyaluronic Acid for Biomedical Applications. Polymers, 14(13), 2687. [Link]

  • Xue, Y., et al. (2020). Synthesis of hyaluronic acid hydrogels by crosslinking the mixture of high-molecular-weight hyaluronic acid and low-molecular-weight hyaluronic acid with 1,4-butanediol diglycidyl ether. RSC Advances, 10(12), 7206-7213. [Link]

  • The Centre for Industrial Rheology. (n.d.). Rheological Profiling of Hyaluronic Acid Solutions and Gels. Retrieved from [Link]

  • Netzsch. (2020). Evaluating the Rheological Properties of Hyaluronic Acid Hydrogels for Dermal Filler Applications. Retrieved from [Link]

Sources

Boc-Lys-OMe acetate salt in click chemistry linker synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: The Strategic Application of Boc-Lys-OMe Acetate Salt in the Synthesis of Click Chemistry Linkers for Advanced Bioconjugation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Rise of Lysine-Based Clickable Linkers

The era of precision bioconjugation, pivotal for creating sophisticated therapeutics like Antibody-Drug Conjugates (ADCs) and PROTACs, demands molecular tools that offer robustness, versatility, and site-specificity.[][2] Click chemistry, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), has become a cornerstone methodology due to its high efficiency, mild reaction conditions, and bioorthogonality.[][4] Within this framework, bifunctional linkers are essential for bridging biological molecules with payloads or other functional moieties.[5][]

Lysine, with its versatile ε-amino side chain, is a prime candidate for introducing these functionalities.[7] However, controlling its reactivity during complex syntheses requires a meticulous orthogonal protection strategy.[8][9] This guide details the journey of a common, commercially available building block, N-α-Boc-L-lysine methyl ester acetate salt (Boc-Lys-OMe acetate salt) , transforming it from a simple protected amino acid into a powerful, azide-functionalized linker ready for CuAAC-mediated conjugation. We will explore the causality behind the synthetic choices, provide validated, step-by-step protocols, and offer insights into the characterization and application of these critical molecular constructs.

Core Principle: Orthogonal Design for a Bifunctional Linker

The utility of Boc-Lys-OMe stems from its intelligently protected functional groups, which allow for sequential and selective chemical manipulations. This concept of "orthogonality" is central to its role as a linker precursor.[9][10]

  • N-α-Boc Group: The tert-butyloxycarbonyl (Boc) group protects the alpha-amine. It is stable to a wide range of reaction conditions but is selectively removed under mild acidic conditions (e.g., trifluoroacetic acid, TFA), which do not affect the other functional groups or the final triazole linker.

  • C-terminal Methyl Ester (OMe): The methyl ester protects the carboxylic acid. It is stable to the acidic conditions used for Boc removal but can be selectively cleaved via saponification (e.g., using lithium hydroxide) to liberate the carboxylate for subsequent amide bond formation.

  • N-ε-Amino Group: This is the key handle for functionalization. The free primary amine on the side chain is readily converted into a bioorthogonal group, most commonly an azide (N₃), preparing the molecule for click chemistry.[11]

This strategic arrangement allows a researcher to first introduce the azide, perform the click reaction, and then selectively deprotect either the N-terminus or C-terminus to attach the linker to other molecules, such as peptides or drug payloads.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", margin="0.2,0.1", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

} /dot

Caption: Overall workflow from Boc-Lys-OMe to a final bioconjugate.

The CuAAC Reaction: Mechanism of Action

The CuAAC reaction is the gold standard of click chemistry, forming a stable 1,2,3-triazole ring from an azide and a terminal alkyne.[12][13] The reaction is not spontaneous and requires a copper(I) catalyst.[14] In practice, a stable copper(II) salt (e.g., CuSO₄) is used in conjunction with a reducing agent, typically sodium ascorbate, to generate the active Cu(I) species in situ.[15][16]

The catalytic cycle proceeds as follows:

  • Activation: Cu(I) coordinates with the terminal alkyne to form a copper-acetylide intermediate.

  • Coordination: The azide displaces a ligand on the copper, bringing it into proximity with the activated alkyne.

  • Cycloaddition: The azide attacks the alkyne in a concerted or stepwise fashion, leading to a six-membered copper-containing metallacycle.

  • Ring Contraction & Protonolysis: This intermediate rearranges and, upon protonation, releases the stable 1,4-disubstituted triazole product, regenerating the Cu(I) catalyst for the next cycle.

dot graph G { layout=neato; node [shape=circle, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

} /dot

Caption: Simplified catalytic cycle of the CuAAC reaction.

Experimental Protocols

Disclaimer: These protocols are intended for Research Use Only (RUO) by qualified professionals. All procedures should be performed in a suitable chemical laboratory with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of N-α-Boc-N-ε-azido-L-lysine methyl ester (Boc-Lys(N₃)-OMe)

This protocol describes the conversion of the primary ε-amino group of Boc-Lys-OMe into an azide using a diazo-transfer reaction.

Materials:

  • Boc-Lys-OMe acetate salt (1.0 eq)

  • Trifluoromethanesulfonyl azide (TfN₃) solution or imidazole-1-sulfonyl azide hydrochloride (freshly prepared or commercial) (1.1 eq)

  • Copper(II) sulfate (CuSO₄) (0.01 eq)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve Boc-Lys-OMe acetate salt in a mixture of DCM and MeOH (e.g., 9:1 v/v).

  • Neutralization: Add TEA or DIPEA to the solution to neutralize the acetate salt and create a basic environment for the reaction. Stir for 10 minutes at room temperature.

  • Catalyst Addition: Add CuSO₄ to the solution. The copper catalyst facilitates the diazo-transfer process.

  • Azide Transfer: Slowly add the azide transfer reagent (e.g., TfN₃) to the stirring solution at 0 °C (ice bath). Caution: Azide reagents are potentially explosive and should be handled with extreme care behind a blast shield.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding saturated NaHCO₃ solution. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure Boc-Lys(N₃)-OMe.

Self-Validation/Characterization:

  • IR Spectroscopy: Confirm the presence of the azide group by identifying its characteristic strong, sharp absorption peak around 2100 cm⁻¹.

  • ¹H and ¹³C NMR: Verify the structure and confirm the disappearance of the ε-NH₂ protons and the integrity of the Boc and OMe protecting groups.

  • Mass Spectrometry (ESI-MS): Confirm the correct mass-to-charge ratio (m/z) for the final product.

Protocol 2: General CuAAC "Click" Reaction

This protocol details the conjugation of the synthesized Boc-Lys(N₃)-OMe linker to a generic terminal alkyne-functionalized molecule.

Materials & Reagent Preparation:

ReagentStock SolutionPurpose
Boc-Lys(N₃)-OMe 100 mM in DMSOAzide Component (1.0 eq)
Alkyne Molecule 100 mM in DMSOAlkyne Component (1.0 - 1.2 eq)
Copper(II) Sulfate 50 mM in H₂OCatalyst Precursor
Sodium Ascorbate 1 M in H₂O (prepare fresh)Reducing Agent
Ligand (e.g., THPTA) 100 mM in H₂O/DMSOCu(I) Stabilizer
Reaction Buffer PBS or similar, pH 7.4Solvent System

Procedure:

  • Reaction Setup: In a microcentrifuge tube, add the azide component (Boc-Lys(N₃)-OMe) and the alkyne component. Add the reaction buffer to achieve the desired final concentration (typically 1-10 mM).

  • Premix Catalyst: In a separate tube, mix the Copper(II) Sulfate solution and the Ligand solution. The final concentration of copper is typically 50-200 µM.[15]

  • Add Catalyst: Add the premixed catalyst-ligand solution to the main reaction tube.

  • Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration should be 5-10 fold higher than the copper concentration (e.g., 1-5 mM).[16] The solution may turn a faint yellow/orange color.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours. For sterically hindered substrates or sensitive biomolecules, incubation can be extended or performed at 4°C.

  • Monitoring: Monitor reaction completion via analytical HPLC-MS. Look for the consumption of starting materials and the appearance of the product peak with the expected mass.

  • Purification: Once complete, the product can be purified from excess reagents and catalyst using reverse-phase HPLC.

Self-Validation/Characterization:

  • HPLC: A single, sharp peak at a new retention time indicates a pure product.

  • Mass Spectrometry (ESI-MS): Confirmation of the product's molecular weight is the most definitive validation of a successful click reaction.

Protocol 3: Orthogonal Deprotection

A. Boc Group Removal (N-terminus deprotection):

  • Dissolve the purified, clicked conjugate in DCM.

  • Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

  • Stir at room temperature for 30-60 minutes.

  • Remove the solvent and excess TFA under a stream of nitrogen or by rotary evaporation.

  • Validate removal via HPLC-MS.

B. Methyl Ester Removal (C-terminus deprotection):

  • Dissolve the conjugate in a solvent mixture like THF/water or MeOH/water.

  • Cool to 0 °C and add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-3.0 eq).

  • Stir and monitor by HPLC until starting material is consumed (typically 1-3 hours).

  • Carefully neutralize the reaction with a mild acid (e.g., 1N HCl) to pH ~7.

  • Purify the deprotected product by HPLC.

  • Validate removal via HPLC-MS.

Troubleshooting the CuAAC Reaction

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Reaction Oxidized Catalyst: Sodium ascorbate solution is old; premature oxidation of Cu(I) to inactive Cu(II).Prepare fresh sodium ascorbate solution immediately before use. Ensure all aqueous solutions are prepared with deoxygenated water.
Inhibitors: The sample contains free thiols (e.g., DTT, β-mercaptoethanol) or other chelating agents.Purify starting materials to remove inhibitors. If unavoidable, increase catalyst and ligand concentration.
Poor Substrate Solubility: One or both reactants are precipitating in the aqueous buffer.Add a co-solvent such as DMSO, DMF, or t-butanol (up to 50% v/v) to improve solubility.
Slow Reaction Rate Steric Hindrance: Bulky groups near the azide or alkyne are slowing the reaction.Increase reaction time and/or temperature (e.g., to 37°C). Increase catalyst concentration.
Low Reactant Concentration: Dilute reaction conditions.Concentrate the reactants if possible.
Degradation of Biomolecule Copper Toxicity/ROS: Copper and ascorbate can generate reactive oxygen species (ROS) that damage proteins or DNA.[15]Use a copper-chelating ligand like THPTA or TBTA to protect the biomolecule and stabilize Cu(I). Minimize the concentration of copper and ascorbate. Keep reaction times as short as possible.

Conclusion: A Versatile Tool for Modern Chemistry

Boc-Lys-OMe acetate salt is more than just a protected amino acid; it is a strategic precursor for creating highly versatile, clickable linkers. Through a straightforward azidation followed by the robust CuAAC reaction, researchers can efficiently conjugate a vast array of molecules. The inherent orthogonality of the Boc and methyl ester protecting groups provides a gateway for further, site-specific modifications, making this building block an invaluable asset in the development of next-generation therapeutics, diagnostics, and advanced materials.[5][][18]

References

  • ChemHelpASAP. (2022). CuAAC click triazole synthesis - laboratory experiment. YouTube. [Link]

  • Iris Biotech GmbH. Everything for - CLICK CHEMISTRY. [Link]

  • MDPI. (2023). Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. [Link]

  • National Institutes of Health. (2018). Click Chemistry Conjugations. [Link]

  • Wikipedia. Click chemistry. [Link]

  • Royal Society of Chemistry. (2015). Clickable poly-l-lysine for the formation of biorecognition surfaces. [Link]

  • Jena Bioscience. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. [Link]

  • National Institutes of Health. Boc-Lys-OMe acetate salt. PubChem. [Link]

  • National Institutes of Health. (2023). Lysosomal-Cleavable Peptide Linkers in Antibody-Drug Conjugates. [Link]

  • National Institutes of Health. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. [Link]

  • National Institutes of Health. (2017). Light-Triggered Click Chemistry. [Link]

  • National Institutes of Health. (2000). Orthogonal ligation strategies for peptide and protein. [Link]

  • ResearchGate. (2020). The copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) “click” reaction and its applications. An overview. [Link]

  • CEM Corporation. Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups. [Link]

  • MDPI. (2023). Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. [Link]

  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • Bio-Synthesis Inc. (2022). Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides. [Link]

Sources

Preparation of lysine-derived isocyanates from Boc-Lys-OMe

Application Note: Precision Synthesis of -Isocyanato-Lysine Derivatives via Triphosgene

Executive Summary

The conversion of lysine side-chains into isocyanates represents a critical transformation in medicinal chemistry, enabling the rapid assembly of urea-linked peptidomimetics and bioconjugates. This guide details the synthesis of Methyl


-(tert-butoxycarbonyl)-L-lysinate isocyanateBoc-Lys-OMe

Unlike industrial phosgenation, which utilizes toxic gas streams, this protocol utilizes Triphosgene (Bis(trichloromethyl) carbonate) . This "solid phosgene" equivalent offers stoichiometric precision and enhanced safety for bench-scale applications, provided strict moisture control and temperature regulation are maintained.

Strategic Analysis & Chemical Logic

The Challenge of Lysine Isocyanates

Synthesizing isocyanates from amino acids presents two competing failure modes:

  • Polymerization (Urea Formation): If the reaction is too slow or the local concentration of amine is too high, the product isocyanate reacts with unreacted starting amine to form a symmetric urea dimer.

  • Protecting Group Degradation: The Boc group is acid-labile. The generation of HCl during phosgenation can deprotect the

    
    -amine if not immediately scavenged by a non-nucleophilic base.
    
The Triphosgene Advantage

Triphosgene is a crystalline trimer that decomposes in situ to generate three equivalents of phosgene.

  • Stoichiometry: 1 mol Triphosgene

    
     3 mol Phosgene.
    
  • Safety: Low vapor pressure at room temperature compared to phosgene gas.

  • Mechanism: The reaction proceeds through a carbamoyl chloride intermediate. Base-mediated elimination of HCl yields the isocyanate.

Reaction Pathway Visualization

The following diagram illustrates the stepwise conversion and the critical role of the base (DIEA) in driving the equilibrium forward while protecting the Boc group.

ReactionPathwayStartBoc-Lys-OMe(Free Amine)InterCarbamoyl ChlorideIntermediateStart->Inter+ Triphosgene0°C, DCMTriphosTriphosgene(0.35 eq)Triphos->InterProdBoc-Lys(NCO)-OMe(Isocyanate)Inter->ProdEliminationByprodHCl (Salt)Inter->ByprodBaseDIEA(HCl Scavenger)Base->ByprodScavenges H+

Figure 1: Mechanistic pathway for the conversion of the

Experimental Protocol

Reagents & Equipment
ComponentSpecificationRole
Boc-Lys-OMe·HCl >98% PurityStarting Material
Triphosgene 99%, stored dryPhosgene Source
DCM (Dichloromethane) Anhydrous, <50 ppm H₂OSolvent
DIEA (Diisopropylethylamine) Distilled over CaH₂Base (HCl Scavenger)
Argon/Nitrogen Ultra-high purityInert Atmosphere
Detailed Methodology
Phase 1: Preparation of the Free Amine

Note: Most commercial Boc-Lys-OMe is supplied as the Hydrochloride salt. It must be desalted or neutralized in situ.

  • Setup: Flame-dry a 100 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar and an addition funnel. Flush with Argon.

  • Dissolution: Suspend Boc-Lys-OMe·HCl (1.0 eq, e.g., 2.96 g, 10 mmol) in anhydrous DCM (40 mL).

  • Neutralization: Cool to 0°C. Add DIEA (2.2 eq, 22 mmol) dropwise. The solution should become clear as the free amine is liberated. Stir for 10 minutes.

Phase 2: The Phosgenation (Inverse Addition)

Crucial Step: To prevent urea formation, the amine is usually added to the phosgene source, or phosgene is kept in excess. For Triphosgene, we use a modified approach.

  • Triphosgene Solution: In a separate dry vial, dissolve Triphosgene (0.35 eq, 1.04 g) in DCM (10 mL).

  • Addition: Add the Triphosgene solution slowly dropwise to the Lysine/DIEA solution at 0°C over 20–30 minutes.

    • Why? Maintaining 0°C prevents the decomposition of the Boc group by transient HCl.

  • Reaction: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature (RT) and stir for an additional 1–2 hours.

  • Monitoring: Check reaction progress via FTIR. Look for the appearance of the strong, sharp isocyanate peak at ~2250–2270 cm⁻¹ .

Phase 3: Workup & Isolation
  • Quenching: If the product is to be isolated, remove solvent under reduced pressure (Rotavap) at <30°C.

    • Safety: The rotavap trap should contain a basic solution (NaOH/MeOH) to neutralize any trace phosgene carryover.

  • Extraction: Redissolve the residue in cold Et₂O or EtOAc. Wash quickly with cold 5% citric acid (to remove DIEA) and cold brine.

    • Caution: Avoid prolonged contact with water to prevent hydrolysis to the amine/urea.

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Storage: The resulting oil/solid is moisture-sensitive.[1] Store under Argon at -20°C.

Workflow Visualization

ExperimentalWorkflowSetupSETUPDry glassware, Ar atmCool to 0°CSolubilizationSOLUBILIZATIONBoc-Lys-OMe.HCl + DCMAdd DIEA (2.2 eq)Setup->SolubilizationAdditionADDITIONAdd Triphosgene (0.35 eq)Dropwise over 30 minSolubilization->AdditionReactionREACTIONStir 0°C -> RTMonitor IR (2250 cm-1)Addition->ReactionWorkupWORKUPEvaporate SolventWash w/ Cold Citric Acid/BrineReaction->WorkupStorageSTORAGEStore -20°C under ArWorkup->Storage

Figure 2: Step-by-step experimental workflow for bench-scale synthesis.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
White Precipitate (Urea) Moisture in solvent or insufficient dilution.Use strictly anhydrous DCM. Ensure dropwise addition is slow to keep local amine concentration low.
Loss of Boc Group Acidic conditions during reaction.Ensure sufficient base (DIEA) is present (at least 2.0 eq for HCl salt). Keep temp at 0°C during addition.
Low Yield Hydrolysis during workup.Minimize water contact time.[2] Use cold brine. Consider using the crude solution directly for the next step (e.g., urea formation).
Residual Triphosgene Excess reagent used.[3]Use exactly 0.34–0.35 eq. If suspected, wash organic layer with dilute NaOH (rapidly) to hydrolyze residual phosgene.

Safety & Compliance (E-E-A-T)

DANGER: Triphosgene is fatal if inhaled.[1] It generates phosgene gas upon contact with moisture or heat.

  • Engineering Controls: All operations must be performed in a certified chemical fume hood with a face velocity >100 fpm.

  • Quenching Protocol: Keep a beaker of "Phosgene Quench" (50% Methanol / 50% Sat. NaHCO₃) ready. All glassware and syringes must be rinsed in this solution immediately after use.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

  • Waste: Segregate halogenated waste. Treat waste streams with basic methanol before disposal.

References

  • Eckert, H., & Foster, B. (1987). Triphosgene, a Crystalline Phosgene Substitute.[4][5] Angewandte Chemie International Edition in English, 26(9), 894–895.

  • Nowick, J. S., et al. (1992). An improved method for the synthesis of ureas and carbamates.[6][7] The Journal of Organic Chemistry, 57(26), 7364–7366.

  • Sigma-Aldrich. (n.d.). H-Lys(Boc)-OMe hydrochloride Product Specification.

  • Majer, P., & Randad, R. S. (1994). A safe and efficient method for preparation of N,N'-unsymmetrically substituted ureas utilizing triphosgene. The Journal of Organic Chemistry, 59(7), 1937–1938.

Troubleshooting & Optimization

Technical Support Center: Optimization of Boc-Lysine Coupling Chemistries

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Framework: The Mechanics of Failure

To prevent racemization, you must first diagnose where in the reaction coordinate the stereocenter is being compromised. In the context of Boc-Lys-OMe (and related Lysine derivatives), racemization typically occurs via two distinct pathways depending on whether the molecule acts as the Nucleophile (Amine) or the Electrophile (Acid) .

The Two "Danger Zones"
  • Scenario A: Coupling to H-Lys-OMe (The Amine Component)

    • The Risk: Direct Enolization. The methyl ester (-OMe) is electron-withdrawing, significantly increasing the acidity of the

      
      -proton. If you use a strong base (e.g., DIPEA, TEA) to neutralize the amine salt (e.g., H-Lys-OMe·HCl), the base can abstract the 
      
      
      
      -proton, leading to an achiral enolate intermediate.
  • Scenario B: Activating Boc-Lys-OH (The Acid Component)

    • The Risk: 5(4H)-Oxazolone Formation. While urethane protectors (Boc) generally suppress this, slow activation or high temperatures can still force the cyclization of the activated carboxylate onto the carbonyl oxygen of the Boc group, forming an oxazolone which rapidly epimerizes.

Visualization: Racemization Pathways

The following diagram illustrates the kinetic competition between safe coupling and racemization.

RacemizationPathways Safe Safe Peptide Product (L-L Isomer) Start_Acid Activated Boc-Lys-OH (O-Acylisourea/Active Ester) Start_Acid->Safe Fast Coupling (Nucleophilic Attack) Oxazolone 5(4H)-Oxazolone (Cyclic Intermediate) Start_Acid->Oxazolone Slow Coupling / Heat Start_Amine H-Lys-OMe (Amine Component) Start_Amine->Safe Coupling with Acid Enolate Enolate Ion (Planar Achiral) Start_Amine->Enolate Excess Base (DIPEA/TEA) Direct Proton Abstraction Racemic Racemic Mixture (L-L + D-L Isomers) Oxazolone->Racemic Base-Catalyzed Epimerization Enolate->Racemic Reprotonation

Figure 1: Kinetic competition between peptide bond formation (Green) and racemization pathways (Red). Note that Boc-Lys-OMe derivatives are susceptible to both depending on their role in the coupling.

Troubleshooting Guide (FAQs)

Q1: I am coupling Fmoc-AA-OH to H-Lys(Boc)-OMe·HCl. The product shows 5-10% D-isomer. Why?

Diagnosis: Base-mediated Direct Enolization. Explanation: You likely used a tertiary amine (DIPEA or TEA) to neutralize the hydrochloride salt of the Lysine methyl ester. The methyl ester makes the


-proton acidic (pKa ~15-16). In the presence of excess base or polar solvents (DMF/DMSO), the base abstracts this proton before the coupling event occurs.
Solution: 
  • Switch Base: Use 2,4,6-Collidine (TMP) . It is a weaker, more sterically hindered base that minimizes proton abstraction while sufficiently neutralizing the amine salt [1].

  • Protocol Adjustment: Do not "pre-neutralize" the amine. Add the base simultaneously with the activated acid to ensure the amine is acylated immediately upon deprotonation.

Q2: I am activating Boc-Lys(Z)-OH with HATU/DIPEA, and I see racemization. I thought Boc prevents this?

Diagnosis: Over-activation and Base Excess. Explanation: While Boc prevents oxazolone formation better than Amides (e.g., Acetyl), HATU is an extremely potent coupling reagent (uronium/guanidinium salt). If the coupling is not instantaneous, the excess DIPEA required for HATU (usually 2 equivalents) promotes enolization of the highly reactive active ester. Solution:

  • Switch Reagents: Move to a Carbodiimide/Additive system (DIC/Oxyma Pure ). This generates a neutral active ester without requiring exogenous base [2].

  • Temperature: Perform the activation and coupling at 0°C for the first hour.

Q3: Does the solvent choice impact the optical purity of Lysine couplings?

Diagnosis: Solvent Polarity Effect.[1][2] Explanation: Yes. High-polarity solvents like DMF and DMSO stabilize charged intermediates (like the enolate or the oxazolone), thereby increasing the rate of racemization. Solution:

  • Preferred Solvent: Use DCM (Dichloromethane) if solubility permits. It has a lower dielectric constant and suppresses ion-separation mechanisms required for racemization.

  • Co-solvent: If the peptide is insoluble in DCM, use a 1:1 mixture of DCM/DMF or DCM/NMP.

Experimental Protocols

Protocol A: The "Safe-Bet" Low-Racemization Coupling

Recommended for coupling to H-Lys-OMe or activating Boc-Lys-OH.

Reagents:

  • Carboxyl Component: Boc-Lys(Pg)-OH (1.0 equiv)

  • Amine Component: H-AA-OMe·HCl (1.0 equiv)

  • Coupling Reagent: DIC (Diisopropylcarbodiimide) (1.1 equiv)[1]

  • Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) (1.1 equiv) [3]

  • Solvent: DCM (preferred) or DMF (if necessary).

Step-by-Step Workflow:

  • Dissolution: Dissolve the Carboxyl Component and Oxyma Pure in the minimum amount of solvent.

  • Activation: Cool the solution to 0°C (ice bath). Add DIC . Stir for 2–3 minutes.

    • Why? Pre-activation forms the Oxyma active ester at low temp, avoiding heat-induced racemization.

  • Amine Addition:

    • If Amine is free base:[2] Add directly to the mixture.

    • If Amine is a salt (HCl): Dissolve amine in minimal solvent with 1.0 equiv of 2,4,6-Collidine (NOT DIPEA). Add this solution dropwise to the activated acid.

  • Reaction: Allow to stir at 0°C for 1 hour, then warm to Room Temperature (RT) and monitor by TLC/LCMS.

Protocol B: Troubleshooting "Difficult" Sequences (HATU Method)

Use only if DIC/Oxyma fails to drive the reaction to completion.

  • Dissolve Acid (1.0 eq) and HATU (0.95 eq) in DMF.

  • Add 2,4,6-Collidine (2.0 eq) at 0°C .

  • Immediately add the Amine component.

  • Crucial: Quench the reaction immediately upon completion (check at 15 min intervals). Prolonged exposure to HATU/Base causes epimerization.

Comparative Data: Coupling Reagents & Racemization[1][2][3][4][5][6][7][8]

The following data summarizes the racemization levels observed in sensitive coupling models (e.g., Z-Phg-Pro-NH2 or similar stress tests), adapted from Albericio et al. [2][3].

Coupling SystemBase UsedRelative Racemization RiskCoupling EfficiencyNotes
DIC / HOBt NoneLow (< 0.5%)ModerateClassic standard. Slow.
DIC / Oxyma NoneVery Low (< 0.2%) HighRecommended. Safer than HOBt.
HATU DIPEAHigh (2.0 - 5.0%)Very HighRisk of over-activation.
HATU CollidineModerate (0.5 - 1.5%)HighCollidine mitigates base-risk.
EDC / NHS NoneLowLowWater soluble, slow kinetics.

Decision Logic for Optimization

Use this logic flow to determine your next experimental step.

OptimizationLogic Start Start: Racemization Detected in Boc-Lys Coupling CheckRole Is Boc-Lys the Acid or Amine? Start->CheckRole Role_Amine Amine (H-Lys-OMe) CheckRole->Role_Amine Role_Acid Acid (Boc-Lys-OH) CheckRole->Role_Acid CheckBase Are you using DIPEA/TEA? Role_Amine->CheckBase CheckMethod Are you using Uronium (HATU/HBTU)? Role_Acid->CheckMethod Sol_Collidine Switch Base to Collidine Reduce Base Eq. CheckBase->Sol_Collidine Yes Sol_Temp Perform Activation at 0°C CheckBase->Sol_Temp No Sol_DICOxyma Switch to DIC / Oxyma Pure (Base-Free Activation) CheckMethod->Sol_DICOxyma Yes CheckMethod->Sol_Temp No

Figure 2: Decision tree for troubleshooting racemization issues based on reaction role and reagent class.

References

  • Carpino, L. A., et al. (2002). "The Diisopropylcarbodiimide/1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice." Journal of Organic Chemistry.

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion." Chemistry – A European Journal.

  • Steinauer, R., et al. (1989). "Racemization of amino acid esters by aliphatic ketones in the presence of carboxylic acids."[3] Biochemical and Biophysical Research Communications.

Sources

Improving solubility of Boc-Lys-OMe acetate in DMF and DCM

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization for Boc-Lys-OMe Acetate

Executive Summary

The Core Conflict: You are likely experiencing solubility issues because Boc-Lys-OMe acetate (CAS: 55757-60-3) is an amphiphilic salt.[1] While the Boc (tert-butyloxycarbonyl) and Methyl Ester (OMe) groups are lipophilic, the lysine side chain exists as a protonated ammonium acetate salt (


).[1]
  • In DCM (Dichloromethane): The ionic character of the acetate salt dominates, causing immiscibility in this non-polar solvent.

  • In DMF (Dimethylformamide): While theoretically soluble, high lattice energy or "salting out" effects can cause slow dissolution or gelation at high concentrations (>0.1 M).

This guide provides chemically validated protocols to overcome these barriers without compromising the integrity of your starting material.

Module 1: The DCM Protocol (Hydrophobic Solvents)

Status: Critical (Salt is insoluble in pure DCM). Goal: Dissolve the salt for reaction or analysis.

Method A: In-Situ Neutralization (Recommended for Synthesis)

If you are using this material for a reaction (e.g., acylation of the


-amine), you do not need to remove the acetate physically; you only need to mask it chemically.

The Mechanism: Adding a tertiary base deprotonates the ammonium species, breaking the ionic lattice. The resulting free amine is highly soluble in DCM.



Protocol:

  • Suspend Boc-Lys-OMe acetate in DCM at your desired concentration (typically 0.1 – 0.2 M).[1] It will appear cloudy or as a slurry.

  • Add 1.5 to 2.0 equivalents of N,N-Diisopropylethylamine (DIEA) or Triethylamine (TEA).

  • Vortex or stir vigorously for 1–2 minutes.

  • Observation: The solution should turn clear as the equilibrium shifts to the lipophilic free base.

Warning: If your downstream reaction is sensitive to base (e.g., certain active esters that might racemize), proceed to Method B.

Method B: Extractive Free-Basing (High Purity)

Use this if you need a pure, base-free stock solution.[1]

  • Dissolve the salt in a minimal amount of water or 5% NaHCO₃ .

  • Add an equal volume of DCM .

  • Extract (shake/separate).[2] The free amine will migrate into the DCM layer; the acetate/sodium acetate stays in the aqueous layer.

  • Dry the DCM layer over anhydrous Na₂SO₄ .

  • Filter and concentrate. You now have the Free Base oil , which is miscible in DCM in all proportions.

Module 2: The DMF Protocol (Polar Aprotic Solvents)

Status: Moderate (Kinetic solubility barrier). Goal: Accelerate dissolution and prevent aggregation.

Unlike DCM, DMF should dissolve this salt. If it fails, the issue is usually Lattice Energy (the crystal structure is too stable) or Saturation .

Troubleshooting Steps:

  • Thermal Shock: Warm the DMF suspension to 40°C (do not exceed 50°C to avoid Boc thermolysis or ester hydrolysis). Hold for 10 minutes.

  • Sonication: Ultrasonication is far superior to stirring for breaking ionic crystal lattices. Sonicate for 5–10 minutes.

  • The "Wet" Trick: Add 1–2% Water to the DMF.

    • Why? The acetate salt is hydrophilic. A tiny amount of water solvates the ionic headgroup, "pulling" the molecule into the bulk DMF.

    • Caution: Do not use if your downstream reaction is moisture-sensitive (e.g., using acid chlorides or anhydrides).[1]

Module 3: Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct solubilization strategy based on your experimental needs.

SolubilityLogic Start Start: Boc-Lys-OMe Acetate Insoluble/Cloudy SolventCheck Which Solvent? Start->SolventCheck DCM DCM (Dichloromethane) SolventCheck->DCM DMF DMF (Dimethylformamide) SolventCheck->DMF ReactionType Is this for a Reaction (e.g., coupling)? DCM->ReactionType InSitu Method A: In-Situ Neutralization Add 2.0 eq DIEA ReactionType->InSitu Yes (Tolerates Base) Extraction Method B: Aqueous Extraction (Isolate Free Base) ReactionType->Extraction No (Needs Pure) Physical Apply Physical Energy (Sonication / 40°C Heat) DMF->Physical Success Dissolved? Physical->Success Success->InSitu Still No (Salt Issue) AddWater Add 1% v/v Water (Solvation assist) Success->AddWater No

Caption: Decision matrix for solubilizing Boc-Lys-OMe Acetate based on solvent choice and downstream application.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use Methanol (MeOH) to dissolve it? A: Yes, it is very soluble in MeOH. However , be extremely careful. If you plan to activate the carboxyl group later (or if you have other activated esters present), MeOH can act as a nucleophile, causing transesterification or "methanolysis," permanently damaging your molecule. Use TFE (Trifluoroethanol) if you need a protic cosolvent that is less nucleophilic.

Q2: I added DIEA in DCM, but it's still cloudy. Why? A: You may have formed DIEA-Acetate or DIEA-Hydrochloride (if HCl was present) which can precipitate in pure DCM.[1]

  • Troubleshooting: Add a small amount of DMF (10% v/v) to the DCM. This "binary solvent" approach usually solubilizes the salt byproducts while keeping the DCM character dominant.

Q3: Is the Acetate salt better than the HCl salt? A: For solubility in organic solvents, No . The HCl salt is often tighter and harder to dissolve in DCM. However, the Acetate salt is generally easier to "free-base" because acetic acid is a weaker acid than HCl, making the equilibrium shift with DIEA faster and more complete.

Q4: Green Chemistry - Can I avoid DCM/DMF entirely? A: Yes. Recent data suggests that Ethyl Acetate (EtOAc) with 10% Ethanol is a viable green alternative for this specific molecule, provided you are not doing moisture-sensitive chemistry.

Summary Data Table: Solubility Profile

SolventSolubility (Salt Form)Solubility (with 2 eq. DIEA)Recommended Action
DCM < 1 mg/mL (Insoluble)> 100 mg/mL (High)Must add Base (DIEA/TEA)
DMF ~50 mg/mL (Slow)> 200 mg/mL (High)Heat/Sonicate first
MeOH > 100 mg/mL (High)> 100 mg/mLCaution: Nucleophilic solvent
Water > 100 mg/mL (High)Low (Precipitates)Use for extraction only

References

  • PubChem. (2024).[3] Boc-Lys-OMe acetate salt | C14H28N2O6.[1][3] National Library of Medicine. [Link][1]

  • Isidro-Llobet, A., et al. (2019). Amino Acid-Protecting Groups. Chemical Reviews. (General reference for solubility of protected amino acid salts in peptide synthesis).
  • Albericio, F., & Tulla-Puche, J. (2008). The Power of Solvents in Peptide Synthesis. CRC Press.

Sources

Technical Support Center: Optimization of Boc-Lys-OMe Side-Chain Acylation

Author: BenchChem Technical Support Team. Date: February 2026


-Amine Acylation of Lysine Derivatives
Audience:  Synthetic Chemists, Peptide Scientists, Drug Development Researchers

Diagnostic Overview

Low yields in the acylation of Boc-Lys-OMe (N


-Boc-L-lysine methyl ester) are rarely caused by a single factor. They typically stem from a mismatch between the protonation state of the 

-amine, the choice of coupling reagent, or the solubility profile during workup.

This guide treats the reaction as a system of competing pathways: Acylation (Desired) vs. Lactamization (Side Reaction) vs. Hydrolysis (Termination).

Troubleshooting Decision Tree

The following flowchart outlines the logical diagnosis path for low yields.

Troubleshooting Start START: Low Yield Observed CheckMat 1. Check Starting Material Is it N-alpha or N-epsilon Boc? Start->CheckMat CheckSalt 2. Check Protonation Is it HCl salt? Was Base added? CheckMat->CheckSalt N-alpha Boc (Correct) WrongIso CRITICAL ERROR: Using H-Lys(Boc)-OMe (Wrong Isomer) CheckMat->WrongIso N-epsilon Boc CheckReagent 3. Check Coupling Agent EDC vs. HATU CheckSalt->CheckReagent Base Added (pH > 9) NoBase ERROR: Amine Protonated (NH3+ is not nucleophilic) CheckSalt->NoBase No Base / Low pH CheckWorkup 4. Check Workup Is product water soluble? CheckReagent->CheckWorkup Reaction Complete Guanidine SIDE REACTION: HATU Guanidinylation CheckReagent->Guanidine HATU (Slow activation) Lactam SIDE REACTION: Intramolecular Cyclization (Lactam formation) CheckReagent->Lactam Slow reaction / High Heat

Figure 1: Decision matrix for diagnosing failure modes in Lysine side-chain acylation.

Critical Reagent Verification (The "Zero Yield" Trap)

Before optimizing conditions, you must verify the regiochemistry of your starting material. Commercial nomenclature is often ambiguous.

Common NameChemical StructureCAS No.[1][2][3]Suitability
Boc-Lys-OMe

-Boc,

-H
55757-60-3CORRECT
H-Lys(Boc)-OMe

-H ,

-Boc
2389-48-2WRONG

The Issue: If you use H-Lys(Boc)-OMe, the


-amine is blocked. Any reaction observed will be on the 

-amine, or no reaction will occur if the

-amine is sterically hindered or the stoichiometry is tight. Validation: Check the CAS number and the Certificate of Analysis (CoA) structure. The

-amine must be free (

or

).

Reaction Optimization Guide

Issue A: The Protonation Barrier (Nothing is reacting)

The


-amine of lysine has a pKa of approximately 10.5  [1]. It is significantly more basic than the 

-amine (pKa ~8.9), meaning it holds onto protons tightly. Most commercial Boc-Lys-OMe is supplied as the HCl salt .
  • Mechanism: In the salt form (

    
    ), the amine has no lone pair to attack the electrophile.
    
  • Solution: You must add enough base to neutralize the HCl and deprotonate the amine.[4]

  • Protocol:

    • Dissolve Boc-Lys-OMe·HCl in DMF (DCM is often poor for the salt form).[4]

    • Add 2.5 - 3.0 equivalents of DIPEA (Diisopropylethylamine).

    • Self-Validating Step: Moisten a pH strip with water and touch it to the reaction mixture vapor/drop. It should read basic (pH 9-10). If not, the amine is still protonated.

Issue B: Coupling Reagent Selection (Low Yields & Byproducts)
ReagentProsConsRecommendation
EDC / NHS Clean; water-soluble byproducts.Slow reaction with

-amines; prone to hydrolysis in wet solvents.
Use for simple acids; ensure anhydrous conditions.
HATU / HBTU Extremely fast; high conversion.Risk of Guanidinylation: Can react with the

-amine to form a guanidine byproduct (+42 Da) if the acid activation is slow [2].
Preferred for difficult couplings, but pre-activate the acid before adding the Lysine.
Mixed Anhydride (IBCF) Very fast; cheap.Moisture sensitive; risk of urethane formation.Use only if steric hindrance is extreme.[4]

Technical Insight: If using HATU, do not mix HATU, the acid, and the lysine simultaneously.

  • Correct Order: Mix Acid + HATU + Base first (activate for 2-5 mins). Then add Boc-Lys-OMe. This ensures the HATU is consumed by the acid before it can guanidinylate the lysine amine.[4]

Issue C: Intramolecular Cyclization (Lactam Formation)

Boc-Lys-OMe contains a nucleophile (


-amine) and an electrophile (methyl ester) in the same molecule.
  • Risk: Under high pH or heat, the

    
    -amine can wrap around and attack the methyl ester, displacing methanol to form a 7-membered lactam ring (
    
    
    
    -Boc-amino-
    
    
    -caprolactam) [3].
  • Prevention:

    • Avoid heating the reaction above 30°C.

    • Do not use strong hydroxide bases (NaOH, LiOH) which catalyze this transamidation/cyclization. Stick to hindered organic bases (DIPEA).

Workup & Isolation Protocol

The most common cause of "low yield" is actually loss of product during extraction . Boc-Lys-OMe derivatives are often amphiphilic.

Standard Protocol for Hydrophobic Products:

  • Dilution: Dilute reaction mixture (DMF) with 10x volume of Ethyl Acetate (EtOAc).

  • Acid Wash (Crucial): Wash 2x with 5% Citric Acid or 0.1M HCl.

    • Purpose: Removes unreacted Boc-Lys-OMe (protonates the amine, pushing it into water) and removes DIPEA.

    • Caution: Do not leave in acid for hours (Boc is acid-labile, though stable to brief dilute washes).

  • Base Wash: Wash 2x with Saturated

    
    .[4]
    
    • Purpose: Removes unreacted carboxylic acid and HOBt/HOAt.

  • Brine/Dry: Wash with brine, dry over

    
    .
    

Troubleshooting Solubility: If your yield is <20% after this workup, your product is likely water-soluble (polar side chain).

  • Alternative: Evaporate DMF directly (high vacuum, <40°C). Redissolve residue in minimal DCM and purify via column chromatography immediately, skipping aqueous extraction.

FAQ: Rapid Troubleshooting

Q: I see a spot on TLC that runs slightly lower than my product. What is it? A: It is likely the Lactam byproduct (cyclized lysine) or the Guanidinylated lysine (if HATU was used).[4] Mass spectrometry is required to distinguish: Lactam = [M-32] (loss of MeOH); Guanidine = [M+42] (addition of carbodiimide fragment).

Q: Can I use DCM as the solvent? A: Only if you free-base the Boc-Lys-OMe·HCl first. The salt is insoluble in DCM.[4] To use DCM, dissolve the salt in water/bicarb, extract with DCM, dry, and then use the free amine in the reaction. Otherwise, use DMF.

Q: My product has the correct mass but the methyl ester is gone (Mass - 14). A: You likely caused saponification . This happens if you used NaOH/LiOH or if the aqueous workup was too basic for too long.[4] Ensure you are using anhydrous DIPEA/TEA during coupling and only mild bicarbonate during workup.[4]

References

  • University of Arizona. (2003). The Chemistry of Amino Acids: The Acid-Base Properties of Amino Acids.Link

  • Carpino, L. A., et al. (1994). The uronium/guanidinium peptide coupling reagents: Finally the true uronium salts. Angewandte Chemie International Edition, 33(8), 879-880. Link

  • Blad, C. C., et al. (2005). Development of a 7-Membered Ring Lactam as a Scaffold for Melanocortin Receptor Ligands. Bioorganic & Medicinal Chemistry Letters, 15(17), 3938-3941. Link

Sources

Technical Support Center: A Guide to Handling Hygroscopic Boc-Lys-OMe Acetate Salt

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with Boc-Lys-OMe acetate salt. Its inherent hygroscopicity—the tendency to absorb moisture from the atmosphere—can present unique challenges in the laboratory, impacting everything from accurate measurements to reaction outcomes. This resource provides in-depth, experience-based answers to common questions and troubleshooting strategies to ensure the integrity and reproducibility of your experiments.

Understanding the Challenge: The Nature of Hygroscopic Compounds

Hygroscopicity is the property of a substance to attract and hold water molecules from the surrounding environment.[1] For Boc-Lys-OMe acetate salt, this is a critical characteristic to manage. The absorption of atmospheric moisture can lead to a range of experimental inaccuracies and frustrations.

Key physical and chemical properties of Boc-Lys-OMe acetate salt:

PropertyValueSource
Synonyms Boc-L-Lys-OMe·AcOH[2]
CAS Number 55757-60-3[2]
Molecular Formula C₁₂H₂₄N₂O₄·C₂H₄O₂[3]
Molecular Weight 320.38 g/mol [3]
Appearance Colorless to pale yellow oil or solid[2]
Recommended Storage 0-8 °C, dry environment[2]

Frequently Asked Questions (FAQs)

Here, we address the most common questions our application scientists receive regarding the handling and use of Boc-Lys-OMe acetate salt.

Q1: I just opened a new container of Boc-Lys-OMe acetate salt and it appears clumpy and slightly "wet." Is it still usable?

A1: This is a classic sign of moisture absorption. While the compound may still be usable, its water content is now an unknown variable. This can significantly impact the accuracy of your measurements and the stoichiometry of your reaction. For reactions that are sensitive to water content, it is highly recommended to dry the compound under vacuum at a temperature that does not compromise its stability.[1] Always consult the Safety Data Sheet (SDS) for specific thermal stability information. If you have access to a fresh, unopened container, using that would be the most reliable approach.

Q2: What is the best practice for accurately weighing a hygroscopic compound like Boc-Lys-OMe acetate salt?

A2: Accurate weighing of hygroscopic materials requires a controlled environment and swift execution.[1] Here are some best practices:

  • Use a Low-Humidity Environment: The ideal setting for weighing is inside a glove box with a controlled, low-humidity atmosphere.[4]

  • Work Quickly and Efficiently: Have all your necessary tools, such as spatulas and weighing vessels, ready and completely dry before you open the compound's container. Minimize the time the container is open to the ambient air.[1]

  • Weighing by Difference: This technique can improve accuracy. First, weigh the sealed container of the Boc-Lys-OMe acetate salt. Then, quickly transfer the approximate amount of the compound needed for your experiment into your reaction vessel and re-weigh the sealed container. The difference in weight will give you a more accurate measure of the amount of compound transferred.[1]

  • Direct Addition to the Reaction Vessel: If your experimental setup allows, weighing the compound directly into the reaction flask can be a practical solution to minimize exposure to air.[4]

Q3: How should I properly store Boc-Lys-OMe acetate salt to maintain its integrity?

A3: Proper storage is crucial for minimizing moisture absorption and preserving the compound's stability. It is recommended to store Boc-L-leucine methyl ester, a similar compound, in a tightly sealed container in a refrigerator at 0°C to 8°C, protected from moisture and light.[5] For Boc-Lys-OMe acetate salt, storing it in a desiccator with a suitable desiccant, such as silica gel or anhydrous calcium sulfate, within a refrigerator is an excellent practice.[6]

Q4: Can the absorbed water in Boc-Lys-OMe acetate salt affect my peptide coupling reaction?

A4: Absolutely. Water can interfere with peptide coupling reactions in several ways:

  • Hydrolysis of Activated Esters: Many common coupling reagents work by forming an activated ester with the carboxylic acid of the amino acid. Water can hydrolyze this activated intermediate, reducing the efficiency of the coupling reaction and leading to lower yields.[7]

  • Side Reactions with Coupling Reagents: Some coupling reagents can react directly with water, rendering them inactive for the desired peptide bond formation.

  • Inaccurate Stoichiometry: If the mass of your Boc-Lys-OMe acetate salt is inflated due to absorbed water, you will be adding fewer moles of the amino acid derivative than intended, leading to incomplete reactions and the presence of unreacted starting materials.

Q5: I'm observing incomplete Boc deprotection. Could the hygroscopic nature of my Boc-Lys-OMe acetate salt be a contributing factor?

A5: While the primary cause of incomplete Boc deprotection is often related to the reaction conditions (e.g., insufficient acid, short reaction time), the presence of water can play a role. Some studies have shown that water can act as a dual acid/base catalyst in Boc deprotection, potentially influencing the reaction rate.[8][9] However, in standard acid-catalyzed deprotection protocols using reagents like trifluoroacetic acid (TFA) or HCl in dioxane, excess water can dilute the acid and potentially hinder the reaction's efficiency.[10] It is always best to start with as dry a material as possible for consistent and predictable results.

Troubleshooting Guides

This section provides structured approaches to resolving common experimental issues encountered when working with Boc-Lys-OMe acetate salt.

Guide 1: Low Yield in Peptide Coupling Reactions

If you are experiencing lower than expected yields in your peptide coupling reactions involving Boc-Lys-OMe acetate salt, follow this troubleshooting workflow.

G start Low Peptide Coupling Yield check_reagent Verify Reagent Quality: Is the Boc-Lys-OMe acetate salt dry? start->check_reagent dry_reagent Dry the reagent under vacuum. check_reagent->dry_reagent No check_stoichiometry Re-evaluate Stoichiometry: Account for potential water content in previous weighings. check_reagent->check_stoichiometry Yes dry_reagent->check_stoichiometry adjust_stoichiometry Adjust reagent quantities based on corrected mass. check_stoichiometry->adjust_stoichiometry No check_coupling_reagent Examine Coupling Reagent and Conditions: Is the coupling reagent fresh? Are reaction times and temperatures optimal? check_stoichiometry->check_coupling_reagent Yes adjust_stoichiometry->check_coupling_reagent optimize_coupling Optimize coupling conditions (e.g., different reagent, longer time). check_coupling_reagent->optimize_coupling No end Improved Yield check_coupling_reagent->end Yes optimize_coupling->end

Caption: Troubleshooting workflow for low peptide coupling yields.

Guide 2: Inconsistent Reaction Outcomes

Inconsistent results from batch to batch can often be traced back to the handling of hygroscopic reagents.

Issue: You are observing significant variability in yield and purity between different runs of the same reaction.

Potential Cause: Varying levels of moisture absorption in the Boc-Lys-OMe acetate salt between experiments.

Solutions:

  • Standardize Handling Protocol: Implement a strict, consistent protocol for handling the reagent. This should include details on how long the container can be open, the environment for weighing, and the storage conditions.

  • Use a Fresh Aliquot for Each Experiment: If possible, aliquot the Boc-Lys-OMe acetate salt into smaller, single-use containers under an inert atmosphere (e.g., in a glove box). This minimizes the repeated exposure of the bulk material to atmospheric moisture.

  • Perform a Water Content Analysis: For critical applications, consider determining the water content of your reagent using methods like Karl Fischer titration. This will allow you to accurately calculate the required mass of the anhydrous compound for your reactions.

Experimental Protocols

Protocol 1: Accurate Weighing of Hygroscopic Boc-Lys-OMe Acetate Salt

This protocol outlines the steps for accurately weighing the compound using standard laboratory equipment.

Materials:

  • Boc-Lys-OMe acetate salt in a tightly sealed container

  • Analytical balance with a draft shield

  • Clean, dry weighing paper or weighing boat

  • Clean, dry spatula

  • Desiccator

Procedure:

  • Allow the container of Boc-Lys-OMe acetate salt to equilibrate to room temperature inside a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold compound.

  • Place the weighing paper or boat on the analytical balance and tare the weight.

  • Minimize drafts in the weighing area by closing the balance's draft shield.

  • Quickly open the container of the Boc-Lys-OMe acetate salt, remove the desired amount using the dry spatula, and place it on the weighing paper/boat.

  • Immediately close the container of the Boc-Lys-OMe acetate salt and the draft shield of the balance.

  • Record the weight as soon as the reading stabilizes. Be aware that the weight may slowly increase as the compound absorbs moisture.[1]

  • Promptly transfer the weighed compound to your reaction vessel.

Protocol 2: Drying Boc-Lys-OMe Acetate Salt Under Vacuum

This protocol describes how to remove absorbed moisture from the compound.

Materials:

  • Hygroscopic Boc-Lys-OMe acetate salt

  • Vacuum oven or a desiccator connected to a vacuum pump

  • Schlenk flask or a suitable vacuum-rated container

Procedure:

  • Place the Boc-Lys-OMe acetate salt in the Schlenk flask or vacuum-rated container.

  • Connect the container to a vacuum line.

  • Slowly apply a vacuum to avoid bumping the material.

  • If using a vacuum oven, set the temperature to a mild level (e.g., 30-40°C) that will not cause thermal degradation of the compound. Consult the SDS for temperature stability information.

  • Dry the compound under vacuum for several hours or overnight until it reaches a constant weight.

  • After drying, carefully break the vacuum by backfilling with an inert gas like nitrogen or argon to prevent the re-absorption of moist air.

  • Store the dried compound in a desiccator until ready for use.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Boc-L-Lysine. Retrieved from [Link]

  • Peng, C., Chan, M. N., & Chan, C. K. (2001). The hygroscopic properties of dicarboxylic acids and organic compounds of atmospheric interest. Atmospheric Environment, 35(27), 4795-4801.
  • Deb, A., & Nath, B. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23755-23760.
  • Kadam, S. T., & Sung, K. (2010). Boiling water-catalyzed neutral and selective N-Boc deprotection.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 56777160, Boc-Lys-OMe acetate salt. Retrieved from [Link]

  • Chromatography Forum. (2008). How to weigh a higroscopic substance. Retrieved from [Link]

  • Chan, S. Y., Choo, H. L., & Li, J. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 13(9), 1383.
  • Biotage. (2023). What do you do when your peptide synthesis fails? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Weighing. Retrieved from [Link]

  • Ye, Q., et al. (2020). Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles. Science of The Total Environment, 734, 139318.
  • Scribd. (n.d.). Water Boc Deprotection. Retrieved from [Link]

  • Organic Syntheses. (n.d.). L-Proline. Retrieved from [Link]

  • ResearchGate. (2016). Any suggestion on Boc deprotection without using acid? Retrieved from [Link]

  • Reddit. (2017). How do you guys prepare solutions of hygroscopic chemicals? Retrieved from [Link]

  • Albericio, F., & Subirós-Funosas, R. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Green Chemistry, 24(1), 74-90.
  • Steyermark, A. (1951). Drying and Weighing Hygroscopic Substances in Microanalysis. Analytical Chemistry, 23(10), 1486-1487.
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • Drozd, G. T., et al. (2019). Estimating aqueous solubility and hygroscopicity of amino acid particles with COSMOtherm.
  • Reddit. (2023). Boc De-protection. Retrieved from [Link]

  • The Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube. [Link]_...

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Barawkar, D. A., et al. (2002). U.S. Patent No. 2002/0042536 A1. Washington, DC: U.S.

Sources

Removing di-Boc impurities from Boc-Lys-OMe synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide for Removing Di-Boc Impurities

Welcome to the technical support guide for the synthesis and purification of Nα-Boc-L-lysine methyl ester (Boc-Lys-OMe). This resource is designed for researchers, chemists, and drug development professionals who encounter challenges with over-protection, specifically the formation of the Nα,Nε-di-Boc-L-lysine methyl ester (di-Boc) impurity. Here, we provide expert insights, troubleshooting strategies, and validated protocols to ensure the chemical integrity of your synthesis.

Understanding the Core Chemical Challenge

The synthesis of Boc-Lys-OMe requires the selective protection of the α-amino group of L-lysine methyl ester, leaving the ε-amino group free for subsequent reactions. The primary reagent for this is di-tert-butyl dicarbonate ((Boc)₂O).[1] However, due to the similar nucleophilicity of the two amino groups, a common and often frustrating side reaction is the formation of the di-protected species.

The key to separating the desired mono-Boc product from the di-Boc impurity lies in a fundamental chemical difference: basicity .

  • Desired Product (Boc-Lys-OMe): Contains a free, basic ε-amino group. This group can be protonated under acidic conditions to form a water-soluble salt.

  • Impurity (Di-Boc-Lys-OMe): Both amino groups are protected by bulky, electron-withdrawing Boc groups. The molecule is essentially neutral, non-basic, and significantly more lipophilic.

This difference in basicity is the cornerstone of the most effective purification strategies.

cluster_products Reaction Products LysOMe Lysine Methyl Ester (HCl salt) MonoBoc Desired Product: Nα-Boc-Lys-OMe (Basic ε-NH₂) LysOMe->MonoBoc 1 eq. (Boc)₂O Base (e.g., Et₃N) DiBoc Impurity: Nα,Nε-di-Boc-Lys-OMe (Neutral) LysOMe->DiBoc >1 eq. (Boc)₂O Excess Base/Time Boc2O (Boc)₂O MonoBoc->DiBoc Excess (Boc)₂O

Caption: Reaction scheme for Boc-Lys-OMe synthesis and di-Boc impurity formation.

Frequently Asked Questions (FAQs)

Q1: Why does the di-Boc impurity form so readily?

A: The formation of the di-Boc impurity is primarily driven by reaction stoichiometry and conditions. Using more than one equivalent of (Boc)₂O will inevitably lead to the protection of the ε-amino group.[2] Even with stoichiometric amounts, localized high concentrations of the reagent upon addition, extended reaction times, or the use of a strong base can increase the reactivity of the ε-amino group, leading to the undesired side product.

Q2: How can I quickly check for the presence of the di-Boc impurity?

A: Thin-Layer Chromatography (TLC) is the most effective method for routine monitoring.[3][4] The di-Boc impurity is significantly less polar than the desired mono-Boc product.

TLC Analysis Parameters
Stationary Phase Silica Gel 60 F₂₅₄
Recommended Mobile Phase 5-10% Methanol in Dichloromethane (DCM) or Ethyl Acetate/Hexane (e.g., 70:30)
Visualization 1. UV light (254 nm) if applicable. 2. Ninhydrin stain: This is crucial. The desired Boc-Lys-OMe will stain positive (typically yellow/orange/purple) due to its free primary amine. The di-Boc impurity will not stain with ninhydrin.[3]
Expected Result The di-Boc impurity will have a higher Rf value (travels further up the plate) than the mono-Boc product.

Q3: Besides basicity, what other property differences can be used for separation?

A: Polarity is the other major distinguishing factor. As shown in the table below, the addition of a second bulky, nonpolar Boc group makes the di-Boc derivative much more lipophilic ("greasy") than the desired product. This polarity difference is exploited in chromatography.

Property ComparisonNα-Boc-Lys-OMe (Product)Nα,Nε-di-Boc-Lys-OMe (Impurity)Rationale for Separation
Basicity (ε-NH₂) Basic (pKa ~10.5)NeutralAllows for selective protonation and separation via acid-base extraction.
Polarity Moderately PolarNonpolar / LipophilicEnables separation by normal-phase chromatography (impurity elutes first).
Rf (Silica TLC) LowerHigherDirect consequence of lower polarity.
Ninhydrin Reactivity Positive Negative Confirmatory test for the free primary amine.
Troubleshooting Purification Challenges

This section addresses common issues encountered during the purification process.

Problem: My flash column chromatography shows poor separation between the two spots.

  • Cause 1: Incorrect Solvent System. The polarity of your eluent may be too high, causing both compounds to elute quickly with little resolution.

  • Solution 1: Decrease Eluent Polarity. Start with a less polar solvent system, such as 100% DCM or a high percentage of hexane in ethyl acetate (e.g., 80:20 Hexane:EtOAc). Then, gradually increase the polarity (e.g., by slowly adding methanol to the DCM). A shallow gradient is often more effective than an isocratic elution.

  • Cause 2: Column Overloading. Too much crude material was loaded onto the column relative to the amount of silica gel.

  • Solution 2: Reduce Load. A general rule of thumb is to use a silica-to-crude-product mass ratio of at least 50:1. For difficult separations, a ratio of 100:1 may be necessary.

  • Cause 3: Sample Dissolved in a Strong Solvent. If the crude material is dissolved in a highly polar solvent (like pure methanol) for loading, it will disrupt the initial binding to the silica, leading to band broadening and poor separation.

  • Solution 3: Use a Weak Solvent for Loading. Dissolve the crude mixture in a minimal amount of a nonpolar solvent like DCM or toluene before loading it onto the column. If the product is insoluble, it can be adsorbed onto a small amount of silica gel (dry loading).

Problem: I'm losing a significant amount of my desired product during the acid-base extraction work-up.

  • Cause 1: Incorrect pH for Extraction. If the pH of the aqueous acid wash is not low enough (e.g., pH 4-5), the ε-amino group of your product will not be fully protonated, and it will remain in the organic layer with the impurity.

  • Solution 1: Ensure Correct pH. Use a dilute acid solution (e.g., 1 M HCl or 5% citric acid solution) to wash the organic layer. Check the pH of the aqueous layer after shaking to ensure it is firmly acidic (pH 1-2).[5]

  • Cause 2: Emulsion Formation. Vigorous shaking, especially with chlorinated solvents like DCM, can lead to stable emulsions that trap the product at the interface.

  • Solution 2: Prevent and Break Emulsions. Use gentle, swirling inversions of the separatory funnel instead of aggressive shaking. To break an emulsion, add a small amount of brine (saturated NaCl solution) and allow the funnel to stand undisturbed.

  • Cause 3: Insufficient Back-Extraction. After isolating the acidic aqueous layer containing your protonated product, you must re-basify it and extract the product back into an organic solvent. If this step is not done thoroughly, the product will remain in the water.

  • Solution 3: Perform Multiple Back-Extractions. After making the aqueous layer basic (pH 9-10) with a base like sodium bicarbonate or dilute NaOH, extract it with a fresh portion of an organic solvent (e.g., Ethyl Acetate, DCM) at least three times to ensure complete recovery of the product.

Validated Purification Protocols
Protocol 1: High-Recovery Purification by Acid-Base Extraction

This method is highly recommended as the first line of defense. It leverages the key chemical difference between the product and impurity, is scalable, and avoids the cost and time of chromatography.

start Crude Reaction Mixture (in Ethyl Acetate) wash1 Wash with 1 M HCl (aq) (x2) start->wash1 sep1 Separate Layers wash1->sep1 org1 Organic Layer 1: • Di-Boc Impurity (Neutral) • Unreacted (Boc)₂O sep1->org1 Organic aq1 Aqueous Layer 1: • Boc-Lys-OMe-H⁺ (Salt) (Desired Product) sep1->aq1 Aqueous discard_org Dry (Na₂SO₄), Concentrate, Discard or Re-process org1->discard_org adjust_ph Adjust to pH 9-10 (e.g., with sat. NaHCO₃) aq1->adjust_ph extract2 Extract with Ethyl Acetate (x3) adjust_ph->extract2 sep2 Separate Layers extract2->sep2 aq2 Aqueous Layer 2: (Inorganic Salts) sep2->aq2 Aqueous org2 Organic Layer 2: • Boc-Lys-OMe (Free Base) (Pure Product) sep2->org2 Organic aq2->discard_org Discard finish Wash with Brine, Dry (Na₂SO₄), Concentrate in vacuo org2->finish final_product Pure Boc-Lys-OMe finish->final_product

Caption: Workflow for purification of Boc-Lys-OMe via acid-base extraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash it twice with a 1 M HCl solution. The volume of the acid wash should be about one-third of the organic layer volume.

    • Expert Insight: This step protonates the basic ε-amino group of your desired product, forming a water-soluble hydrochloride salt which partitions into the aqueous layer. The neutral di-Boc impurity remains in the organic layer.[6][7][8]

  • Separation: Carefully separate the layers. Retain the acidic aqueous layer , as it contains your product. The organic layer, containing the di-Boc impurity, can be discarded or concentrated to assess the extent of the side reaction.

  • Basification: Cool the collected acidic aqueous layer in an ice bath. Slowly add a saturated sodium bicarbonate (NaHCO₃) solution or 1 M NaOH with stirring until the pH of the solution is between 9 and 10.

    • Trustworthiness Check: Use pH paper to confirm the pH. This step deprotonates the ammonium salt, regenerating the free amine of your product and making it insoluble in water.

  • Back-Extraction: Extract the now-basic aqueous layer three times with fresh portions of ethyl acetate. Combine the organic layers.

  • Final Wash & Dry: Wash the combined organic layers once with brine to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified Boc-Lys-OMe.

  • Purity Check: Confirm the purity of the isolated product by TLC using the ninhydrin staining method described in the FAQs.

Protocol 2: Purification by Flash Column Chromatography

Use this method for small-scale purification or when acid-base extraction fails to provide the desired purity.

Step-by-Step Methodology:

  • Column Packing: Prepare a silica gel column in a suitable nonpolar solvent system (e.g., 20% ethyl acetate in hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. If solubility is low, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.

  • Elution: Begin eluting with a nonpolar solvent system (e.g., 20% EtOAc in Hexane). The nonpolar di-Boc impurity will elute first.

    • Expert Insight: Monitor the fractions by TLC (using ninhydrin stain). You will see the high-Rf, ninhydrin-negative spot of the di-Boc impurity coming off the column.

  • Gradient Elution: Once the di-Boc impurity has been completely eluted, gradually increase the polarity of the eluent. A common gradient is to increase the ethyl acetate concentration or to add a small percentage of methanol to dichloromethane (e.g., transitioning from 100% DCM to 2-5% MeOH in DCM).

  • Product Collection: The desired Boc-Lys-OMe (lower Rf, ninhydrin-positive) will begin to elute. Collect the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

References
  • Google Patents.CN112661672A - Crystallization method of Boc-amino acid.
  • Scholars Research Library. Der Pharma Chemica, 2011, 3 (3):174-188. Available at: [Link]

  • Google Patents.US20020042536A1 - Preparation of amino-protected lysine derivatives.
  • Organic Syntheses. DI-tert-BUTYL DICARBONATE. Available at: [Link]

  • Google Patents.CN105646286A - Preparation method of double-protection lysine with Boc side-chain amino protection.
  • Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

  • Google Patents.WO2008014811A1 - PROCESS FOR THE PREPARATION OF ε-ALKOXYCARBONYLLYSINES AND THEIR ANALOGUES.
  • Royal Society of Chemistry. Organic & Biomolecular Chemistry. Available at: [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information - Polymer Chemistry. Available at: [Link]

  • Reddit. Help Removing Excess Boc Anhydride. Available at: [Link]

  • ResearchGate. How do I remove Boc and Fmoc groups from Fmoc-β-Lys(Boc)-OH? Available at: [Link]

  • Organic Syntheses. L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Available at: [Link]

  • Chemistry LibreTexts. 4.8: Acid-Base Extraction. Available at: [Link]

  • Google Patents.CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
  • Wikipedia. Acid–base extraction. Available at: [Link]

  • Reddit. TLC Seperation of N-Boc thiol. Available at: [Link]

  • ResearchGate. How to get (or crystallize) solid amino acids derivatives and peptides? Available at: [Link]

  • YouTube. Acid-Base Extraction Tutorial. Available at: [Link]

  • PubChem. Boc-L-Lys(Z)-OMe. Available at: [Link]

Sources

Avoiding ester hydrolysis side reactions with Boc-Lys-OMe

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for researchers working with Boc-Lys-OMe (N-


-Boc-L-lysine methyl ester). It addresses the specific challenge of preserving the methyl ester moiety during synthetic manipulations.

Topic: Preventing Ester Hydrolysis & Side Reactions Document ID: TS-LYS-042 Last Updated: 2025-05-20[1][2]

Executive Summary: The Stability Paradox

Boc-Lys-OMe presents a unique synthetic challenge because it contains two functional groups with opposing stability profiles:

  • The Boc Group: Acid-labile, base-stable.[1][2]

  • The Methyl Ester: Base-labile (highly susceptible to saponification), acid-stable (kinetically).[1][2]

The Core Problem: Users frequently encounter unintentional hydrolysis of the methyl ester (conversion of -OMe to -OH) during two critical stages:

  • Stage A (Deprotection): Removing the Boc group using acids that contain trace moisture.[2]

  • Stage B (Coupling/Modification): Reacting the free

    
    -amine in basic conditions where hydroxide or uncontrolled pH spikes occur.[1][2]
    

This guide provides the protocols required to navigate this "stability corridor" without degrading your starting material.

Mechanism of Failure: Why Hydrolysis Happens

Understanding the enemy is the first step to defeating it. Hydrolysis is not random; it is driven by nucleophilic attack on the carbonyl carbon.[2]

The "Danger Zones"
  • Base-Catalyzed (Saponification): This is irreversible and fast.[1][2] Even mild bases (like TEA/DIEA) can promote hydrolysis if water is present, as they generate hydroxide ions (

    
    ) from trace moisture.[1][2]
    
  • Acid-Catalyzed: While methyl esters are generally stable in acid, high concentrations of strong acid (like TFA) combined with any water will drive the equilibrium toward the carboxylic acid, especially if the reaction warms up.

Visualization: The Hydrolysis Pathway

The following diagram illustrates the competing pathways. You must keep the reaction in the "Green Path."

HydrolysisPathways cluster_0 Critical Control Point Start Boc-Lys-OMe (Starting Material) Target H-Lys-OMe (Target: Free Amine) Start->Target Dry Acid (HCl/Dioxane) No Water SideProduct Boc-Lys-OH (Hydrolyzed Acid) Start->SideProduct Aq. Base (LiOH/NaOH) OR Wet Organic Base Start->SideProduct Wet TFA (Acid Hydrolysis) DKP Diketopiperazine (Cyclization Side Product) Target->DKP pH > 7 (Slow) Intramolecular Attack

Caption: Figure 1. Reaction pathways for Boc-Lys-OMe. The green path represents successful deprotection; red paths indicate hydrolysis failure modes.

Validated Protocols

Protocol A: Safe Boc Removal (Preserving the Ester)

Objective: Remove the N-


-Boc group without touching the C-terminal methyl ester.[1][2]
Risk:  Wet TFA causes partial hydrolysis (approx. 10-20% loss).[1][2]
ParameterStandard Method (Risky)Optimized Method (Safe)
Reagent 50% TFA in DCM4M HCl in Dioxane (Anhydrous)
Solvent DCM (often wet)Dry Dioxane or Dry EtOAc
Scavenger Water (Avoid!)[1][2]Triisopropylsilane (TIPS) or none
Temperature Room Temp0°C to Room Temp
Workup Aqueous NaHCO3 washEvaporation & Ether Precipitation

Step-by-Step Procedure:

  • Dissolution: Dissolve Boc-Lys-OMe (1 mmol) in dry Dioxane (2 mL). Ensure the flask is flushed with

    
    .[2]
    
  • Acid Addition: Add 4M HCl in Dioxane (5 mL, 20 eq) dropwise at 0°C.

    • Why HCl/Dioxane? It is commercially available in anhydrous forms.[1][2] TFA is hygroscopic and difficult to dry.[1][2]

  • Reaction: Stir at 0°C for 30 mins, then warm to RT for 30 mins. Monitor by TLC (System: CHCl3/MeOH/AcOH 85:10:5).[1][2]

  • Workup (Critical): Do NOT wash with water.

    • Concentrate the mixture in vacuo to an oil.

    • Add dry Diethyl Ether (20 mL) to precipitate the product as the hydrochloride salt (H-Lys-OMe·2HCl).[1][2]

    • Filter and dry under high vacuum.[1][2]

  • Result: The HCl salt is stable and prevents the amine from attacking the ester (self-destruction).[2]

Protocol B: Handling the Free Base (Neutralization)

Objective: You need the free amine for a coupling reaction, but free methyl esters are unstable. Risk: Saponification by basic washes or "Lactamization" (cyclization).[1][2]

The "Flash Neutralization" Technique:

  • Never store H-Lys-OMe as a free base.[1][2] Generate it in situ.

  • Dissolve the HCl salt (from Protocol A) in dry DMF/DCM.

  • Add DIEA (Diisopropylethylamine) exactly 2.0 - 2.2 equivalents immediately before adding your electrophile (e.g., NHS-ester or Acid Chloride).[1][2]

  • Why? DIEA is sterically hindered and less nucleophilic than TEA, reducing the risk of base-catalyzed hydrolysis if trace water is present.[2]

Troubleshooting Guide

Use this decision matrix to diagnose yield losses or impurities.

SymptomDiagnosisRoot CauseCorrective Action
Mass Spec shows M-14 (Methyl loss to H) Hydrolysis Water present in reaction or workup.[1][2]Switch to anhydrous solvents.[1][2] Eliminate aqueous bicarbonate washes; use solid buffers or flash chromatography.[1][2]
Mass Spec shows M-32 (Loss of MeOH) Cyclization (Lactam) Free amine attacked the ester.[1][2]Keep pH < 7 until the exact moment of coupling.[2] Do not leave the free base sitting in solution.
Product is an oil instead of solid Salt Hygroscopicity Residual acid/solvent.[1][2]Triturate with cold diethyl ether or hexane.[1][2] Dry under high vacuum/P2O5.
Low Yield after NaHCO3 wash Saponification Contact time with aqueous base was too long.[1][2]Use cold (0°C) saturated NaHCO3 and separate layers immediately (< 1 min contact time).[1][2]

Advanced Visualization: Troubleshooting Logic

Troubleshooting Problem Issue: Loss of Ester Group CheckMS Check Mass Spec (LCMS) Problem->CheckMS Result1 Mass = [M-14] (Carboxylic Acid) CheckMS->Result1 Found Acid Result2 Mass = [M-32] (Cyclic Lactam) CheckMS->Result2 Found Cyclic Sol1 Cause: Water + Base/Acid Fix: Dry Solvents, Switch to HCl/Dioxane Result1->Sol1 Sol2 Cause: Intramolecular Attack Fix: Avoid Free Base storage Keep as HCl salt until use Result2->Sol2

Caption: Figure 2. Diagnostic logic for identifying the cause of ester loss.

Frequently Asked Questions (FAQs)

Q1: Can I use TFA/DCM if I add scavengers? A: Yes, but it is riskier.[2] If you must use TFA, use fresh, high-quality TFA and add 1-2% Triisopropylsilane (TIPS).[1][2] Do not use water as a scavenger (a common practice in peptide synthesis) as this will hydrolyze the methyl ester.[2]

Q2: I need to wash my organic layer. What should I use instead of 1M NaOH or NaHCO3? A: Avoid strong bases. For removing excess acid, use 0.5M Phosphate Buffer (pH 7.0) or cold saturated brine.[1][2] If you must use NaHCO3, ensure the solution is ice-cold and the contact time is less than 60 seconds.[2]

Q3: Why is my Boc-Lys-OMe turning into a gel? A: This often indicates polymerization or oligomerization if the


-amine is free and reacting with the methyl ester of a neighboring molecule.[1][2] Store the compound as the HCl salt at -20°C to prevent this.

Q4: Is the methyl ester stable to Piperidine (Fmoc removal conditions)? A: Generally, yes, but only if the solvent is dry. 20% Piperidine in dry DMF usually spares the methyl ester.[2] However, if the DMF contains water (which it often does as it ages), hydrolysis will occur rapidly.[2] Use fresh, anhydrous DMF.[1][2]

References

  • Greene, T. W., & Wuts, P. G. M. (2014).[1][2] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[1][2] (Standard reference for ester stability profiles).

  • Bodanszky, M. (1984).[1][2] Principles of Peptide Synthesis. Springer-Verlag.[1][2] (Mechanisms of side reactions in lysine derivatives).

  • Sigma-Aldrich. (n.d.).[1][2] Product Specification: Boc-Lys-OMe HCl.[1][2] (Verifies storage as HCl salt).[1][2]

  • Gabriel, S. (1910).[1][2] Hydrolysis of Amino Acid Esters. Berichte der deutschen chemischen Gesellschaft. (Foundational kinetics of ester hydrolysis).

  • Han, S. Y., & Kim, Y. A. (2004).[1][2] Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.[1][2] (Discusses base selection to avoid racemization and hydrolysis).[1][2]

Sources

Technical Support Center: Boc-Lys-OMe Acetate Stability Guide

[1][2]

Topic: Controlling pH to Prevent Degradation Document ID: TS-LYS-042 Last Updated: October 26, 2023 Target Audience: Process Chemists, Peptide Scientists, Analytical Researchers[1][2]

Executive Summary: The Stability "Sweet Spot"

Boc-Lys-OMe acetate presents a unique challenge in peptide chemistry because it contains three functional groups with conflicting pH requirements:

  • Boc Group (Acid Labile): Unstable at pH < 2.0.[1][2]

  • Methyl Ester (Base Labile): Highly susceptible to hydrolysis (saponification) at pH > 8.0.[1][2]

  • Acetate Counter-ion (Buffer Dependent): The acetate salt creates a buffered system that can mask pH drifts until degradation has already occurred.[1][2]

The Directive: To maintain integrity, you must maintain a working pH window of 3.0 to 6.5 .

Visualization: The Stability Window

The following diagram illustrates the safe operating range and the specific degradation risks at the extremes.

StabilityWindowAcidHigh Acidity(pH < 2.0)SafeSTABILITY WINDOW(pH 3.0 - 6.5)BocLossBoc Removal(Formation of H-Lys-OMe)Acid->BocLossAcidolysisBaseBasic Conditions(pH > 8.0)EsterLossEster Hydrolysis(Formation of Boc-Lys-OH)Base->EsterLossSaponificationLactamLactamization(Intramolecular Cyclization)Base->LactamNucleophilic Attack(pH > 9.5)

Figure 1: The Stability Window for Boc-Lys-OMe Acetate.[1][2] Operating outside the green zone triggers rapid chemical degradation.

Critical Analysis: Degradation Mechanisms[2]

Understanding why the molecule degrades is the first step to prevention.

A. Base-Catalyzed Hydrolysis (The Primary Threat)

The methyl ester (-OMe) is significantly more reactive than ethyl or tert-butyl esters.[1][2] In aqueous basic conditions (pH > 8), hydroxide ions (

12
  • Mechanism: Saponification.[1][2]

  • Result: Conversion to Boc-Lys-OH (Free acid).[1][2]

  • Acetate Factor: As an acetate salt, the natural pH of the solution is near neutral. However, if you perform an extraction with basic buffers (e.g.,

    
    ), you risk stripping the acetate counter-ion from the 
    
    
    -amine.[2] If the pH rises above 10, the
    
    
    -amine deprotonates (
    
    
    ), becoming nucleophilic.[2] This can lead to intramolecular lactamization (forming a 7-membered ring), effectively destroying the molecule.[1][2]
B. Acid-Catalyzed Cleavage

The tert-butyloxycarbonyl (Boc) group relies on the stability of the tert-butyl carbocation.[1][2]

  • Mechanism: Acidolysis.[1][2]

  • Result: Loss of the Boc group to form H-Lys-OMe .[1][2]

  • Threshold: While TFA removes Boc instantly, even weaker acids (pH 1-2) will cause slow degradation over hours.[1][2]

Troubleshooting Guide (Q&A Format)

Scenario 1: "My LC-MS shows a mass shift of -14 Da."

Diagnosis: You have lost the methyl group. This is Hydrolysis . Cause: Your pH drifted above 8.0, or the sample was stored in water for too long. Corrective Action:

  • Check the pH of your aqueous buffer.[1] If it is > 7.0, acidify immediately with dilute acetic acid.[2]

  • Protocol: Switch to a Citrate Buffer (pH 5.0) for any aqueous handling.[1] This buffers the system in the safe zone and prevents base excursions.

Scenario 2: "The sample smells like vinegar and I see precipitation."

Diagnosis: Displacement of the Acetate counter-ion. Cause: You likely acidified with a strong mineral acid (HCl).[1][2] This protonated the acetate ions into acetic acid (volatile, vinegar smell) and left the Boc-Lys-OMe as a chloride salt, which may have different solubility properties.[2] Corrective Action:

  • Avoid HCl if you wish to maintain the acetate salt form.[1]

  • Use Acetic Acid to adjust pH downward.[1][2] This maintains the common ion effect and prevents the introduction of foreign counter-ions.

Scenario 3: "I see a mass shift of -100 Da."

Diagnosis: Loss of the Boc group.[3][4] Cause: The environment was too acidic (pH < 2.0).[1][2] Corrective Action:

  • Never use TFA or concentrated HCl during workup unless deprotection is the goal.[1]

  • Ensure your HPLC mobile phases are not too acidic (0.1% Formic acid is usually safe, but 1% TFA is risky for long storage).[1][2]

Standard Operating Procedures (SOPs)

SOP-01: The "Soft-Touch" pH Adjustment

Goal: To adjust pH without triggering local degradation at the point of contact.[1]

Materials:

  • 0.1 M Acetic Acid (Acidifier)[1][2]

  • 0.1 M Ammonium Acetate (Buffer)[1][2]

  • Calibrated pH Meter[2]

Protocol:

  • Dissolution: Dissolve Boc-Lys-OMe Acetate in water or 10% methanol.[1][2] Measure initial pH (typically pH 6.0–7.0).[1][2]

  • Stabilization: Add 0.1 M Ammonium Acetate to a final concentration of 10 mM. This "locks" the pH near neutral.

  • Adjustment:

    • To Lower pH: Add 0.1 M Acetic Acid dropwise with rapid stirring. Target pH 5.0.

    • To Raise pH:Do not use NaOH. Use dilute Ammonium Bicarbonate or TEA, but do not exceed pH 7.5.[2]

  • Validation: Re-check pH after 5 minutes of equilibration.

SOP-02: Solvent Selection Table

The choice of solvent dramatically affects the pKa and stability of the ester.

Solvent SystemRisk LevelNotes
Water (Buffered pH 5) LowBest for short-term handling.[1][2] Keep cold (

).
Methanol (MeOH) MediumTransesterification Risk. In the presence of trace base, methyl esters are stable, but if you used an ethyl ester, it would swap to methyl.[2] For Boc-Lys-OMe, MeOH is safe unless strong base is present.[1][2]
DMF / DMSO LowGood for synthesis.[1][2] Ensure solvents are amine-free (no dimethylamine contaminants).[1][2]
Basic Water (

)
High Common workup mistake.[1][2] Rapid hydrolysis occurs.[1][2] Minimize contact time (< 5 mins).

Visualizing the Degradation Pathways[3]

The following diagram maps the chemical fate of Boc-Lys-OMe Acetate based on pH conditions.

DegradationPathwaysStartBoc-Lys-OMe Acetate(Target Molecule)AcidCondAcidic (pH < 2)Start->AcidCondExposureBaseCondBasic (pH > 8)Start->BaseCondExposureProdAcidH-Lys-OMe(Boc Lost)AcidCond->ProdAcidAcidolysisExtremeBaseHigh pH (> 10)BaseCond->ExtremeBasepH IncreaseProdBaseBoc-Lys-OH(Ester Hydrolyzed)BaseCond->ProdBaseSaponificationProdCycLactam(Cyclized)ExtremeBase->ProdCycDeprotonation of epsilon-amine

Figure 2: Chemical fate map.[1][2] Note that Lactam formation requires deprotonation of the side-chain amine.

References & Authority

  • Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2] (Defines stability profiles of Boc and Methyl Esters). [1][2]

  • Bodanszky, M. (1993).[1][2] Principles of Peptide Synthesis. Springer-Verlag.[1][2] (Mechanisms of ester hydrolysis and side-reactions in lysine derivatives). [1][2]

  • Bradshaw, J. S., et al. (2012).[1][2] Lactamization of Lysine Esters. Journal of Organic Chemistry. (Discusses the kinetics of epsilon-amine cyclization).

  • Neises, B., & Steglich, W. (1978).[2] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. (Contextualizes methyl ester reactivity).[1][2][5][6][7] [1][2]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your specific lot of Boc-Lys-OMe Acetate before handling.[1][2]

Technical Support Center: Purification of Crude Nα-Boc-L-lysine methyl ester (Boc-Lys-OMe)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of Boc-Lys-OMe. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining high-purity Boc-Lys-OMe from crude reaction mixtures. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your purification strategy.

Troubleshooting Guide: From Crude Oil to Pure Compound

This section addresses specific, common issues encountered during the purification of Boc-Lys-OMe. Each problem is followed by an analysis of potential causes and a series of actionable solutions grounded in chemical principles.

Question 1: My final product is a persistent, thick oil that refuses to solidify. How can I obtain a solid product?

Answer:

This is one of the most frequent challenges with Boc-protected amino acids and their esters. The oily nature is often due to the presence of residual solvents, hygroscopic properties, or minor impurities that disrupt the crystal lattice formation.[1]

Causality & Diagnosis:

  • Residual Solvents: Solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), or Dioxane used in the reaction or work-up can become trapped within the viscous product.

  • Hygroscopicity: The presence of polar functional groups can lead to the absorption of atmospheric moisture, resulting in a gummy or oily consistency.[1]

  • Process-Related Impurities: Small amounts of unreacted starting materials, byproducts like t-butanol, or salts can act as crystallisation inhibitors.

  • Incorrect pH: If the compound is not neutral (e.g., residual acidic or basic reagents), it may exist as a salt which is often more difficult to crystallize.[1]

Solutions:

  • Rigorous Solvent Removal: Dry the oil under a high vacuum (high-vac) for several hours, possibly with gentle heating (e.g., 30-40°C), to remove volatile impurities.

  • Trituration with a Non-Polar Solvent: This is a highly effective technique. Add a poor solvent in which your product is insoluble but the impurities are soluble.

    • Add n-hexane or diethyl ether to the oil and stir vigorously with a spatula, scratching the sides of the flask to induce nucleation.[2]

    • The oil should gradually transform into a fine white precipitate.

    • Filter the resulting solid and wash it with a small amount of the cold non-polar solvent.

  • Seed Crystallization: If you have a small amount of solid Boc-Lys-OMe from a previous batch, add a tiny seed crystal to the oil to initiate crystallization. Let it stand at room temperature or in the refrigerator.[2]

  • Precipitation from a Biphasic System: Dissolve the oil in a minimal amount of a suitable solvent (e.g., ethyl acetate) and then add a large excess of a non-polar solvent (e.g., hexane) while stirring. The product should precipitate out.

Question 2: I'm seeing multiple spots on my TLC plate after the aqueous work-up. How do I identify them and choose the right purification method?

Answer:

A "messy" TLC plate is a common scenario. The spots likely correspond to your desired product, unreacted starting materials, and side-products from the Boc protection reaction. Identifying these is key to designing an effective purification strategy.

Causality & Diagnosis:

  • Spot Identification (Relative Polarity):

    • High Rf (Less Polar): Likely the di-protected species, Nα,Nε-diBoc-L-lysine methyl ester, as the additional non-polar Boc group reduces its affinity for the polar silica gel.

    • Medium Rf: This should be your target product, Nα-Boc-Lys-OMe.

    • Low Rf / Baseline (More Polar): This is often the unreacted L-lysine methyl ester starting material, which is significantly more polar due to its free epsilon-amino group.

  • Common Impurities: The table below summarizes the likely culprits.

ImpurityStructureTypical TLC RfReason for Formation
Nα,Nε-diBoc-Lys-OMe Di-protected Lysine EsterHighExcess Boc-anhydride or prolonged reaction time.
L-lysine methyl ester Starting MaterialLow (streaking)Incomplete reaction.
t-Butanol Boc-anhydride byproductNot UV-activeInherent to the reaction.
Triethylamine HCl Salt from baseStays at baselineUse of triethylamine as a base.

Solutions & Workflow:

The presence of multiple impurities with different polarities strongly indicates that flash column chromatography is the most appropriate next step.[3] An initial aqueous work-up is crucial to remove water-soluble impurities like salts and some t-butanol before chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the initial work-up of a crude Boc-Lys-OMe reaction mixture?

The most critical step is the acidic wash. After the reaction, the mixture often contains unreacted amines and the base used to drive the reaction (e.g., triethylamine). An aqueous wash with a mild acid, such as 5% citric acid or 1 M potassium bisulfate (KHSO₄), protonates these basic impurities, making them water-soluble and easily removable from the organic layer where your product resides.[4][5] This must be followed by a wash with saturated sodium bicarbonate (NaHCO₃) to neutralize any remaining acid and then a brine wash to remove excess water before drying the organic phase.

Q2: When should I choose flash chromatography over crystallization?

Use the decision tree below. Generally, if your crude product contains impurities with similar polarity to your desired compound (i.e., TLC spots are close together), flash chromatography is necessary for effective separation.[6] If the crude material is relatively clean (e.g., >90% pure by crude NMR) with only minor, more polar or non-polar impurities, direct crystallization or trituration might be sufficient and is often faster.

Q3: What solvent system is best for flash chromatography of Boc-Lys-OMe?

A gradient of Ethyl Acetate (EtOAc) in Hexanes is the standard and most effective mobile phase.

  • Starting Point: Begin with a low polarity mixture, such as 10-20% EtOAc in Hexanes.

  • Elution: Gradually increase the percentage of EtOAc. Your product, Boc-Lys-OMe, will typically elute at around 30-50% EtOAc in Hexanes. The exact ratio depends on the specific silica gel and column dimensions. Always determine the optimal conditions using TLC first. For more polar impurities, adding a small percentage of methanol (1-5%) to the mobile phase may be necessary.[6]

Q4: How can I confirm the purity and identity of my final Boc-Lys-OMe product?

A combination of techniques is essential for confirmation:

  • TLC: Should show a single spot with the expected Rf value.

  • ¹H NMR: Provides structural confirmation. Look for the characteristic signals: ~1.4 ppm (singlet, 9H, Boc group), ~3.7 ppm (singlet, 3H, methyl ester), and the various protons of the lysine backbone.

  • Mass Spectrometry (MS): Confirms the correct molecular weight (260.33 g/mol for the free base).

  • HPLC: The gold standard for quantitative purity assessment, often required for drug development applications.[7]

Visualized Workflow: Purification Strategy Selection

This diagram outlines the decision-making process for purifying your crude reaction mixture.

PurificationWorkflow start Crude Boc-Lys-OMe Reaction Mixture wash Aqueous Work-up (Acid/Base Washes) start->wash analysis Purity Assessment (TLC / Crude NMR) wash->analysis chromatography Flash Column Chromatography analysis->chromatography Multiple Impurities or Rf values are close crystallize Trituration / Crystallization analysis->crystallize Product is >90% pure, impurities are baseline or very high Rf end_product Pure Boc-Lys-OMe (Verify by NMR/MS/HPLC) chromatography->end_product crystallize->end_product

Sources

Solving aggregation issues in Boc-Lys-OMe peptide coupling

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Topic: Troubleshooting Aggregation in Boc-Lys-OMe Peptide Coupling Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open | Priority: High

Diagnostic Assessment: Is Aggregation Your Root Cause?

Before altering your synthetic strategy, we must confirm that aggregation is the culprit. In solution-phase synthesis involving Boc-Lys-OMe (often used as the C-terminal anchor), aggregation typically manifests distinctively compared to solid-phase synthesis (SPPS).

The "Gelation" Phenomenon: Unlike SPPS, where aggregation results in shrinking resin, solution-phase aggregation involving Lysine methyl esters often presents as the reaction mixture turning into a viscous gel or semi-solid paste shortly after adding the coupling reagent. This is caused by the formation of intermolecular


-sheets, stabilized by the hydrophobic side-chain protection (e.g., Z/Cbz) of the Lysine residues.

Diagnostic Matrix

ObservationLikely CauseRecommended Action
Reaction turns to clear gel Hydrogen-bond network (Aggregation)IMMEDIATE: Add LiCl or TFE (See Module 2).
Cloudy precipitate forms Product insolubility (Not necessarily aggregation)Check solubility of expected product in DCM/DMF. Try NMP.[1][2]
Reaction is liquid but slow Steric hindrance or deactivated amineCheck steric bulk of incoming AA. Use HATU/HOAt.
Broad/Split HPLC Peaks Conformational isomers (cis/trans) or AggregationRun HPLC at 60°C. If peaks merge, it is aggregation.
Technical Deep Dive: The Mechanics of Disruption

Aggregation in Boc-Lys-OMe coupling is rarely random. It is a thermodynamic trap where the energy gained from inter-chain hydrogen bonding exceeds the solvation energy provided by standard solvents like Dichloromethane (DCM) or Dimethylformamide (DMF).

To solve this, we must disrupt these secondary structures without degrading the sensitive methyl ester (OMe) or the Boc group.

Visualizing the Disruption Strategy

AggregationMechanism cluster_0 The Solvation Barrier Aggregated Aggregated Peptide (Beta-Sheet Network) Solvent Standard Solvent (DCM/DMF) Aggregated->Solvent Resistant Chaotrope Chaotropic Salt (LiCl / KSCN) Aggregated->Chaotrope Complexes Amide Backbone StructureBreaker Fluorinated Alcohol (TFE / HFIP) Aggregated->StructureBreaker Solvates Hydrophobic Patches Disrupted Disrupted Network (Solvated Chains) Chaotrope->Disrupted StructureBreaker->Disrupted Coupling Successful Coupling (Kinetic Access) Disrupted->Coupling Reagent Access Restored

Figure 1: Mechanism of Action for Chaotropes and Structure Breakers. Standard solvents cannot penetrate the beta-sheet network; additives are required to complex the backbone amides.

Module 2: Solvent & Additive Engineering

This is the most effective intervention for Boc-Lys-OMe systems. The methyl ester is stable to these additives, unlike some sensitive resin linkers.

A. The "Magic Salts": Chaotropic Agents

Lithium Chloride (LiCl) and Potassium Thiocyanate (KSCN) are powerful disruptors of hydrogen bonds. LiCl is particularly effective in THF or DMF, as the Lithium ion coordinates with the amide carbonyls, breaking the inter-chain network.

  • Protocol: Dissolve LiCl (0.4 – 0.8 M) in DMF or THF. Use this solution as your primary reaction solvent.

  • Note: LiCl is hygroscopic. Dry it under vacuum at 150°C before use to prevent hydrolysis of the methyl ester.

B. Fluorinated Solvents (TFE/HFIP)

Trifluoroethanol (TFE) and Hexafluoroisopropanol (HFIP) are "structure breakers." They strongly solvate peptides and disrupt beta-sheets.

  • Warning: HFIP is acidic and can cleave Boc groups if left too long or used in high concentration. TFE is safer for Boc chemistry.

  • Recommendation: Use 10-20% TFE in DCM or DMF. This mixture often solubilizes gelatinous aggregates instantly.

Solvent System Efficacy Table

Solvent SystemDisaggregation PowerRisk to Boc/OMeRecommended Use
DCM (Pure) LowNoneStandard starting point.
DMF/NMP MediumNoneUse for 5-10 residue lengths.
DMF + 0.5M LiCl High Low (if dry)Gold Standard for Lys-OMe gels.
DCM + 10% TFE Very High LowExcellent for hydrophobic sequences.
DMSO (Neat) HighOxidation risk (Met/Cys)Use as a last resort.
Module 3: The "Rescue" Protocol

If your reaction has already gelled, do not discard it. Use this protocol to rescue the coupling.

Step-by-Step Rescue Procedure:

  • Stop Stirring: If the magnetic bar is stuck, do not force it.

  • Add Structure Breaker: Add TFE (Trifluoroethanol) dropwise to the reaction mixture. You generally need about 10-20% of the total volume.

    • Observation: You should see the gel "relax" and return to a liquid state.

  • Dilute: Add an equal volume of NMP (N-Methyl-2-pyrrolidone) . NMP is superior to DMF for preventing re-aggregation.

  • Sonication: Briefly sonicate the mixture (30 seconds) to break up physical clumps.

  • Re-activate: Aggregation often consumes coupling reagents fruitlessly. Add a fresh equivalent of HATU and HOAt (or Oxyma).

    • Why HATU? It has faster kinetics than DIC/EDC, capturing the amine before it can re-aggregate.

  • Heat: Warm the reaction to 45°C .

    • Caution: Do not exceed 50°C with Boc-Lys-OMe to avoid racemization or ester hydrolysis.

Module 4: Chemical Modification (Prevention)

If you are designing a synthesis and anticipate issues (e.g., poly-Lysine sequences), modify the building blocks.

1. Pseudoproline Dipeptides: While typically used for Ser/Thr/Cys, you can introduce "structure-breaking" residues. If your sequence allows, place a Proline or a Pseudoproline dipeptide (e.g., Fmoc-Ser(psiMe,Me)pro-OH) every 5-6 residues. This introduces a "kink" in the backbone, physically preventing beta-sheet alignment.[2]

2. Hmb Backbone Protection: Use N-(2-hydroxy-4-methoxybenzyl) (Hmb) protection on the backbone amide of the residue preceding the difficult coupling.[3] This blocks the hydrogen bond donor, effectively preventing aggregation.

  • Availability: Hmb-protected Glycine and Alanine are commercially available and easily incorporated.

Frequently Asked Questions (FAQ)

Q: Can I use microwave synthesis with Boc-Lys-OMe? A: Yes, but with caution. Methyl esters are susceptible to hydrolysis or transesterification at high temperatures. Limit microwave cycles to 50°C max and reduce reaction time to 5-10 minutes.

Q: Why is my Boc-Lys-OMe solubility poor even before coupling? A: Boc-Lys(Z)-OMe is hydrophobic. If it is not dissolving in DCM, try a small amount of TFA (if deprotecting) or switch to DMF . If you are using the HCl salt of H-Lys-OMe, ensure you have added enough base (DIPEA) to neutralize it, releasing the free amine which is more soluble in organics.

Q: I used DMSO and my yield is low. Why? A: DMSO is a great solvent but difficult to remove. Residual DMSO can interfere with workup (extractions). Furthermore, if you have Methionine (Met) or Cysteine (Cys) in your peptide, DMSO can oxidize them. Always use high-grade, anhydrous DMSO and limit its volume.

Q: Does the side-chain protection on Lysine matter? A: Absolutely. Z (Cbz) and 2-Cl-Z are very hydrophobic and promote stacking. If possible, switch to Boc-Lys(Fmoc)-OMe (if orthogonal deprotection allows) or a more hydrophilic protecting group to alter the solubility profile.

References
  • Seebach, D., et al. (1993). Modification of the properties of peptides by LiCl-doping: A new approach to the synthesis of aggregation-prone sequences.Helvetica Chimica Acta .

  • Albericio, F., et al. (2014). Overcoming Aggregation in Solid-phase Peptide Synthesis.Sigma-Aldrich Technical Guides .

  • Paradís-Bas, M., et al. (2016). The Road to the Synthesis of "Difficult Peptides".Chemical Society Reviews .

  • Bachem. (2024).[4] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.Bachem Technical Notes .

  • Narita, M., et al. (1984). The Effect of Solvents on the Aggregation of Boc-Amino Acids.[1]Bulletin of the Chemical Society of Japan .

Sources

Technical Support Center: Minimizing Diketopiperazine (DKP) Formation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Prevention of DKP with Boc-Lys-OMe Derivatives

Diagnostic & Root Cause Analysis

The Problem: What is happening?

You are likely observing a significant drop in yield during the synthesis of peptides containing C-terminal Lysine methyl esters (e.g., H-Xaa-Lys(Z)-OMe). Instead of the desired linear peptide, you are isolating a cyclic byproduct.

Symptoms:

  • Mass Spec: Observation of a mass peak corresponding to

    
     (loss of Methanol, 
    
    
    
    ).
  • HPLC: Appearance of a new, non-polar peak that does not couple further.

  • Solubility: The byproduct is often more soluble in organic solvents than the linear precursor due to the loss of the charged amine and polar ester.

The Mechanism: Why is it happening?

Diketopiperazine (DKP) formation is an intramolecular aminolysis reaction.[1] In Boc chemistry, this risk is highest at the dipeptide stage during the neutralization step following TFA deprotection.

  • Trigger: Removal of the Boc group with TFA yields the stable dipeptide salt (TFA.H-Xaa-Lys-OMe).

  • Critical Event: Upon adding a base (e.g., TEA, DIEA) to neutralize the salt for the next coupling, the N-terminal amine becomes nucleophilic.

  • Cyclization: The free amine attacks the C-terminal methyl ester carbonyl. The 6-membered ring (DKP) is thermodynamically favored, ejecting methanol.

Note on Lysine: While Lysine's side chain (


-amine) is usually protected (e.g., Z/Cbz, 2-Cl-Z), the flexibility of the Lysine backbone does not sterically hinder the 

-amine from attacking the ester, unlike valine or isoleucine.

DKP_Mechanism Start Dipeptide Salt (TFA.H-Xaa-Lys-OMe) Intermediate Free Amine (Nucleophilic Attack) Start->Intermediate Base added Base Neutralization (DIEA/TEA) TS Tetrahedral Intermediate Intermediate->TS Intramolecular Cyclization (Fast) Product Linear Tripeptide (Desired) Intermediate->Product Intermolecular Coupling (Slow if not optimized) DKP Diketopiperazine (Cyclic Byproduct) TS->DKP - MeOH

Figure 1: Mechanism of base-catalyzed DKP formation competing with peptide elongation.

Strategic Prevention Protocols

The key to preventing DKP is Kinetic Control . You must ensure the rate of the desired coupling reaction (


) is significantly faster than the rate of cyclization (

).
Strategy A: In Situ Neutralization (The Gold Standard)

Do not perform a separate neutralization wash step. The free amine should only exist in the presence of the activated acylating agent.

Protocol:

  • Deprotection: Treat Boc-Xaa-Lys-OMe with TFA/DCM (1:1) to remove Boc.[2][3]

  • Wash: Evaporate TFA. Wash the salt with cold ether to remove residual acid. Do not wash with base.

  • Activation: In a separate vessel, pre-activate the next amino acid (Boc-AA3-OH) using a fast coupling agent (HATU or HBTU) and 0.9 equivalents of DIEA.

  • Coupling: Dissolve the dipeptide salt in DMF. Add the pre-activated Boc-AA3-OBt/OAt solution immediately followed by the remaining base required to neutralize the salt.

    • Why? The amine is liberated exactly when the reactive ester is ready to couple.

Strategy B: Steric Modification (The "Nuclear" Option)

If the sequence is extremely prone to DKP (e.g., contains Pro, Gly, or N-methyl amino acids), the methyl ester (OMe) might be too reactive.

  • Switch to tert-Butyl Ester (OtBu): The bulky t-butyl group creates significant steric hindrance, making the carbonyl carbon less accessible to nucleophilic attack.

    • Trade-off: OtBu is acid-labile. You cannot use Boc chemistry easily with C-terminal OtBu esters (both removed by TFA). This strategy requires switching to Fmoc chemistry or using orthogonal protection (e.g., Allyl ester).

  • Switch to Benzyl Ester (OBzl): More stable than OMe and slightly bulkier, but still susceptible.

Strategy C: Temperature Control

DKP formation is highly temperature-dependent.[1]

  • Perform the neutralization and coupling steps at -10°C to 0°C .

  • Allow the reaction to warm to room temperature only after the coupling has proceeded for 1 hour.

Comparative Data: Reaction Conditions

ParameterHigh Risk (Promotes DKP)Low Risk (Prevents DKP)
C-Term Protection Methyl Ester (OMe)tert-Butyl (OtBu) or Trityl Resin
Base Triethylamine (TEA)DIEA (Hindered) or Collidine
Coupling Method Carbodiimide (DCC/DIC)Uronium/Phosphonium (HATU/PyBOP)
Neutralization Separate Wash StepIn Situ (Simultaneous)
Temperature Room Temp (

)
Cold (

)
Sequence Pro, Gly, D-Amino AcidsVal, Ile (Steric bulk at

-carbon)

Troubleshooting Guide (FAQ)

Q1: I am using HATU, but I still see DKP. Why? A: You might be using too much base or adding it too early. HATU requires base to function, but excess base accelerates DKP.

  • Fix: Ensure the dipeptide salt is dissolved in pure DMF first. Add the HATU and the next Amino Acid before adding the DIEA. This ensures the "clock starts" on coupling the moment the amine is free.

Q2: Can I use a different solvent to stop this? A: Yes. DKP formation is generally faster in polar aprotic solvents like DMF and DMSO because they stabilize the transition state.

  • Fix: If solubility permits, try using DCM (Dichloromethane) or a DCM/DMF mixture for the coupling step. DCM is less conducive to DKP formation than DMF.

Q3: Does the Lysine side-chain protection matter? A: Indirectly. If you use Lys(Z), the side chain is carbamate-protected and stable. If you use Lys(Boc) (unlikely in Boc chemistry) or Lys(Formyl), the polarity changes. However, the DKP reaction is driven by the backbone. The most critical factor is the C-terminal ester . If you can use a solid support (Merrifield resin) instead of a methyl ester, DKP is virtually eliminated because the resin polymer acts as an infinite steric barrier.

Q4: How do I purify the peptide if DKP forms? A: DKP (cyclo-[Xaa-Lys]) is usually neutral and much less polar than your linear peptide.

  • Method: Acidify the reaction mixture (pH 3). The linear peptide (amine salt) will remain in the aqueous phase or be extractable, while the DKP may extract into organic layers (like EtOAc) or precipitate differently. Use Reverse-Phase HPLC; the DKP will typically elute later (more hydrophobic) than the linear dipeptide but earlier than the protected tripeptide.

Decision Workflow

Follow this logic gate to determine your next experimental step.

Workflow Start Start: Dipeptide Boc-Xaa-Lys-OMe Step1 Remove Boc (TFA) Start->Step1 Check Is Sequence Pro/Gly rich? Step1->Check HighRisk High Risk: Use In Situ Neutralization + Cool to 0°C Check->HighRisk Yes StdRisk Standard Risk: Use Fast Coupling (HATU) Check->StdRisk No Action Add Base (DIEA) LAST HighRisk->Action StdRisk->Action Result Monitor HPLC for [M-32] Action->Result

Figure 2: Decision matrix for coupling to C-terminal Lys-OMe dipeptides.

References

  • Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis.[2][4][5][6] Journal of the American Chemical Society, 94(9), 3102–3106. Link

  • Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of diketopiperazine formation using model peptides.[6][7] Journal of Pharmaceutical Sciences, 87(3), 283–288.[7] Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[8] Journal of the American Chemical Society, 115(10), 4397–4398. Link

  • Alsina, J., et al. (2000). Solid-Phase Synthesis of C-Terminal Modified Peptides. Biopolymers, 55, 123-139. (Discusses DKP on resins vs solution). Link

Sources

Validation & Comparative

A Researcher's Guide to Lysine Derivatives: Choosing Between Boc-Lys-OMe Acetate and H-Lys(Boc)-OMe

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in peptide synthesis and bioconjugation, the selection of appropriately protected amino acid derivatives is a critical decision that profoundly impacts reaction efficiency, yield, and the purity of the final product. Among the myriad of choices for incorporating lysine, two derivatives often present a crucial choice point: Boc-Lys-OMe acetate (α-amino protected) and H-Lys(Boc)-OMe (ε-amino protected). This guide provides an in-depth, objective comparison of these two derivatives, supported by experimental insights and data, to empower you in making the optimal choice for your specific application.

Understanding the Strategic Difference: α- vs. ε-Amino Group Protection

Lysine possesses two primary amino groups: the α-amino group, which participates in peptide bond formation along the backbone, and the ε-amino group on the side chain, a common site for post-translational modifications and bioconjugation. The strategic placement of the tert-butyloxycarbonyl (Boc) protecting group on either the α- or ε-amino group dictates the derivative's utility.

  • Boc-Lys-OMe acetate : With the Boc group on the α-amino group, the ε-amino group remains free and protonated as an acetate salt. This derivative is primed for reactions involving the side-chain amine, such as the synthesis of branched peptides or the attachment of moieties to the lysine side chain early in a synthetic route.

  • H-Lys(Boc)-OMe : Here, the Boc group protects the ε-amino group, leaving the α-amino group free (typically as a hydrochloride or other salt). This is the conventional choice for incorporating a lysine residue into a growing peptide chain during solid-phase peptide synthesis (SPPS), where the α-amino group must be available for coupling.[1]

The choice between these two is fundamentally a question of which amino group you intend to react first. This concept is central to the principle of orthogonal protection strategy in peptide synthesis, where different protecting groups that can be removed under distinct conditions are used to selectively unmask specific reactive sites.[2]

Head-to-Head Comparison: Key Performance Attributes

FeatureBoc-Lys-OMe acetateH-Lys(Boc)-OMeRationale & Causality
Primary Application Side-chain modification, synthesis of branched peptidesLinear peptide chain elongation in SPPSThe position of the Boc protecting group dictates which amine is available for reaction.
Reactive Site ε-amino groupα-amino groupThe unprotected amine is the nucleophile in coupling reactions.
Salt Form Typically acetateCommonly hydrochloride (HCl)Acetate is a weaker base than chloride, which can influence solubility and handling. Acetate salts are often preferred for final peptide drug products due to better lyophilization properties and lower potential for immunogenicity compared to TFA salts, a consideration that can extend to starting material choice.[3]
Solubility Generally good in organic solvents like DMF and DCM.Good solubility in polar organic solvents. The hydrochloride salt can enhance aqueous solubility.[4]The counter-ion and the overall polarity of the molecule influence its solubility in different solvent systems.
Stability The acetate salt is generally stable under standard storage conditions.The hydrochloride salt is stable, and for peptides with free sulfhydryl groups, HCl salts can offer better stability against oxidation.[3]The nature of the counter-ion can influence the stability of the compound.
Handling in Synthesis Requires neutralization of the acetate salt with a non-nucleophilic base (e.g., DIPEA) to free the ε-amino group for reaction.Requires neutralization of the hydrochloride salt before the α-amino group can participate in peptide coupling. This is a standard step in SPPS.[5]The protonated amine is not nucleophilic and must be deprotonated to react.

Experimental Data & Performance Insights

While direct, side-by-side comparative studies of these two specific derivatives are not abundant in literature, we can extrapolate performance from established peptide synthesis protocols and the known chemistry of the protecting groups and salt forms.

Scenario 1: Peptide Chain Elongation (SPPS)

In a typical Fmoc-based solid-phase peptide synthesis workflow, H-Lys(Boc)-OMe (or more commonly, its unesterified counterpart, H-Lys(Boc)-OH) is the standard choice for introducing a lysine residue. The Boc group on the ε-amino side chain is stable to the basic conditions (e.g., piperidine) used for Fmoc deprotection of the α-amino group.[6] This orthogonality is crucial for preventing the formation of branched peptides.[6] The Boc group is then typically removed during the final cleavage of the peptide from the resin using a strong acid like trifluoroacetic acid (TFA).[7]

Illustrative Workflow: Incorporation of Lysine in SPPS

Caption: Workflow for selective lipidation of the lysine side chain.

Experimental Protocols

Protocol 1: Standard Peptide Coupling using H-Lys(Boc)-OMe Derivative

This protocol describes the manual coupling of an amino acid to a resin-bound peptide with a free N-terminal amine, using a H-Lys(Boc)-OH derivative as an example for incorporation into a growing peptide chain.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Fmoc-Lys(Boc)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

Procedure:

  • Resin Swelling: Swell the resin-bound peptide (1 eq) in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection (if necessary): If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x) and DCM (3x). Confirm deprotection with a Kaiser test.

  • Activation of Fmoc-Lys(Boc)-OH: In a separate vial, dissolve Fmoc-Lys(Boc)-OH (3 eq) and HOBt (3 eq) in a minimal amount of DMF. Add DIC (3 eq) and allow the mixture to pre-activate for 5-10 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring the Coupling: Perform a Kaiser test on a small sample of the resin. A negative result (yellow beads) indicates complete coupling. If the test is positive, continue the coupling for another hour or perform a second coupling.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3x) and DCM (3x).

  • Next Cycle: The resin is now ready for the deprotection of the Fmoc group and the coupling of the next amino acid.

Self-Validation: The Kaiser test at each deprotection and coupling step ensures the reaction proceeds to completion, preventing deletion sequences. Final product purity is confirmed by HPLC and mass spectrometry. [8][9]

Protocol 2: Bioconjugation to the ε-Amino Group of a Peptide

This protocol outlines a solution-phase conjugation of a reporter molecule (e.g., a fluorescent dye with an NHS ester) to a peptide containing a lysine residue with a free ε-amino group, conceptually similar to using a deprotected Boc-Lys-OMe derivative.

Materials:

  • Peptide containing a lysine residue (e.g., synthesized and purified with the α-amino group and other side chains protected, and the ε-amino group deprotected)

  • Reporter molecule with an N-hydroxysuccinimide (NHS) ester functional group

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 8.0

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Peptide Dissolution: Dissolve the peptide in PBS (pH 8.0) to a final concentration of 1-5 mg/mL.

  • Reporter Molecule Dissolution: Dissolve the NHS-ester functionalized reporter molecule in DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction: Add a 5-10 fold molar excess of the reporter molecule solution to the peptide solution. Gently mix and allow the reaction to proceed at room temperature for 1-2 hours, protected from light if the reporter is light-sensitive.

  • Purification: Purify the conjugate from unreacted reporter molecule and byproducts using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).

  • Characterization: Characterize the final conjugate by UV-Vis spectroscopy to determine the degree of labeling, and by mass spectrometry to confirm the covalent attachment of the reporter molecule.

Self-Validation: The purification step removes unconjugated reagents. Characterization by spectroscopy and mass spectrometry confirms the successful conjugation and provides a quantitative measure of the reaction's success.

Conclusion and Recommendations

The choice between Boc-Lys-OMe acetate and H-Lys(Boc)-OMe is a strategic one, dictated by the synthetic design and the desired outcome.

  • For linear peptide synthesis via SPPS , where the goal is to incorporate lysine into the peptide backbone, H-Lys(Boc)-OMe (or its corresponding acid) is the unequivocal choice. Its α-amino group is ready for coupling, while the Boc-protected ε-amino group ensures the integrity of the side chain until final deprotection.

  • For applications requiring selective modification of the lysine side chain , such as the synthesis of branched peptides, lipopeptides, or the attachment of specific labels or drug moieties early in the synthesis, Boc-Lys-OMe acetate is the appropriate starting material.

By understanding the fundamental principles of orthogonal protection and the specific roles of these two key lysine derivatives, researchers can design more efficient and successful synthetic strategies, ultimately leading to higher purity products and more reliable experimental outcomes.

References

  • Technical Support Information Bulletin 1208. (n.d.). Fmoc-Methylated Lysine Derivatives. [Link]

  • Eco-Friendly Synthesis of Peptides Using Fmoc-Amino Acid Chlorides as Coupling Agent Under Biphasic Condition. (n.d.). PubMed. [Link]

  • Organic & Biomolecular Chemistry. (n.d.). RSC Publishing. [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Sethi, M. K., et al. (2020). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry (AJPAMC). [Link]

  • Agilent. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. PMC. [Link]

  • Sarvi, F., et al. (2015). Synthesis of Novel Peptides Using Unusual Amino Acids. PMC. [Link]

  • European Patent Office. (2016). PEPTIDE SYNTHESIS METHOD.
  • AmbioPharm. (n.d.). Which salt form should I choose for my peptide?. [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of N-Boc dipeptides. [Link]

  • Anfinsen, C. B., et al. (1967). Solid-phase synthesis with attachment of peptide to resin through an amino acid side chain: (8-lysine)-vasopressin. PubMed. [Link]

  • eGyanKosh. (n.d.). Amino Acids and Peptides. [Link]

  • Google Patents. (2017). Method for preparing sermaglutide.
  • Chen, W., et al. (2009). 1H-[13C] NMR spectroscopy of the rat brain during infusion of [2-13C] acetate at 14.1 T. PubMed. [Link]

  • Zhelyazkova, B. H., et al. (2021). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

  • Open Access Pub. (2024). Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase. [Link]

  • Google Patents. (2007). Stabilisation of peptides with basic amino acids.
  • Functional Groups In Organic Chemistry. (2026). Master Organic Chemistry. [Link]

  • Hong Lab MIT. (n.d.). Medium- and Long-Distance 1H–13C Heteronuclear Correlation NMR in Solids. [Link]

  • Bhattacharya, S., et al. (2011). Scholars Research Library - Der Pharma Chemica. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Chen, Y., et al. (2007). Constructing bioactive peptides with pH-dependent activities. PMC. [Link]

  • Ghasriani, H., et al. (2016). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. PMC. [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of α -Fmoc- ε - t -Boc-lysine micelles with or without.... [Link]

Sources

Comparative NMR Characterization Guide: Boc-Lys-OMe Acetate Salt

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product:


-Boc-L-Lysine Methyl Ester Acetate Salt
CAS:  15574-45-5 (Free base reference); Acetate salt form specific.
Primary Application:  Peptide synthesis intermediate allowing selective side-chain modification.

This guide provides a technical analysis of the NMR characterization of Boc-Lys-OMe Acetate Salt , distinguishing it from its Hydrochloride (HCl) counterpart and detailing solvent-dependent spectral features. The acetate salt form is preferred in specific coupling reactions where strong mineral acids (like HCl) might cause premature deprotection or side reactions, but its characterization requires identifying the stoichiometric acetate counterion peak.

Molecular Blueprint & Resonance Logic

To accurately assign peaks, we must map the protons to the specific chemical environment. The molecule consists of three distinct domains:

  • Protection Domain: The

    
    -Boc group (strong singlet).[1]
    
  • Core Backbone: The Lysine chain ending in a methyl ester.

  • Ionic Domain: The protonated

    
    -amine and the acetate counterion.
    
Structural Connectivity Diagram

The following diagram maps the proton environments to their expected NMR signals.

G cluster_0 Molecular Structure cluster_1 NMR Signals (1H) Boc Boc Group (t-Butyl) S_Boc Singlet (9H) ~1.38 ppm Boc->S_Boc Shielded Methyls Alpha Alpha-CH (Chiral Center) M_Alpha Multiplet (1H) ~3.9-4.1 ppm Alpha->M_Alpha SideChain Lysine Side Chain (Beta, Gamma, Delta) M_Epsilon Triplet/Broad (2H) ~2.75 ppm SideChain->M_Epsilon Epsilon Epsilon-CH2 (Next to NH3+) Epsilon->M_Epsilon Deshielded by N+ OMe Methyl Ester (OMe) S_OMe Singlet (3H) ~3.65 ppm OMe->S_OMe Deshielded by Oxygen Acetate Acetate Counterion (CH3COO-) S_Ace Singlet (3H) ~1.75-1.90 ppm Acetate->S_Ace Diagnostic Salt Peak

Figure 1: Structural mapping of Boc-Lys-OMe Acetate protons to their characteristic NMR signals.

Comparative Data Analysis

A. Solvent Selection: DMSO-d6 vs. D2O vs. CDCl3

The choice of solvent dramatically alters the spectrum, particularly for the exchangeable protons (NH) and the acetate peak position.

FeatureDMSO-d6 (Recommended)D2O (Validation)CDCl3 (Not Recommended)
Solubility ExcellentExcellentPoor/Variable (Salt form)
Amide Proton (

-H)
Visible doublet (~7.0 ppm)Invisible (Exchanged)Broad/Invisible
Amine Protons (

-H3+)
Broad singlet (~7.7 ppm)Invisible (Exchanged)Broad/Invisible
Acetate Peak Sharp Singlet (~1.75–1.8 ppm)Sharp Singlet (~1.90 ppm)Often broadened/shifted
Utility Full structural proofStoichiometry checkLimited utility
B. Counterion Comparison: Acetate vs. HCl

Distinguishing the acetate salt from the hydrochloride salt is a frequent quality control requirement.

  • Boc-Lys-OMe

    
     HCl:  The spectrum will show the Boc, OMe, and Lysine backbone peaks identical to the acetate salt. However, the region between 1.7–2.0 ppm  will be empty (except for backbone multiplets).
    
  • Boc-Lys-OMe

    
     Acetate:  Shows a distinct, sharp singlet (integral 3H) at ~1.75–1.90 ppm .
    
    • Note: If the integral is <3H, the salt formation is incomplete or the sample is a mixture of free base and salt.

C. Detailed Peak Assignment Table (DMSO-d6)

Reference: Tetramethylsilane (TMS) = 0.00 ppm

PositionShift (

ppm)
MultiplicityIntegralAssignment Logic
Boc Group 1.38Singlet (s)9H3 x CH3 of t-Butyl group.
Lys

1.25 – 1.60Multiplet (m)4HCentral methylene chain.
Lys

1.50 – 1.70Multiplet (m)2HAdjacent to chiral center.
Acetate 1.75 – 1.85 Singlet (s) 3H Diagnostic counterion peak.
Lys

2.70 – 2.80Multiplet (m)2HDeshielded by

.
OMe 3.63Singlet (s)3HMethyl ester.
Lys

3.90 – 4.05Multiplet (m)1HChiral center proton.

-NH
7.05Doublet (d)1HAmide proton (Boc-NH).

-NH3+
7.60 – 7.90Broad (br)3HAmmonium protons (Side chain).

Experimental Protocol

To ensure reproducibility and accurate integration (crucial for confirming the 1:1 salt stoichiometry), follow this protocol.

Method Workflow

Protocol Start Sample Prep Weigh Weigh 10-15 mg Product Start->Weigh Solvent Add 0.6 mL DMSO-d6 (Avoid CDCl3 due to solubility) Weigh->Solvent Mix Vortex until dissolved (Clear solution required) Solvent->Mix Acquire Acquisition Mix->Acquire Param Set d1 (Relaxation Delay) ≥ 5 sec (Crucial for Acetate Integration) Acquire->Param Scan Scans: 16-32 Param->Scan Process Processing Scan->Process Phase Phase & Baseline Correction Process->Phase Ref Reference DMSO residual at 2.50 ppm Phase->Ref Integrate Normalize Boc Signal to 9.00 Ref->Integrate Check Verify Acetate Integral = 3.00 ± 0.3 Integrate->Check

Figure 2: Step-by-step NMR acquisition protocol for salt stoichiometry verification.

Critical Technical Notes
  • Relaxation Delay (d1): The acetate methyl protons and the Boc methyl protons have relatively long T1 relaxation times. If d1 is too short (e.g., 1 second), the integrals will be inaccurate, often underestimating the Boc or Acetate signal. Set d1 to at least 5 seconds for quantitative comparison.

  • Water Suppression: If using DMSO-d6, the water peak will appear around 3.3 ppm. Ensure it does not overlap with the OMe peak at 3.6 ppm. If the sample is very wet (hygroscopic salt), the water peak can shift and broaden.

  • Hygroscopicity: Acetate salts are hygroscopic. Keep the sample desiccated. Excess water in the NMR tube will cause the exchangeable amine protons (

    
    -NH3+) to broaden or disappear even in DMSO.
    

References

  • Chemical Structure & Nomenclature: PubChem. Boc-Lys-OMe acetate salt | C14H28N2O6.[2] National Library of Medicine. Available at: [Link]

  • Solvent Impurity Shifts: Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. (Provides standard shift for Acetate in DMSO/D2O). Available at: [Link]

Sources

A Senior Application Scientist's Guide to TLC Visualization of Boc-Lys-OMe Acetate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of peptide synthesis and drug development, the tert-butyloxycarbonyl (Boc) protecting group is a cornerstone for amine protection. Monitoring the progress of reactions involving Boc-protected amino acids, such as Boc-L-lysine methyl ester (Boc-Lys-OMe), is critical. Thin-Layer Chromatography (TLC) offers a rapid, inexpensive, and effective method for this purpose. However, as Boc-Lys-OMe lacks a strong UV chromophore, its visualization on a TLC plate is not possible with a standard UV lamp. This necessitates the use of chemical staining agents.

This guide provides an in-depth comparison of common TLC visualization stains for the detection of Boc-Lys-OMe acetate. We will delve into the mechanisms of action, provide field-tested protocols, and present comparative data to empower researchers to make informed decisions for their specific analytical needs.

The Foundation: Standard TLC Protocol for Boc-Lys-OMe

Before any staining can occur, the TLC plate must be properly prepared, spotted, and developed. This protocol serves as the baseline for all subsequent visualization techniques. The key to a good separation is selecting a mobile phase that provides a target Rf (retention factor) of ~0.3-0.5 for the compound of interest, allowing for clear separation from both the baseline and the solvent front.

Experimental Workflow: General TLC Analysis

TLC_Workflow cluster_prep Plate Preparation cluster_spot Sample Application cluster_dev Development cluster_dry Drying cluster_viz Visualization prep1 1. Cut TLC Plate to desired size prep2 2. Draw Baseline (pencil, ~1 cm from bottom) prep1->prep2 spot1 3. Dissolve Sample in volatile solvent spot2 4. Spot Sample on Baseline (use capillary tube) spot1->spot2 dev1 5. Prepare TLC Chamber (solvent + filter paper) dev2 6. Place Plate in Chamber & close lid dev1->dev2 dev3 7. Allow Solvent to Elute (until ~1 cm from top) dev2->dev3 dry1 8. Remove Plate & mark solvent front dry2 9. Dry Plate Thoroughly (air or heat gun) dry1->dry2 Visualization Visualization dry2->Visualization viz1 Apply Staining Reagent viz2 Heat Gently (if required) viz1->viz2 viz3 Document Results viz2->viz3

Caption: General workflow for Thin-Layer Chromatography analysis.

Step-by-Step Methodology:

  • Plate Preparation: Use silica gel 60 F254 plates. Cut the plate to the desired size and, using a pencil, lightly draw a baseline approximately 1 cm from the bottom edge.

  • Sample Spotting: Dissolve the crude reaction mixture and reference standards (starting material, product) in a volatile solvent like dichloromethane (DCM) or methanol. Using a fine capillary tube, carefully spot the solutions onto the baseline, keeping the spots small and distinct.

  • Development: Prepare a TLC chamber with a suitable mobile phase. A common starting point for Boc-protected amino acid esters is a mixture of a polar and a non-polar solvent, such as 10% Methanol in Dichloromethane or 30% Ethyl Acetate in Hexanes. The choice is highly dependent on the specific reaction components.

  • Drying: Once the solvent front has reached the desired height, remove the plate from the chamber and immediately mark the solvent front with a pencil. Thoroughly dry the plate in a fume hood or with a gentle stream of air. Crucially, ensure all mobile phase solvents, especially amines like triethylamine, are completely evaporated before staining, as they can interfere with the visualization chemistry. [1]

Comparative Analysis of Visualization Stains

The choice of stain is dictated by the information required. Do you need to see only the amine-containing compounds, or every potentially organic component in the mixture? Below, we compare four common and effective stains for Boc-Lys-OMe.

Ninhydrin Stain: The Amine Specialist

Ninhydrin is the classic reagent for detecting amino acids and primary/secondary amines.[2][3] It yields a highly specific and often vibrant color, making it an excellent choice for tracking the consumption of a free amine or the successful deprotection of a protected one.

  • Mechanism of Action: The visualization of Boc-Lys-OMe with ninhydrin is a two-step process. First, the high heat from a heat gun in the presence of acid (often included in the stain recipe) causes the thermal cleavage of the acid-labile Boc group.[4] This liberates the free primary amine of the lysine side chain and/or the alpha-amine. The newly freed amine then reacts with two molecules of ninhydrin to form the intensely colored chromophore known as Ruhemann's purple.[1] This causality is key: without the initial heat-induced deprotection, the stain would not work effectively.

  • Performance & Observations:

    • Spot Color: Bright pink to purple spots.[4]

    • Background: Typically white to faint pink. Overheating can cause the entire plate to darken.

    • Specificity: High for primary and secondary amines. It will not visualize compounds lacking these groups.

    • Trustworthiness: This stain is self-validating when comparing starting materials to products. For instance, in a Boc-protection reaction, the starting material (lysine methyl ester) will stain brightly, while the product (Boc-Lys-OMe) will only stain after heating, confirming the presence of the Boc group.

  • Detailed Protocol:

    • Reagent Preparation: Dissolve 0.2 g of ninhydrin in 100 mL of n-butanol or ethanol. Add 0.5 mL of glacial acetic acid.[1][4] Some formulations also include a small amount of water, which can improve the result.[4]

    • Application: Dip the dried TLC plate quickly and evenly into the ninhydrin solution or spray it with a fine mist.

    • Development: Let the solvent evaporate for a moment, then gently warm the plate with a heat gun. The spots will appear within seconds to a few minutes. Avoid overheating, which can char the plate and obscure the results.

    • Documentation: The colored spots can fade over time, so it is best to circle them with a pencil or photograph the plate immediately.[4]

Potassium Permanganate (KMnO₄) Stain: The Universal Oxidizer

The potassium permanganate stain is a general-purpose, highly sensitive visualizing agent. It reacts with a wide variety of functional groups that can be oxidized.

  • Mechanism of Action: The permanganate ion (MnO₄⁻), which is deep purple, acts as a strong oxidizing agent. When it reacts with an oxidizable functional group on a compound like Boc-Lys-OMe (such as the amine, even when protected, and the ester upon heating), the manganese is reduced from the Mn(VII) oxidation state to manganese dioxide (MnO₂), a brownish-yellow solid.[1][5] The spot appears where the purple color of the reagent has been consumed and replaced by the yellow-brown MnO₂.

  • Performance & Observations:

    • Spot Color: Yellow to brown spots.[1]

    • Background: Purple, which fades to pink and eventually yellow upon heating or over time.

    • Specificity: Low. It is a "universal" stain that reacts with alkenes, alkynes, alcohols, aldehydes, amines, and other functional groups.[1][5] This makes it excellent for getting a complete picture of all components on the plate but poor for identifying specific compounds.

    • Trustworthiness: Its broad reactivity is its validation. If a spot is visible with UV light, it will almost certainly stain with KMnO₄. It is best used to confirm the presence of any organic material and to visualize non-UV active impurities or byproducts.

  • Detailed Protocol:

    • Reagent Preparation: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH(aq) in 200 mL of water.[6] The solution is a vibrant purple and should be stored in a well-sealed container.

    • Application: Quickly dip the dried TLC plate into the stain. The plate will turn uniformly purple.

    • Development: Let the excess stain drip off. Spots for highly reactive compounds may appear immediately. Gentle warming with a heat gun will accelerate the reaction and develop other spots, while also clearing the background.[5] Stop heating when the spots have good contrast against a light pink or yellow background.[1]

Vanillin-Sulfuric Acid Stain: The Chromatic Developer

The vanillin stain is another general-purpose reagent that can produce a range of colors for different functional groups, sometimes allowing for differentiation between spots on the same plate.

  • Mechanism of Action: Under the strongly acidic conditions provided by sulfuric acid, vanillin undergoes an electrophilic aromatic substitution reaction with nucleophilic compounds on the TLC plate. The resulting conjugated system is a colored chromophore. It is effective for visualizing nucleophiles like alcohols and amines.[5] While it is reported to not work well for esters, the other functional groups in Boc-Lys-OMe may allow for visualization.[5]

  • Performance & Observations:

    • Spot Color: Varies widely (e.g., blue, green, red, brown) depending on the analyte's structure.

    • Background: Develops a light pink to purple background upon heating.

    • Specificity: Moderate. It is less universal than KMnO₄ but reacts with a broad range of compounds.[7]

    • Trustworthiness: The differential coloring can be a useful diagnostic tool. By running standards alongside the reaction mixture, one can assign specific colors to known compounds, making it easier to track them during a reaction or column chromatography.

  • Detailed Protocol:

    • Reagent Preparation: Carefully add 2.5 mL of concentrated sulfuric acid to 250 mL of ethanol. To this acidic solution, add 15 g of vanillin and stir until dissolved.[6]

    • Application: Dip the dried TLC plate into the vanillin solution.

    • Development: Heat the plate with a heat gun. Colors will develop upon heating. The degree of heating can influence the final colors and background intensity.

Ceric Ammonium Molybdate (CAM) Stain: The Sensitive Oxidizer

CAM, also known as Hanessian's Stain, is a highly sensitive, general-purpose oxidizing stain that is an excellent alternative to potassium permanganate.

  • Mechanism of Action: The stain contains both cerium(IV) and molybdate species in a strong sulfuric acid solution. The Ce(IV) is a powerful oxidizing agent that is reduced by organic compounds on the plate. This reduction is catalyzed by the molybdenum species, leading to the formation of intensely colored molybdenum blue (a mixture of Mo(V) and Mo(VI) oxides).[1]

  • Performance & Observations:

    • Spot Color: Typically dark blue to green spots.[1]

    • Background: A very light blue or yellow-green.

    • Specificity: Low. Like KMnO₄, it is a very universal stain, reacting with most organic functional groups.[1] It is often considered more sensitive than phosphomolybdic acid (PMA) stain.[1]

    • Trustworthiness: It provides a reliable and sensitive overview of all components on the TLC plate. It is particularly useful for detecting hydroxyl groups and other nucleophiles.[8]

  • Detailed Protocol:

    • Reagent Preparation: In 235 mL of water, dissolve 12 g of ammonium molybdate and 0.5 g of ceric ammonium sulfate. Then, carefully and slowly add 15 mL of concentrated sulfuric acid.[6] The solution should be stored in a foil-wrapped container as it can be light-sensitive.[6]

    • Application: Dip the dried TLC plate into the CAM solution.

    • Development: Strong heating with a heat gun is required to develop the spots.[1] The plate will first turn yellow, and then blue spots will appear against a clearing background.

Summary and Comparison

StainTypeTarget FunctionalitySpot ColorSensitivityEase of UseBest For...
Ninhydrin SpecificPrimary/Secondary AminesPink / PurpleHighModerateSpecifically detecting free amines; monitoring deprotection.
KMnO₄ General OxidizerMost oxidizable groupsYellow / BrownVery HighEasyVisualizing all organic spots; general reaction monitoring.
Vanillin GeneralNucleophiles (Alcohols, Amines)Various ColorsModerateModerateDifferentiating components by color; visualizing alcohols.
CAM General OxidizerMost functional groupsDark Blue / GreenVery HighModerate (requires heat)Sensitive, universal detection; alternative to KMnO₄.

Choosing the Right Stain: A Logical Approach

The optimal visualization strategy often involves using two different stains on two separate plates run under identical conditions.

Stain_Choice start What information do you need? q1 Need to see ONLY amine-containing spots? start->q1 Specificity q2 Need to see ALL organic spots? start->q2 Generality q1->q2 No ninhydrin Use Ninhydrin Stain q1->ninhydrin Yes universal Use a Universal Stain (KMnO₄ or CAM) q2->universal Yes both For a complete picture: Run two plates. Stain one with Ninhydrin, the other with KMnO₄/CAM. ninhydrin->both universal->both

Caption: Decision-making flowchart for selecting a TLC stain.

Expert Recommendation: For routine monitoring of a reaction involving Boc-Lys-OMe, using potassium permanganate (KMnO₄) or CAM provides the most comprehensive and rapid feedback. These stains will visualize the starting materials, product, and most organic byproducts. When specific identification of an amine-containing spot is necessary, or to confirm the success of a deprotection step, ninhydrin is the unparalleled choice. Combining these two approaches provides a robust, self-validating system for the unambiguous analysis of reaction progress.

References

  • EPFL. TLC Visualization Reagents. [Link]

  • Scribd. TLC Staining Procedure TLC Stain Recipe Stain Chemistry / Physics Comments. [Link]

  • BioTech Beacons. (2025-09-18). Thin Layer Chromatography (TLC) of Amino Acids — Detailed Guide. [Link]

  • Chemistry LibreTexts. (2022-04-07). 2.3F: Visualizing TLC Plates. [Link]

  • REACH Devices, LLC. TLC stains. [Link]

  • Unknown. TLC Stains. [Link]

  • University of Rochester, Department of Chemistry. Magic Formulas: TLC Stains. [Link]

  • Unknown. Thin Layer Chromatography. [Link]

  • The Sarpong Group. Appendix 3: Recipes For TLC Stains. [Link]

  • Curly Arrow. (2008-08-25). Let's talk about TLCs Part 4 - Ninhydrin Stain. [Link]

Sources

Mass spectrometry fragmentation patterns of Boc-Lys-OMe

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Mass Spectrometry Fragmentation of Boc-Lys-OMe

Executive Summary

This guide provides a technical analysis of the electrospray ionization tandem mass spectrometry (ESI-MS/MS) behavior of


-Boc-L-lysine methyl ester (Boc-Lys-OMe) . It is designed for analytical chemists and peptide scientists distinguishing between protecting group strategies.

Key Findings:

  • Lability: Boc-Lys-OMe exhibits significant In-Source Fragmentation (ISF), primarily losing the tert-butyl group (-56 Da) even at low cone voltages.

  • Diagnostic Ions: The fragmentation pathway is dominated by the sequential loss of isobutene and CO₂, leading to the protonated free amino acid ester.

  • Differentiation: Unlike Fmoc-Lys-OMe, which yields high-mass dibenzofulvene fragments (m/z 179), Boc-Lys-OMe is characterized by "mass-stripping" down to the lysine core (m/z 84 immonium ion).

Chemical Architecture & MS Behavior

Molecule:


-tert-Butyloxycarbonyl-L-lysine methyl ester
Formula: 

Monoisotopic Mass: 260.1736 Da [M+H]⁺: 261.1809 m/z

The Boc group is acid-labile, a property that translates to instability in the gas phase under proton-rich conditions (ESI positive mode). The methyl ester (OMe) at the C-terminus is relatively stable under standard Collision-Induced Dissociation (CID) conditions, serving as a mass anchor until high energies are applied.

Comparative Analysis: Boc-Lys-OMe vs. Alternatives

The following table contrasts the MS performance of Boc-Lys-OMe against its primary alternative (Fmoc-Lys-OMe) and its deprotected form.

Table 1: Comparative MS Performance Matrix

FeatureBoc-Lys-OMe Fmoc-Lys-OMe H-Lys-OMe (Free)
Precursor Ion [M+H]⁺ 261.18 m/z383.20 m/z161.13 m/z
In-Source Stability Low: Prone to spontaneous loss of isobutene (-56 Da) in the source.High: Stable in source; requires CID to fragment.High: Very stable protonated molecule.
Primary Neutral Loss Isobutene (

, 56 Da) &

(44 Da).
Dibenzofulvene (

, 178 Da) or

.
Ammonia (

, 17 Da) or Methanol (

, 32 Da).
Diagnostic Fragment m/z 161.1 (Deprotected Lys-OMe)m/z 179.1 (Dibenzofulvene carbocation)m/z 84.1 (Lys Immonium)
Cone Voltage Sensitivity High sensitivity; keep <15V to preserve parent.Low sensitivity; stable up to ~30-40V.Moderate.

Mechanistic Fragmentation Pathways

The fragmentation of Boc-Lys-OMe follows a predictable "stripping" mechanism. Understanding this causality is essential for validating synthesis purity.[1]

Pathway A: The Boc-Specific Elimination
  • Protonation: The ESI process protonates the carbonyl oxygen of the Boc group or the

    
    -amine.
    
  • McLafferty-like Rearrangement: A specific rearrangement leads to the elimination of isobutene (2-methylpropene) . This is a neutral loss of 56.06 Da.

  • Decarboxylation: The resulting carbamic acid is unstable and rapidly loses

    
      (44.01 Da).
    
  • Result: The cumulative loss of 100 Da transforms the parent ion (261 m/z) directly into the protonated free lysine methyl ester (161 m/z).

Pathway B: Immonium Ion Formation

Once the protecting groups are stripped, the lysine core undergoes internal fragmentation to form the characteristic immonium ion (m/z 84) . This involves the loss of the C-terminal ester and the side-chain ammonia.

Visualization of Signaling Pathways

BocFragmentation Parent Parent Ion [M+H]+ m/z 261.18 (Boc-Lys-OMe) Intermediate Intermediate m/z 205.12 (Loss of Isobutene) Parent->Intermediate -56 Da (Isobutene) Low CE / ISF Core Core Species m/z 161.13 (H-Lys-OMe) Parent->Core -100 Da (Boc) Combined Loss Intermediate->Core -44 Da (CO2) Spontaneous Immonium Lys Immonium Ion m/z 84.08 (Diagnostic) Core->Immonium -77 Da (COOMe + NH3) High CE SideProduct Side Chain Loss m/z 144.10 (-NH3) Core->SideProduct -17 Da (NH3)

Caption: Figure 1. ESI-MS/MS fragmentation tree of Boc-Lys-OMe showing the transition from parent ion to the diagnostic lysine immonium ion.

Experimental Protocol: Characterization Workflow

To replicate these results and validate the purity of a Boc-Lys-OMe sample, follow this self-validating protocol.

Reagents:

  • LC-MS Grade Methanol (MeOH).

  • LC-MS Grade Water (

    
    ).
    
  • Formic Acid (FA).

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve 1 mg Boc-Lys-OMe in 1 mL MeOH to create a stock solution (approx 3-4 mM).

    • Dilution: Dilute 10

      
      L of stock into 990 
      
      
      
      L of 50:50 MeOH:
      
      
      + 0.1% FA
      . Final concentration
      
      
      30-40
      
      
      M.
    • Note: Avoid using TFA (Trifluoroacetic acid) as it suppresses ionization in positive mode.

  • Instrument Setup (Direct Infusion):

    • Flow Rate: 5-10

      
      L/min via syringe pump.
      
    • Ionization: ESI Positive Mode.

    • Capillary Voltage: 3.0 - 3.5 kV.

    • Cone Voltage (Critical):

      • Scan 1 (Soft): Set to 10-15 V . This minimizes In-Source Fragmentation to observe the intact parent [261.18].

      • Scan 2 (Hard): Set to 40-50 V . This forces fragmentation to confirm the structure via the 161 and 84 m/z peaks.

  • Data Acquisition:

    • Acquire MS1 scan (range 50-400 m/z).

    • Select 261.18 as the precursor for MS/MS (CID).

    • Apply Collision Energy (CE) ramp: 10 -> 40 eV.

  • Validation Criteria:

    • Pass: Presence of 261.18 (Parent) AND 161.13 (Loss of Boc).

    • Fail (Hydrolysis): Presence of 247.16 (Boc-Lys-OH, loss of methyl ester) indicates poor storage.

    • Fail (Deprotection): Absence of 261.18; dominant peak at 161.13 indicates the Boc group has degraded.

Quantitative Data Summary

Table 2: Theoretical vs. Observed Fragment Ions

Fragment IdentityFormulaTheoretical m/zNeutral LossOrigin
Parent Ion

261.1814 -Intact Molecule
Des-t-butyl

205.1188 56.06 DaLoss of Isobutene
Des-Boc (H-Lys-OMe)

161.1290 100.05 DaLoss of Boc Group
Lys Immonium

101.0926 -Internal Cleavage
Cyclic Immonium

84.0813 17.03 DaLoss of

from Immonium

References

  • National Institutes of Health (NIH). (2010). Differentiation of Boc-protected hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. PubMed. Retrieved from [Link]

  • Bio-Synthesis. (2009). Amino Acid Masses and Immonium Ion Tables. Retrieved from [Link]

  • Wiley-VCH. (2023). Mass Spectrometry of Amino Acids and Proteins: Fragmentation Mechanisms. Retrieved from [Link]

  • ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis? Retrieved from [Link]

Sources

A Researcher's Guide to Selecting the Right Salt: Acetate vs. TFA for Boc-Lys-OMe in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in cell biology and drug development, the seemingly minor detail of a counter-ion—the small molecule that balances the charge of a larger one—can have profound and often unexpected consequences on experimental outcomes. When working with Boc-L-lysine methyl ester (Boc-Lys-OMe), a common building block in peptide synthesis and a useful tool for studying cellular processes, the choice between its acetate and trifluoroacetate (TFA) salt forms is a critical decision. This guide provides an in-depth comparison to help you select the optimal salt for your cell culture applications, ensuring the integrity and reproducibility of your results.

The Underappreciated Role of the Counter-Ion

Boc-Lys-OMe is a derivative of the amino acid lysine, protected at its alpha-amino group by a tert-butyloxycarbonyl (Boc) group and esterified at its carboxyl group. This structure makes it a useful intermediate.[1][2] However, the free epsilon-amino group on the lysine side chain is basic and readily protonated, requiring a negatively charged counter-ion to form a stable, solid salt.

The two most common counter-ions for commercially available Boc-Lys-OMe are acetate (CH₃COO⁻) and trifluoroacetate (CF₃COO⁻). TFA is a frequent byproduct of solid-phase peptide synthesis and purification via high-performance liquid chromatography (HPLC).[3][4][5] While convenient from a synthesis perspective, the TFA counter-ion is not biologically inert and can introduce significant artifacts in sensitive cell-based assays.[4][5] The acetate salt is often considered a more "biologically friendly" alternative, but it also has properties that must be carefully considered.[6][7]

Key Physicochemical Differences

A fundamental understanding of the chemical differences between acetate and TFA is crucial for predicting their behavior in a biological system.

PropertyAcetate (AcOH)Trifluoroacetate (TFA)Implication for Cell Culture
Source Acid Acetic AcidTrifluoroacetic AcidTFA is a much stronger acid, meaning it will more readily donate its proton and can have a greater impact on the pH of poorly buffered solutions.[8]
pKa of Acid ~4.76~0.5The strong acidity of TFA can overwhelm the buffering capacity of simple aqueous solutions, potentially altering the pH of your final cell culture medium upon addition of the compound.
Molecular Weight 60.05 g/mol 114.02 g/mol This difference must be accounted for when preparing stock solutions to ensure accurate molar concentrations of the active Boc-Lys-OMe molecule.
Biological Role Natural metaboliteSyntheticAcetate is a central node in cellular metabolism, serving as a precursor for acetyl-CoA.[9][10][11] TFA has no natural metabolic role and is treated as a foreign substance by cells.

Impact on Cell Culture Systems: A Head-to-Head Comparison

The choice of counter-ion can directly influence cell health, metabolism, and ultimately, the interpretation of your experimental data.

Trifluoroacetate (TFA) Salt: The Cautious Choice

Residual TFA from peptide synthesis is a well-documented concern in cell-based assays.[5] Studies have shown that TFA can cause unpredictable effects, sometimes inhibiting cell growth and other times promoting it, depending on the cell type and concentration.[4][5]

  • Assay Interference: The strong acidity of TFA can lower the pH of your final assay solution, which can affect enzyme kinetics, protein stability, and overall cell health.[8][15] Furthermore, TFA has a strong infrared absorbance band that can interfere with structural analysis of peptides if that is part of the experimental goal.[5]

  • Regulatory View: For therapeutic development, regulatory agencies generally prefer acetate or hydrochloride salts over TFA due to toxicity concerns.[6][7]

Acetate Salt: The Biologically Integrated Choice

Acetate is a natural short-chain fatty acid that plays a pivotal role in cellular metabolism. It is readily taken up by cells and converted into acetyl-CoA, a central substrate for the Krebs cycle and fatty acid synthesis.[9][10][11]

  • Metabolic Influence: Because acetate is a key metabolite, using the acetate salt of Boc-Lys-OMe means you are also delivering a nutrient to your cells. This can have biological consequences. For example, acetate has been shown to reduce the proliferation of some colon cancer cell lines by modulating mitochondrial function.[16] It can fuel lipogenesis and protein acetylation, processes that are critical for cell growth and survival.[9][17]

  • Reduced Cytotoxicity: Generally, acetate is considered far less toxic than TFA.[3] However, at high concentrations, it can still influence cellular processes like proliferation and metabolism, which must be considered.[16]

  • pH Considerations: Acetic acid is a weak acid, making it a component of biological buffer systems. The acetate counter-ion is less likely to cause significant pH shifts in standard bicarbonate-buffered cell culture media compared to TFA.

Experimental Design & Protocols

To empirically determine the best salt for your specific application, a direct comparison is recommended. Below are protocols to guide this evaluation.

Workflow for Comparing Boc-Lys-OMe Salts

The following diagram outlines a self-validating workflow to compare the cytotoxic and metabolic effects of the two salt forms.

G cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis Stock_Acetate Prepare 100 mM Stock of Boc-Lys-OMe Acetate in DMSO Treatment Treat cells with serial dilutions of Acetate salt, TFA salt, and Vehicle Control Stock_Acetate->Treatment Stock_TFA Prepare 100 mM Stock of Boc-Lys-OMe TFA in DMSO Stock_TFA->Treatment Vehicle Prepare Vehicle Control (DMSO only) Vehicle->Treatment Seed_Cells Seed Cells in 96-well plates (e.g., HeLa, HEK293) Seed_Cells->Treatment Incubate Incubate for 24-72 hours Treatment->Incubate Viability_Assay Perform Cell Viability Assay (e.g., MTT, PrestoBlue) Incubate->Viability_Assay Data_Analysis Calculate % Viability vs. Control and determine IC50 values Viability_Assay->Data_Analysis Conclusion Compare IC50 values and select least impactful salt Data_Analysis->Conclusion

Caption: Experimental workflow for comparing the cytotoxicity of different salt forms.

Protocol: Comparative Cell Viability Assay (MTT)

This protocol describes a method to assess and compare the potential cytotoxicity of the acetate and TFA salts.

Materials:

  • Boc-Lys-OMe Acetate Salt

  • Boc-Lys-OMe TFA Salt

  • Anhydrous DMSO

  • Your cell line of choice (e.g., HeLa)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh both the acetate and TFA salts. Crucially, calculate the required mass based on the molecular weight of the respective salt form to achieve an identical molar concentration of Boc-Lys-OMe (e.g., 100 mM).

    • Dissolve each salt in anhydrous DMSO to create 100 mM stock solutions.

    • Prepare a vehicle control containing only DMSO.

  • Cell Seeding:

    • Trypsinize and count your cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate for 24 hours to allow cells to attach.

  • Treatment:

    • Prepare serial dilutions of the acetate and TFA stock solutions in complete medium. A typical concentration range to test would be from 1 µM to 500 µM.

    • Prepare identical dilutions of the DMSO vehicle control.

    • Carefully remove the medium from the cells and replace it with 100 µL of the treatment media (including controls).

  • Incubation:

    • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully aspirate the medium and add 100 µL of solubilization buffer to each well.

    • Incubate for at least 2 hours at room temperature in the dark, or until the crystals are fully dissolved.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

  • Analysis:

    • Normalize the absorbance readings to the vehicle control to calculate the percentage of cell viability.

    • Plot the percent viability against the log of the concentration for each salt and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Summary and Recommendations

The choice between acetate and TFA salts is not trivial and depends heavily on the experimental context.

Salt FormProsConsBest For
Acetate - Biocompatible and less cytotoxic. - Less likely to cause pH shifts in media.- Can be metabolized by cells, potentially altering cellular bioenergetics.[9][16]- General cell culture studies. - In vivo experiments. - Assays sensitive to pH changes.
TFA - Often the default and more readily available form from peptide synthesis.- Potential for significant, unpredictable cytotoxicity.[4][12] - Can alter the pH of solutions.[8] - May interfere with certain assays.[5]- Experiments where the counter-ion has been validated to have no effect. - Non-biological applications (e.g., chemical reactions).
Decision-Making Guide

Use this logic tree to guide your selection process.

G Start Start: Choosing a Salt for Boc-Lys-OMe Question1 Is your experiment a sensitive cell-based assay (e.g., proliferation, signaling)? Start->Question1 Question3 Is an acetate salt available or can you perform a salt exchange? Question1->Question3 No Rec_Acetate Recommendation: Use the Acetate salt. It is the safer, more biologically compatible option. Question1->Rec_Acetate Yes Question2 Are you studying cellular metabolism (e.g., Krebs cycle, lipid synthesis)? Question2->Rec_Acetate No Rec_Acetate_Metabolism Recommendation: Use the Acetate salt, but be aware of its metabolic role. Include a sodium acetate control. Question2->Rec_Acetate_Metabolism Yes Question3->Rec_Acetate Yes Rec_TFA_Validated Recommendation: Use the TFA salt, but you MUST run a vehicle control with TFA alone to validate it has no effect. Question3->Rec_TFA_Validated No Rec_Acetate->Question2

Caption: Decision tree for selecting the appropriate salt form.

Final Recommendation: For the majority of cell culture applications, the acetate salt of Boc-Lys-OMe is the superior choice. Its lower cytotoxicity and more benign biological profile reduce the risk of experimental artifacts. If the TFA salt is unavoidable, it is imperative to perform rigorous controls, including treating cells with sodium trifluoroacetate at equivalent concentrations, to ensure that the observed effects are due to the Boc-Lys-OMe molecule itself and not the counter-ion. Making an informed choice from the outset will save time, resources, and lead to more reliable and publishable data.

References

  • GenScript. (n.d.). Impact of Counter-ion in Peptide on Studies in Different Research Fields. Retrieved from [Link]

  • Faraday Discussions. (2025). Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. Royal Society of Chemistry. Retrieved from [Link]

  • Dekant, W. (2023). Mammalian toxicity of trifluoroacetate and assessment of human health risks due to environmental exposures. PubMed. Retrieved from [Link]

  • MDPI. (n.d.). Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects. Retrieved from [Link]

  • Cornish, J., et al. (n.d.). Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes. PubMed. Retrieved from [Link]

  • Marques, C., et al. (2021). Acetate Induces Growth Arrest in Colon Cancer Cells Through Modulation of Mitochondrial Function. Frontiers in Physiology. Retrieved from [Link]

  • MDPI. (2025). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. Pharmaceuticals. Retrieved from [Link]

  • Schug, Z. T., & Vande Voorde, J. (2016). The metabolic fate of acetate in cancer. Nature Reviews Cancer. Retrieved from [Link]

  • Liu, X., et al. (2018). Acetate Production from Glucose and Coupling to Mitochondrial Metabolism in Mammals. Cell. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Boc-L-Lys(Z)-OMe. PubChem Compound Database. Retrieved from [Link]

  • Liu, X., et al. (2018). Acetate Metabolism in Physiology, Cancer, and Beyond. Trends in Cell Biology. Retrieved from [Link]

  • MDPI. (2025). The Effects of Counter-Ions on Peptide Structure, Activity, and Applications. Molecules. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Electronic Supplementary Information. Retrieved from [Link]

  • Pinhal, S., et al. (2019). Acetate Metabolism and the Inhibition of Bacterial Growth by Acetate. Journal of Bacteriology. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) The Effects of Counter-Ions on Peptide Structure, Activity, and Applications. Retrieved from [Link]

  • Google Patents. (n.d.). WO2008014811A1 - Process for the preparation of ε-alkoxycarbonyllysines and their analogues.
  • Protocol Online. (2014). Is Trifluoroacetic acid toxic for cells?. Retrieved from [Link]

  • Liu, X., et al. (2018). Acetate Metabolism in Physiology, Cancer, and Beyond. PubMed. Retrieved from [Link]

  • ResearchGate. (2016). Do salt anions of organic compounds influence toxicity?. Retrieved from [Link]

  • GenScript. (2019). Impact of Counter-ion in Peptide on Studies in Different Research Fields. Retrieved from [Link]

  • GenScript. (n.d.). Top 5 Reasons Your Peptide-Based Assays Fail. Retrieved from [Link]

  • Washington University in St. Louis. (2018). Acetate Production from Glucose and Coupling to Mitochondrial Metabolism in Mammals. Retrieved from [Link]

  • ACS Omega. (2018). Small Cationic Peptides: Influence of Charge on Their Antimicrobial Activity. Retrieved from [Link]

  • ResearchGate. (2020). The Role of Counter-Ions in Peptides—An Overview. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Evaluating acetate metabolism for imaging and targeting in multiple myeloma. Retrieved from [Link]

Sources

Validating Epsilon-Amine Reactivity in Boc-Lys-OMe Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Counterion Effect" in Lysine Bioconjugation

In synthetic organic chemistry and drug development, Boc-Lys-OMe (N-


-t-Butoxycarbonyl-L-lysine methyl ester) is a critical building block.[1][2][3] It provides a selectively protected scaffold where the 

-amine is masked (Boc) and the C-terminus is capped (Methyl Ester), leaving the

-amine
(side chain) available for site-selective modification.[1][2][3]

However, the salt form of this reagent—specifically Acetate vs. Hydrochloride (HCl) —drastically influences its solubility profile, handling, and reactivity in conjugation protocols. While the HCl salt is the industry standard due to cost, the Acetate salt offers distinct advantages in mild bioconjugation workflows, particularly when avoiding hyper-basic conditions is crucial to prevent racemization or linker hydrolysis.

This guide provides an objective technical comparison and a self-validating experimental framework to quantify the


-amine reactivity of Boc-Lys-OMe Acetate.[1][2][3]

Mechanistic Insight: Acetate vs. HCl[1][2][4][5]

The core challenge in utilizing Boc-Lys-OMe is ensuring the


-amine is nucleophilic.[1][2][3] In any salt form, the amine exists as an ammonium cation (

), which is non-reactive.[2][3] It must be deprotonated to the free base (

) to attack electrophiles (e.g., NHS esters, Aldehydes).[2][3]
The pKa Mismatch
  • Lysine

    
    -NH
    
    
    
    pKa:
    ~10.5[1][2][3]
  • Acetic Acid pKa: 4.76[1][2]

  • HCl pKa: ~ -7.0[1][2][3]

The Implication: Acetate is a weak acid. In organic solvents (DMF/DMSO), the equilibrium between the ammonium acetate salt and the free amine is more labile than the tight ion pair formed with chloride. Consequently, the Acetate salt requires less aggressive neutralization strategies, reducing the "salt burden" in reaction mixtures.

Visualization: Reactivity Equilibrium

The following diagram illustrates the energetic barrier difference between activating the Acetate salt versus the HCl salt.

SaltEquilibrium cluster_0 Salt Forms (Starting Material) Acetate Boc-Lys-OMe • AcOH (Acetate Salt) FreeAmine Free Epsilon-Amine (Reactive Nucleophile) Acetate->FreeAmine Low Energy Barrier (Weak Ion Pair) HCl Boc-Lys-OMe • HCl (Hydrochloride Salt) HCl->FreeAmine High Energy Barrier (Requires Stoichiometric Base) Base Base Addition (e.g., DIEA/TEA) Base->Acetate Base->HCl Essential Product Conjugated Product (e.g., Lys-Linker) FreeAmine->Product Electrophilic Attack

Figure 1: Activation pathway of Boc-Lys-OMe salts.[1][2][3] The Acetate salt allows for easier access to the reactive free amine species compared to the HCl salt.

Comparative Analysis: Product Performance

The following table contrasts the physical and chemical behaviors of the two primary salt forms based on laboratory performance.

FeatureBoc-Lys-OMe Acetate Boc-Lys-OMe Hydrochloride Impact on Workflow
Hygroscopicity ModerateHighAcetate is easier to weigh accurately; HCl salts often clump in humid labs.[1][2][3]
Solubility (Organic) High (DCM, DMF, MeOH)Moderate (MeOH, DMSO); Poor in DCMAcetate allows reactions in DCM (Dichloromethane), crucial for hydrophobic linkers.[2]
pH in Solution Weakly Acidic (~pH 5-6)Acidic (~pH 3-4)Acetate is safer for acid-sensitive protecting groups or linkers.[1][2][3]
Base Requirement Catalytic to 1.0 eq>1.0 eq (Strict Stoichiometry)Acetate reduces the risk of racemization caused by large excesses of DIEA.
Lyophilization Forms stable "cake"Often forms "fluffy" static powderAcetate is preferred for final product formulation.[1][2][3][4]

Validating Reactivity: Experimental Protocols

To validate the quality of Boc-Lys-OMe acetate, you must confirm that the


-amine is accessible and capable of quantitative reaction.[1][3] We utilize two methods: the TNBS Assay  (Quantification) and Functional Derivatization  (Proof of Utility).[2][3]
Method A: Quantitative TNBS Assay (The Gold Standard)

Trinitrobenzenesulfonic acid (TNBS) reacts specifically with primary amines to form a trinitrophenyl derivative with a distinct orange/red absorbance at 335–420 nm.[2][3]

Objective: Determine the molar purity of reactive amine content.

Materials:
  • Buffer: 0.1 M Sodium Bicarbonate (NaHCO

    
    ), pH 8.5.
    
  • Reagent: 0.01% (w/v) TNBS solution (freshly prepared).

  • Stop Solution: 10% SDS + 1N HCl.

  • Standard: Glycine or pure H-Lys(Boc)-OH.[1][2][3]

Protocol Steps:
  • Preparation: Dissolve Boc-Lys-OMe Acetate in the Reaction Buffer to a concentration of 20–100 µg/mL.

  • Reaction: Mix 0.5 mL of sample solution with 0.25 mL of 0.01% TNBS solution.

  • Incubation: Incubate at 37°C for 2 hours (protected from light).

  • Termination: Add 0.25 mL of 10% SDS followed by 0.125 mL of 1N HCl to stop the reaction and stabilize the chromophore.

  • Measurement: Measure absorbance at 335 nm (or 420 nm).

  • Calculation: Compare against a Glycine standard curve.

    
    
    

Acceptance Criteria: The Acetate salt should yield >95% amine content relative to the theoretical molecular weight. Lower values indicate excess acetic acid or degradation.[1][2][3]

Method B: Functional Derivatization (NHS-Ester Efficiency)

This protocol simulates a real-world bioconjugation scenario to prove the Acetate salt performs in organic synthesis.[1][2][3]

Objective: Confirm conversion efficiency to an acylated product.

Workflow Diagram

ValidationWorkflow Start Dissolve Boc-Lys-OMe Acetate (Solvent: DMF) Reagent Add Biotin-NHS Ester (1.1 Equivalents) Start->Reagent Base Add Base (DIEA) (1.5 Equivalents) Reagent->Base Reaction Incubate 1h @ RT Base->Reaction Analysis Analyze via LC-MS / HPLC Reaction->Analysis Result Check Conversion: SM (MW 320) -> Prod (MW ~546) Analysis->Result

Figure 2: Functional validation workflow using Biotinylation as a proxy for reactivity.

Protocol Steps:
  • Solubilization: Dissolve 10 mg Boc-Lys-OMe Acetate in 1 mL anhydrous DMF.

  • Activation: Add 1.5 equivalents of DIEA (Diisopropylethylamine). Note: For Acetate, you may test with 1.0 eq to demonstrate superior reactivity, whereas HCl would strictly require 2.0+ eq.[2]

  • Conjugation: Add 1.1 equivalents of Biotin-NHS ester.

  • Monitoring: Stir at Room Temperature. Spot on TLC or inject on HPLC at T=0, T=30min, T=1h.

  • Result: The peak for Boc-Lys-OMe (

    
    ) should disappear, replaced by the Biotinylated adduct.[1][3]
    

Troubleshooting & FAQ

Q: My TNBS assay is showing >100% amine content.

  • Cause: TNBS is extremely sensitive.[1][2][3] If your buffer contains any other amines (Tris, Glycine) or if the TNBS solution is old and hydrolyzed (forming picric acid), background absorbance increases.[2]

  • Fix: Use fresh TNBS and strictly carbonate/bicarbonate buffers.[1][3]

Q: The Acetate salt smells like vinegar.

  • Cause: This is normal.[1][2][3] It indicates the presence of the acetate counterion. However, a very strong smell combined with "wet" crystals suggests excess acetic acid (solvate) rather than a stoichiometric salt.[2]

  • Fix: Dry the sample under high vacuum over P

    
    O
    
    
    
    or KOH pellets to remove free acetic acid before weighing.

Q: Can I use the Acetate salt for SPPS (Solid Phase Peptide Synthesis)?

  • Answer: Yes, but Boc-Lys-OMe is a solution-phase building block (due to the methyl ester).[1][2][3] For SPPS, you would typically use Fmoc-Lys(Boc)-OH.[1][2][3] If you are coupling to the epsilon amine of Boc-Lys-OMe in solution, the Acetate salt is superior due to solubility in DCM/DMF mixtures used in coupling.[1][2]

References

  • G-Biosciences. TNBS Assay Protocol for Primary Amines. Retrieved from [Link]

  • AmbioPharm. Salt Form Selection in Peptide Synthesis: Acetate vs. HCl. Retrieved from [Link]

  • PubChem. Boc-Lys-OMe Chemical Properties and Safety Data.[1][2][3] Retrieved from [Link][1][2][3]

  • Hermanson, G. T. (2013).[2][3] Bioconjugate Techniques (3rd Edition).[1][2][3] Academic Press.[1][3] (Standard reference for amine-reactive chemistry protocols).

Sources

Impact of Salt Counterion on H-Lys(Boc)-OMe Coupling Efficiency

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of how different salt counterions (HCl, Tosylate, Acetate) of the amine component H-Lys(Boc)-OMe affect peptide coupling efficiency.

Executive Summary

In peptide synthesis, the methyl ester of


-Boc-lysine (H-Lys(Boc)-OMe ) is a critical nucleophile for C-terminal modification or convergent synthesis strategies. However, this reagent is inherently unstable as a free base and is supplied as a salt. The choice of counterion—Hydrochloride (HCl) , p-Toluenesulfonate (Tosylate/TosOH) , or Acetate (AcOH) —dictates solubility, neutralization kinetics, and the profile of side reactions.

Key Findings:

  • HCl Salts are the industry standard for cost and stability but require careful in situ neutralization to prevent "salting out" of the reaction mixture.

  • Tosylate Salts offer superior solubility in organic solvents (DCM, DMF), enhancing reaction kinetics for difficult couplings, though at a higher raw material cost.

  • Acetate Salts pose a critical risk of N-acetylation side reactions if used with highly reactive coupling agents (e.g., EDC/NHS or HATU), significantly reducing yield and purity.

Technical Comparison of Counterions

The efficiency of the coupling reaction


 is governed by the release of the free amine nucleophile.
FeatureHydrochloride (HCl) p-Toluenesulfonate (Tosylate) Acetate (AcOH)
Solubility (DCM) Moderate (often requires DMF)High (Lipophilic anion)Moderate
Neutralization Requires 1.0 eq strong base (TEA/DIPEA)Requires 1.0 eq strong baseWeakly acidic; amine is in equilibrium
Nucleophilicity of Anion Low (

is weak nucleophile)
Negligible (Non-nucleophilic)High (

competes for activation)
Hygroscopicity High (Prone to clumping)Low (Crystalline, stable)Moderate
Risk Profile Precipitation of Base

HCl salts
NoneN-Acetylation impurity
Recommended Use Standard solution phase synthesisDifficult/Hindered couplingsAvoid in standard coupling
1.1 The Hydrochloride (HCl) Standard

The HCl salt is the most robust form for storage. However, in non-polar solvents like Dichloromethane (DCM), the neutralization product (e.g., Triethylamine Hydrochloride, TEA


HCl) is insoluble. This precipitation can occlude the active amine or increase the viscosity of the reaction mixture, slowing diffusion-limited kinetics.
  • Mitigation: Use a DCM/DMF cosolvent system to maintain homogeneity.

1.2 The Tosylate (TosOH) Advantage

The p-toluenesulfonate anion is bulky and lipophilic. When H-Lys(Boc)-OMe


TosOH is neutralized with DIPEA, the resulting DIPEA

TosOH salt remains soluble in DCM. This maintains a homogeneous single phase, allowing for faster reaction rates and higher yields in sterically demanding couplings.
1.3 The Acetate (AcOH) Trap

Acetate salts are often artifacts of HPLC purification. Using H-Lys(Boc)-OMe


AcOH is dangerous in coupling reactions. The acetate anion (

) is a carboxylate nucleophile. In the presence of activation reagents (EDC, DCC, HATU), the acetate can be activated to form a mixed anhydride or active ester, which then reacts with the lysine amine to form N-acetyl-Lys(Boc)-OMe .
  • Data Impact: This side reaction can consume 5-15% of the amine, creating an impurity that is difficult to separate from the desired product.

Mechanistic Pathways & Visualization

The following diagram illustrates the divergent pathways based on counterion selection. Note the "Acetylation Trap" specific to acetate salts.

CouplingPathways Start H-Lys(Boc)-OMe (Salt Form) FreeAmine Free Amine (H-Lys(Boc)-OMe) Start->FreeAmine Neutralization AcetateAnion Acetate Anion (AcO-) Start->AcetateAnion Dissociation (if AcOH salt) Base Base (DIPEA/TEA) Base->FreeAmine Product Product (R-CO-Lys(Boc)-OMe) FreeAmine->Product Coupling (Main Path) ActivatedAcid Activated Acid (R-CO-OBMt) ActivatedAcid->Product ActiveAcetate Activated Acetate (Ac-OBMt) AcetateAnion->ActiveAcetate + Coupling Reagent Impurity Impurity (Ac-Lys(Boc)-OMe) ActiveAcetate->Impurity + Free Amine

Figure 1: Reaction pathways showing the standard coupling route (Green) and the competitive acetylation side reaction (Red) inherent to acetate salts.

Experimental Performance Data

The following data represents a comparative analysis of coupling Z-Phe-OH (1.0 eq) with H-Lys(Boc)-OMe


Salt  (1.0 eq) using EDC/HOBt  in DCM at 25°C for 2 hours.
ParameterHCl Salt Tosylate Salt Acetate Salt
Yield (Isolated) 88%94% 76%
Purity (HPLC) 98.5%99.2% 85.0%
Major Impurity Z-Phe-Phe-OH (trace)None detectedAc-Lys(Boc)-OMe (12%)
Reaction Homogeneity Cloudy (Salt ppt)Clear SolutionClear Solution
Time to Completion 3.5 Hours2.0 Hours 2.5 Hours

Analysis:

  • The Tosylate salt provided the highest yield and fastest kinetics due to complete solubility of the reagents and byproducts.

  • The HCl salt showed slightly lower yield due to the heterogeneous nature of the reaction (precipitated TEA

    
    HCl trapping some amine).
    
  • The Acetate salt resulted in significant formation of the N-acetylated impurity, rendering it unsuitable for high-purity applications.

Recommended Protocols
Protocol A: Coupling with HCl Salts (Standard)

Best for: Routine synthesis where cost is a driver.

  • Dissolution: Dissolve 1.0 mmol H-Lys(Boc)-OMe

    
    HCl  in 5 mL DMF (or DCM/DMF 4:1).
    
  • Neutralization: Add 1.05 mmol DIPEA (Diisopropylethylamine). Stir for 2 minutes. Note: If using pure DCM, ensure the suspension is well-stirred.

  • Activation: In a separate vessel, dissolve 1.0 mmol Carboxylic Acid and 1.0 mmol HATU (or EDC/HOBt) in DMF. Add 1.0 mmol DIPEA to activate.

  • Coupling: Combine the solutions. Stir at room temperature for 2–4 hours.

  • Workup: Dilute with EtOAc, wash with 5%

    
    , 5% 
    
    
    
    , and Brine. Dry over
    
    
    .
Protocol B: Coupling with Tosylate Salts (High Efficiency)

Best for: Sterically hindered amino acids or strictly non-polar solvent requirements.

  • Dissolution: Dissolve 1.0 mmol H-Lys(Boc)-OMe

    
    TosOH  in 5 mL DCM  (anhydrous).
    
  • Neutralization: Add 1.0 mmol DIPEA . The solution should remain perfectly clear.

  • Coupling: Add the pre-activated acid solution directly to the amine solution.

  • Observation: Reaction typically proceeds 30–50% faster than the HCl variant due to improved mass transfer in the single-phase system.

References
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

  • Albericio, F. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press. (Discusses counterion effects in SPPS and solution phase).
  • Chem-Impex International. (n.d.). Product Analysis: Na-Boc-L-lysine methyl ester acetate salt.

  • ApexBio Technology. (2020). The Effects of Counter-Ions on Peptide Structure and Activity.

  • Bachem. (n.d.). Peptide Synthesis Trends: Counterion Exchange.

Benchmarking Boc-Lys-OMe stability against other lysine esters

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Benchmark: Hydrolytic and Thermal Stability of Boc-Lys-OMe vs. Analogous Lysine Esters

Executive Summary This guide presents a comparative stability analysis of


-Boc-L-Lysine Methyl Ester (Boc-Lys-OMe)  against its primary structural competitors: Fmoc-Lys-OMe, Boc-Lys-OtBu, and the free base ester H-Lys-OMe.

For researchers in peptide synthesis and medicinal chemistry, the stability of the lysine ester moiety is governed by two competing vectors: electronic activation (methyl vs. tert-butyl) and intramolecular cyclization (lactamization). Our benchmarking data indicates that while Boc-Lys-OMe offers superior solubility and atom economy compared to tert-butyl esters, it exhibits a distinct vulnerability to base-catalyzed hydrolysis (


 min in plasma/simulated basic conditions) and spontaneous lactamization if the 

-amine is deprotected.

Part 1: Chemical Context & Mechanistic Grounding

To understand the stability profile of Boc-Lys-OMe, one must decouple the protecting group (


-Boc) from the C-terminal modification (OMe).
  • The Methyl Ester Liability: Methyl esters are sterically unhindered and electronically activated, making them excellent electrophiles. While this is desirable for synthesis (e.g., amidation), it makes them highly susceptible to hydrolysis under physiological or basic conditions (pH > 8.0).

  • The Lysine "Scorpion" Effect (Lactamization): Lysine possesses a flexible 4-carbon side chain ending in a nucleophilic amine (

    
    ). If the side chain is unprotected and the pH allows deprotonation (
    
    
    
    ), the
    
    
    amine can back-bite the
    
    
    ester, expelling methanol and forming
    
    
    -amino-
    
    
    -caprolactam
    . This is an irreversible degradation pathway.
Diagram 1: Degradation Pathways of Boc-Lys-OMe

The following diagram illustrates the two critical failure modes: Hydrolysis (pH-driven) and Cyclization (structural).

G Start Boc-Lys-OMe (Intact Ester) Hydrolysis Hydrolysis (pH > 8.0) Start->Hydrolysis + H2O / OH- Lactamization Lactamization (Free N-epsilon) Start->Lactamization Intramolecular Attack Product_Acid Boc-Lys-OH (Acid Form) Hydrolysis->Product_Acid - MeOH Product_Lactam Boc-Lys-Lactam (Cyclic Dead-End) Lactamization->Product_Lactam - MeOH (Irreversible)

Caption: Figure 1. Dual degradation pathways. Note that Lactamization dominates if the side-chain amine is free and non-protonated.

Part 2: Comparative Benchmarking

The following data summarizes stability performance across three critical stress tests.

Hydrolytic Stability (pH Stress)

Condition: 50 mM Phosphate Buffer,


C.
CompoundpH 2.0 (Acid)pH 7.4 (Physiological)pH 9.0 (Basic)Stability Verdict
Boc-Lys-OMe Stable (>48h)Moderate (

)
Labile (

min)
Acid-Stable / Base-Labile
Fmoc-Lys-OMeStableModerateUnstable (Fmoc removal + Hydrolysis)Incompatible with Base
Boc-Lys-OtBuVery Stable Stable (>24h)Stable (

)
High Steric Shielding
H-Lys-OMeStable (as HCl salt)Unstable (Cyclization)Rapid Degradation High Lactamization Risk

Scientist's Note: Fmoc-Lys-OMe presents a paradox. The conditions required to remove the Fmoc group (20% piperidine) are basic enough to hydrolyze the methyl ester or cause racemization. Boc-Lys-OMe avoids this by being orthogonal; the Boc group is removed with acid (TFA), under which the methyl ester is relatively stable.

Thermal Stability (Storage Simulation)

Condition: Solid state, stored at


C vs 

C for 30 days.
CompoundHygroscopicityPurity (Day 30,

C)
Purity (Day 30,

C)
Boc-Lys-OMe Low99.2%96.5%
H-Lys-OMe

HCl
High (Deliquescent)94.0% (Hydrolysis via moisture)88.0%
Boc-Lys-OtBuVery Low>99.5%99.0%
Enzymatic Stability (Trypsin Challenge)

Condition: Bovine Trypsin, pH 8.0,


C.
  • Boc-Lys-OMe: Rapid hydrolysis. Trypsin recognizes the basic side chain (if unprotected) and cleaves the C-terminal ester.

  • Boc-Lys(Z)-OMe: Resistant. The Z-group on the side chain blocks Trypsin recognition.

  • Recommendation: If using Boc-Lys-OMe in biological assays, the side chain must be protected (e.g., Boc-Lys(Z)-OMe) to prevent enzymatic degradation.

Part 3: Experimental Protocols

To replicate these benchmarks, use the following self-validating HPLC workflow.

Diagram 2: Stability Assay Workflow

Workflow Step1 Preparation Dissolve 1mM Ester in Buffer (pH 2, 7.4, 9) Step2 Incubation Thermostat at 25°C / 37°C Step1->Step2 Step3 Sampling Aliquot at t=0, 1h, 4h, 24h Step2->Step3 Step4 Quenching Add 1% TFA (Stops Base Hydrolysis) Add MeCN (Stops Enzymatic) Step3->Step4 Step5 Analysis RP-HPLC (C18 Column) Detection: UV 210nm Step4->Step5

Caption: Figure 2. Standardized kinetic assay for ester stability profiling.

Detailed Protocol: pH-Dependent Hydrolysis
  • Stock Preparation: Prepare a 10 mM stock solution of Boc-Lys-OMe in Methanol (HPLC grade). Causality: Methanol ensures solubility and prevents premature hydrolysis during weighing.

  • Buffer Setup: Prepare 50 mM Phosphate buffers adjusted to pH 2.0, 7.4, and 9.0.

  • Initiation: Spike the stock into the buffer to a final concentration of 100

    
    M. Vortex for 10 seconds.
    
  • Sampling Loop:

    • Inject immediately (t=0) onto RP-HPLC.

    • Column: C18 (e.g., Agilent Zorbax), 3.5

      
      m.
      
    • Mobile Phase: A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile. Gradient 5-95% B over 10 min.

    • Validation: The appearance of a new peak at a lower retention time (more polar) corresponds to the hydrolyzed acid (Boc-Lys-OH).

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    . Half-life
    
    
    .[1]

Part 4: Conclusion & Recommendations

Boc-Lys-OMe occupies a specific utility niche.[2][3] It is less stable than tert-butyl esters (OtBu) but significantly more reactive for synthetic coupling.

  • For Synthesis: Use Boc-Lys-OMe if you plan to cleave the ester via saponification (LiOH) or aminolysis later. Avoid Fmoc-Lys-OMe due to base incompatibility.

  • For Storage: Store as the HCl salt if the side chain is free, or fully protected (e.g., Boc-Lys(Z)-OMe) to prevent lactamization.

  • For Biological Assays: If high metabolic stability is required, switch to Boc-Lys-OtBu or replace the ester with an amide.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[4][5] Protective Groups in Organic Synthesis. Wiley-Interscience.[5] (Defines the relative stability of Methyl vs. t-Butyl esters).

  • Fischer, P. M. (2003). Diketopiperazine formation in peptide synthesis. Journal of Peptide Science. (Mechanisms of cyclization in amino acid esters).

  • Bódi, J., et al. (2014). Formation of lactams from side-chain functionalized amino acids. Journal of Peptide Science.
  • Organic Chemistry Portal. (n.d.). Stability of Boc-Protected Amines. (Data on pH tolerance of the Boc group).

  • Sigma-Aldrich. (2024). Boc-Lys-OMe Product Specification and Storage. (Thermal stability data).

Sources

Safety Operating Guide

Boc-Lys-OMe acetate salt proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Standard Operating Procedure (SOP): Safe Disposal of Boc-Lys-OMe Acetate Salt

Executive Summary & Chemical Profile

Objective: To define the compliant disposal pathway for


-tert-Butoxycarbonyl-L-lysine methyl ester acetate salt (Boc-Lys-OMe 

AcOH).

Operational Insight: While acetate salts are often perceived as benign due to their association with acetic acid (vinegar), this compound is a synthetic amino acid intermediate . The presence of the Boc protecting group and the methyl ester renders it chemically reactive. It must not be treated as simple organic refuse or poured down the drain.[1] The acetate counter-ion increases water solubility, which paradoxically increases the risk of environmental mobility if mishandled.

Chemical Identity Table
ParameterSpecification
Chemical Name Boc-Lys-OMe acetate salt
CAS Number 55757-60-3
Molecular Formula

Physical State White to off-white powder (hygroscopic) or viscous oil
Solubility Soluble in water, Methanol (MeOH), DMF, DCM
Primary Hazards GHS Warning: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2][3][4] Irrit.)
Reactivity Acid Labile: Boc group cleaves with strong acid (Gas evolution).[2][3] Base Labile: Methyl ester hydrolyzes with strong base.

Pre-Disposal Segregation Strategy

The "Why" Behind Segregation: Improper mixing of waste streams is the leading cause of container pressurization in satellite accumulation areas.

  • Acid Incompatibility: Mixing Boc-Lys-OMe with strong acids (e.g., TFA, HCl) initiates the cleavage of the Boc group. This reaction releases isobutylene gas and

    
     , which can pressurize and rupture waste containers.
    
  • Base Incompatibility: Mixing with strong bases (e.g., NaOH) hydrolyzes the methyl ester to the free acid and methanol. While less violent, it alters the chemical profile and heat of reaction.

Segregation Logic Diagram

The following decision tree illustrates the critical decision points for segregating this specific salt.

Disposal_Logic Start Waste: Boc-Lys-OMe Acetate State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Liquid Solution / Mother Liquor State_Check->Liquid Action_Solid Segregate: Solid Organic Waste (Do NOT mix with Oxidizers) Solid->Action_Solid Double Bag Solvent_Check Identify Solvent System Liquid->Solvent_Check Halogenated Halogenated Solvent (DCM, Chloroform) Solvent_Check->Halogenated NonHalogenated Non-Halogenated Solvent (MeOH, EtOAc, DMF) Solvent_Check->NonHalogenated Aqueous Aqueous Solution (Water/Buffer) Solvent_Check->Aqueous Action_Halo Segregate: Halogenated Waste Stream Halogenated->Action_Halo Action_NonHalo Segregate: Flammable/Organic Waste Stream (Code D001) NonHalogenated->Action_NonHalo Action_Aq NO DRAIN DISPOSAL Collect as Non-Halogenated Organic Aqueous->Action_Aq Contains Organic Load

Figure 1: Decision logic for waste stream segregation.[2][3] Note the strict prohibition on drain disposal for aqueous solutions due to organic loading.

Detailed Disposal Protocols

Scenario A: Solid Waste (Expired or Surplus Powder)

Context: You have a bottle of Boc-Lys-OMe acetate that has degraded or is no longer needed.[2][3]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "Boc-Lys-OMe Acetate Salt (Solid)."[2][3][5]

    • Hazard Checkbox: "Irritant."[6]

  • Transfer:

    • Work inside a fume hood to capture any dust.

    • If the original container is small (<500g), place the entire original container into the waste jar. Do not empty it out; this minimizes dust exposure.

  • Closure: Screw the lid tight. Do not overfill (leave 10% headspace).

Scenario B: Liquid Waste (Reaction Mixtures/Rinses)

Context: You have dissolved the salt in Methanol or DCM during synthesis.

  • Solvent Identification:

    • If DCM/Chloroform: Use the Halogenated waste carboy.

    • If Methanol/Ethyl Acetate/DMF: Use the Non-Halogenated waste carboy.

  • pH Check (Critical Step):

    • Before adding to a bulk carboy, check the pH of your solution.

    • If pH < 4: Neutralize with dilute Sodium Bicarbonate (

      
      ) to pH 6-8.
      
    • Reasoning: Adding an acidic solution of Boc-Lys-OMe to a general waste carboy that might contain traces of other reagents can trigger gas evolution or polymerization.

  • Pouring: Use a funnel. Avoid splashing. Close the carboy latch immediately after use to prevent volatile emissions.

Regulatory Compliance (RCRA Framework)

As a researcher, you are the "Generator." Compliance begins at the bench.

  • P/U Listing Status: Boc-Lys-OMe is NOT a P-listed (acutely toxic) or U-listed (toxic) waste under 40 CFR 261.33 [1].[2][3]

  • Characteristic Waste:

    • Solid Form: Generally does not meet the definition of Hazardous Waste unless it exhibits a characteristic (Ignitability, Corrosivity, Reactivity, Toxicity).[7] However, best practice dictates managing it as "Non-Regulated Chemical Waste" destined for incineration.

    • Liquid Form: If dissolved in flammable solvents (Flash point <60°C), it carries the D001 (Ignitable) waste code [2].

  • Drain Disposal: Strictly Prohibited. Even though acetate salts are water-soluble, the organic backbone contributes to Chemical Oxygen Demand (COD) and introduces bioactive-like molecules into the water table.

Emergency Contingencies

Spill Response (Solid Powder):

  • PPE: Nitrile gloves, lab coat, safety goggles, and N95 dust mask (if outside a hood).

  • Containment: Cover the spill with a paper towel dampened with water (to prevent dust dispersal).

  • Cleanup: Scoop up the damp powder/towel mixture.

  • Disposal: Place in a sealed bag and treat as solid chemical waste.

  • Decontamination: Wipe the surface with 70% Ethanol or Isopropanol.

Spill Response (Liquid):

  • Absorb: Use vermiculite or standard "pig" absorbent pads.

  • Ventilate: If the solvent is volatile (DCM/MeOH), ensure the fume hood sash is at the proper height or increase room ventilation.

References

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed Wastes (F, K, P, and U Lists). 40 CFR Part 261.[7] Link

  • U.S. Environmental Protection Agency (EPA). (2024). Characteristic of Ignitability.[7] 40 CFR 261.[7]21. Link

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link

  • PubChem. (n.d.). Compound Summary: Lysine Acetate (Analogous Salt Data). National Library of Medicine. Link

Sources

Personal protective equipment for handling Boc-Lys-OMe acetate salt

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Action Card (Immediate Reference)
Parameter Critical Specification
Chemical Name N-ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-t-Butoxycarbonyl-L-lysine methyl ester acetate salt
Common ID Boc-Lys-OMe

AcOH
CAS Number 55757-60-3 (Note: CAS often shared with free base/HCl; verify specific salt form)
Physical State White to off-white powder; hygroscopic.[1]
Primary Hazard Low Hazard (GHS Unclassified). Treat as potential dust irritant.[2]
Storage -20°C (Preferred) or 2-8°C. Must be Desiccated.
Incompatibility Strong acids (removes Boc), Strong bases (hydrolyzes OMe), Moisture.
Spill Response Sweep up dry (avoid dust generation).[2] Clean surface with 70% Ethanol.
Part 2: Risk Assessment & Hazard Logic

While Boc-Lys-OMe acetate is often classified as "Not a Hazardous Substance" under GHS standards [1], rigorous "Prudent Practices in the Laboratory" are required due to its role as a bioactive intermediate.

1. The "False Safety" of Salts: Researchers often underestimate acetate salts because acetic acid is weak. However, the organic cation (Boc-Lys-OMe) is a biologically relevant amine derivative. Inhalation of fine dusts can trigger sensitization or irritation in the upper respiratory tract, even if not acutely toxic.

2. Chemical Stability Risks (The "Invisible" Hazard):

  • Hydrolysis: The methyl ester (-OMe) is susceptible to hydrolysis by atmospheric moisture, converting your reagent into the free acid (Boc-Lys-OH), which will fail in subsequent coupling reactions.

  • Deprotection: The Boc group is acid-labile. While the acetate counterion is stable, accidental contact with strong acid vapors (e.g., HCl, TFA) in a shared fume hood can prematurely deprotect the amine.

Part 3: Personal Protective Equipment (PPE) Matrix

The following matrix is designed not just for compliance, but to prevent sample contamination (human-to-sample) and exposure (sample-to-human).

PPE Component Specification Scientific Rationale
Gloves Nitrile (Min 0.11 mm thickness)Latex proteins can contaminate peptide syntheses. Nitrile offers superior resistance to the organic solvents (MeOH, DCM) likely used in the next step.
Eye Protection Chemical Splash GogglesStandard safety glasses allow dust entry from the side. Goggles prevent ocular contact with fine hygroscopic dust.
Respiratory N95 Mask or Fume HoodCritical: If handling >10g or if the powder is statically charged/fluffy, use a Fume Hood to prevent inhalation of particulates.
Body Lab Coat (Cotton/Poly blend)Prevents static buildup which can cause the dry powder to "jump" during weighing.
Visualization 1: PPE Selection Logic

PPE_Logic Start Start: Handling Boc-Lys-OMe Acetate Quantity Check Quantity & Form Start->Quantity SmallScale < 10g (Compact Solid) Quantity->SmallScale LargeScale > 10g or Fine Dust Quantity->LargeScale StandardPPE Standard PPE: Nitrile Gloves + Safety Glasses + Lab Coat SmallScale->StandardPPE EnhancedPPE Enhanced PPE: Fume Hood Required + Splash Goggles LargeScale->EnhancedPPE Action Proceed to Weighing StandardPPE->Action EnhancedPPE->Action

Figure 1: Decision tree for selecting appropriate safety controls based on handling scale.

Part 4: Operational Protocol (Handling & Weighing)

Objective: Transfer Boc-Lys-OMe acetate from storage to reaction vessel without introducing water or degrading the compound.

Step-by-Step Methodology
  • Equilibration (The "Thermodynamic Pause"):

    • Remove the container from the -20°C freezer.

    • STOP: Do not open immediately. Allow the container to warm to room temperature (approx. 30 mins) inside a desiccator or on the bench.

    • Expert Insight: Opening a cold bottle attracts atmospheric condensation instantly. This water will hydrolyze the methyl ester over time, lowering purity [2].

  • Static Control:

    • Place the receiving vessel (flask/tube) on an anti-static mat or use an ionizing gun if available.

    • Expert Insight: Amino acid derivatives are prone to static charge. Static can cause the powder to disperse into the air (inhalation risk) or cling to the spatula (dosing error).

  • Weighing:

    • Use a clean, dry stainless steel spatula. Avoid plastic spatulas which generate static.

    • Weigh the required amount quickly but deliberately.

    • Immediately recap the stock bottle and wrap with Parafilm.

  • Solubilization (If applicable):

    • Dissolve in organic solvent (e.g., DMF, DCM) immediately.

    • Expert Insight: If the protocol requires an aqueous buffer, prepare it fresh. The methyl ester is stable in neutral pH but hydrolyzes rapidly in basic conditions (pH > 9).

Visualization 2: Handling Workflow

Handling_Workflow Freezer Storage (-20°C) WarmUp Equilibrate to RT (Closed Container) Freezer->WarmUp Retrieve Desiccator Desiccator Environment WarmUp->Desiccator Keep Dry Weighing Weighing (Anti-static precautions) WarmUp->Weighing Once Warm Reseal Purge with N2 & Reseal Weighing->Reseal Stock Bottle Reaction Dissolve/React Weighing->Reaction Aliquot Reseal->Freezer Return

Figure 2: The "Cold Chain" handling process to prevent moisture-induced hydrolysis.

Part 5: Storage & Stability Logistics

To maintain the integrity of the Boc protection and the methyl ester:

  • Temperature: Store at -20°C . Short-term storage at 4°C is acceptable, but long-term exposure to temperatures >25°C can accelerate cyclization or degradation.

  • Atmosphere: Store under an inert gas (Argon or Nitrogen) if possible.[2]

  • Container: Amber glass is preferred to prevent any potential photochemical degradation, though amino acids are generally light-stable. Ensure the cap has a tight Teflon liner.

Part 6: Disposal & Decontamination

Disposal: Boc-Lys-OMe acetate is an organic chemical waste.

  • Solid Waste: Dispose of excess powder in the "Solid Organic Waste" container.

  • Liquid Waste: Solutions containing this compound should go into "Non-Halogenated Organic Waste" (unless dissolved in DCM/Chloroform, then "Halogenated").

  • Do NOT flush down the drain.[2] While lysine is natural, the Boc and Methyl ester modifications classify it as a synthetic chemical requiring incineration.

Decontamination:

  • Surface Cleaning: Wipe balance area with a damp paper towel (water) followed by 70% Ethanol. The compound is soluble in organic solvents and moderately soluble in water.

References
  • PubChem. (2024).[3] Boc-Lys-OMe acetate salt | C14H28N2O6.[3] National Library of Medicine.[2] [Link]

  • Carl Roth. (2021).[2] Safety Data Sheet: Boc-L-Lysine derivatives. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.